molecular formula C10H9NO B015827 3-Hydroxy-5-phenylpyrrole CAS No. 100750-40-1

3-Hydroxy-5-phenylpyrrole

Numéro de catalogue: B015827
Numéro CAS: 100750-40-1
Poids moléculaire: 159.18 g/mol
Clé InChI: BMJFHUYFKGXBCA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Hydroxy-5-phenylpyrrole (CAS 100750-40-1), also known as HOPPy, is an organic compound with the molecular formula C₁₀H₉NO and a molecular weight of 159.18 g/mol. This compound appears as light pink needles and is characterized by a melting point of 304-307 °C. It is air-sensitive and should be stored in a freezer at -20°C under an inert atmosphere. In diagnostic research, this compound serves as a key hydrolytic analyte for detecting the presence and activity of enzymes such as esterases and proteases. Its most significant application is in the specific detection of human leukocyte elastase (HLE), which serves as an indicator for conditions like urinary tract infections. This detection is the foundation of commercial reagent strips (e.g., Ames LEUKOSTIX). The underlying mechanism involves the enzymatic hydrolysis of its N-tosylalanine ester derivative by HLE, releasing the free HOPPy molecule. This product then undergoes a diazo coupling reaction with a reagent such as 4-diazo-3-hydroxy-1-napthylsulfonate to generate a measurable purple color, allowing for kinetic studies and quantitative analysis. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-phenyl-1H-pyrrol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-9-6-10(11-7-9)8-4-2-1-3-5-8/h1-7,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJFHUYFKGXBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403206
Record name 3-HYDROXY-5-PHENYLPYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100750-40-1
Record name 3-HYDROXY-5-PHENYLPYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-5-phenylpyrrole

This technical guide provides a comprehensive overview of the synthesis of this compound (CAS: 100750-40-1), a significant heterocyclic compound with applications in diagnostics and as a building block in medicinal chemistry.[1][2] The document details various synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols for key reactions.

Compound Profile:

  • IUPAC Name: 5-phenyl-1H-pyrrol-3-ol[3]

  • Molecular Formula: C₁₀H₉NO[1]

  • Molecular Weight: 159.18 g/mol [1]

  • Appearance: Light pink needles[1]

  • Melting Point: 304-307 °C[1]

Synthetic Methodologies

The synthesis of this compound can be achieved through several strategic approaches, ranging from classical condensation reactions to modern multi-component cascade processes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Hydrolysis of an Acylated Precursor

A direct and high-yielding method involves the hydrolysis of a protected pyrrole precursor, specifically N-acetyl-3-acetoxy-5-phenylpyrrole. This multi-step approach first constructs the functionalized pyrrole ring, followed by deprotection to reveal the hydroxyl group.[1][4]

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a foundational method for constructing pyrrole rings by reacting a 1,4-dicarbonyl compound with ammonia or a primary amine.[5][6][7][8] For this compound, a suitably substituted 1,4-diketone is required.[1] The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal followed by cyclization and dehydration.[1][6][7] Modern variations of this method utilize microwave irradiation to significantly reduce reaction times.[1]

Multi-component Cascade Synthesis

A sophisticated one-pot, three-step cascade process has been developed for the synthesis of N-aryl-2-carboxyl-3-hydroxypyrroles.[9] This method combines a TBSO-substituted vinyldiazoacetate with nitrones. The sequence involves a copper-catalyzed Mannich-addition, followed by a dirhodium-catalyzed dinitrogen extrusion and N-OTBS insertion, and finally, an acid-promoted aromatization to yield the 3-hydroxypyrrole core.[9] This approach offers high yields and efficiency by combining multiple transformations in a single pot.[9]

Van Leusen Pyrrole Synthesis

The Van Leusen reaction provides another versatile route to substituted pyrroles.[10][11] This method is based on the [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with an activated alkene.[12][13][14] For the synthesis of this compound, a suitable Michael acceptor containing the phenyl group would be required as a reaction partner for TosMIC.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data associated with the primary synthesis methods.

Method Starting Materials Key Reagents/Catalysts Conditions Yield Reference
Hydrolysis N-acetyl-3-acetoxy-5-phenylpyrrole2N NaOH, Methanol-6°C to 18°CNot explicitly stated, but implied to be effective.[4]
Paal-Knorr Substituted 1,4-diketone, Amine/AmmoniaAcid catalyst (e.g., acetic acid)Reflux or MicrowaveGenerally >60%[1][15]
Cascade Process Vinyldiazoacetate, NitroneCuPF₆, Rh₂(OAc)₄, 6N HCl0°C to 70°C72% (for analogous pyrrole)[9]

Experimental Protocols

Detailed Protocol for the Synthesis of this compound via Hydrolysis

This protocol is adapted from the procedure described in US Patent 4,774,340 A.[4]

Step 1: Preparation of this compound (3) from N-acetyl-3-acetoxy-5-phenylpyrrole (2)

  • Deoxygenation of Starting Material: A finely divided portion of N-acetyl-3-acetoxy-5-phenylpyrrole (36.8 g; 0.15 mol) is stirred in a flowing argon stream for 10 minutes to remove oxygen.[4]

  • Suspension and Cooling: The deoxygenated solid is suspended in deoxygenated methanol (379 ml) and cooled to -6°C in a methanol/dry-ice bath under an inert gas atmosphere.[4]

  • Base Addition: An ice-cold, deoxygenated solution of 2N NaOH (300 mL) is rapidly added to the suspension. The reaction temperature will rise to approximately 18°C.[4]

  • Reaction and Precipitation: After about 3 minutes, the reaction mixture becomes homogeneous. As the mixture cools, the product, this compound, separates as fine crystals.[4]

  • Isolation and Purification: The crystals are collected by filtration, washed with deoxygenated water, and dried under vacuum to yield the final product.

Analytical Data:

  • Elemental Analysis (Calculated for C₁₀H₉NO): C, 75.45%; H, 5.70%; N, 8.80%.[4]

  • Elemental Analysis (Found): C, 75.30%; H, 5.69%; N, 8.67%.[4]

Mandatory Visualizations

Logical Workflow of Synthesis Strategies

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_end Final Product A N-acetyl-3-acetoxy-5-phenylpyrrole M1 Hydrolysis A->M1 B Substituted 1,4-Diketone + Amine M2 Paal-Knorr Synthesis B->M2 C Vinyldiazoacetate + Nitrone M3 Cascade Process C->M3 D TosMIC + Michael Acceptor M4 Van Leusen Synthesis D->M4 FP This compound M1->FP M2->FP M3->FP M4->FP G 1,4-Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal 1,4-Dicarbonyl->Hemiaminal + Amine Amine Amine Cyclized_Intermediate Cyclized_Intermediate Hemiaminal->Cyclized_Intermediate Intramolecular Condensation Pyrrole Pyrrole Cyclized_Intermediate->Pyrrole Dehydration (-2H₂O) Suzuki_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Pyrrole_X Halogenated Pyrrole (Pyrrole-X) Pyrrole_X->OxAdd Ar_BOH2 Aryl Boronic Acid (Ar-B(OH)₂) Transmetal Transmetalation Ar_BOH2->Transmetal Base Base Base->Transmetal Pd_Complex1 Pyrrole-Pd(II)-X OxAdd->Pd_Complex1 Pd_Complex2 Pyrrole-Pd(II)-Ar Transmetal->Pd_Complex2 RedElim Reductive Elimination RedElim->Pd0 Regeneration Product Functionalized Pyrrole (Pyrrole-Ar) RedElim->Product Pd_Complex1->Transmetal Pd_Complex2->RedElim

References

3-hydroxy-5-phenylpyrrole properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and primary applications of 3-hydroxy-5-phenylpyrrole. The information is intended for professionals in research and development who are interested in the chemical characteristics and established biological utility of this compound.

Core Properties and Characteristics

This compound, also known by the trivial name HOPPy, is a heterocyclic organic compound.[1][2] Its core structure consists of a pyrrole ring substituted with a hydroxyl group at the 3-position and a phenyl group at the 5-position. It is noted to be an air-sensitive compound that appears as light pink needles.[1] For stability, it should be stored at -20°C under an inert atmosphere.[1]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is critical for its handling, characterization, and application in experimental settings.

PropertyValueSource
IUPAC Name 5-phenyl-1H-pyrrol-3-ol[2]
Synonyms HOPPy, 5-Phenyl-3-hydroxypyrrole[1][2][3]
CAS Number 100750-40-1[1][2][3]
Molecular Formula C₁₀H₉NO[1][2][3]
Molecular Weight 159.18 g/mol [1][2]
Appearance Light pink needles[1]
Melting Point 304-307 °C[1]
Storage Conditions -20°C, under inert atmosphere[1]
Sensitivity Air-sensitive[1]
Reactivity and Functionalization

The chemical structure of this compound offers reactive sites for further modification. The hydroxyl group at the C-3 position can undergo oxidation to form a ketone using common oxidizing agents.[1] This position is also a key site for functionalization through esterification and acylation, which can be used to protect the hydroxyl group or to modulate the biological activity of resulting derivatives.[1]

Biological Activity and Applications

The most significant and well-documented application of this compound is in the field of clinical diagnostics as a key reagent for the detection of human leukocyte elastase (HLE).[1][4] HLE is an enzyme that serves as an important biomarker for conditions such as urinary tract infections.[1][4]

The compound itself is the hydrolytic analyte; in diagnostic tests, an ester derivative, typically the N-tosylalanine ester of this compound, is used as the substrate for HLE.[1][4] The enzymatic cleavage of this ester by HLE releases the free this compound. This product then undergoes a diazo coupling reaction with a diazonium salt to produce a distinct purple azo dye, allowing for colorimetric detection and quantification.[1][4]

While the core compound's primary role is in this diagnostic reaction, the broader phenylpyrrole scaffold is found in molecules with a wide range of pharmacological properties, including antifungal, antibacterial, and anticancer activities.[2] For example, a related derivative, 1-acetyl-5-phenyl-1H-pyrrol-3-ylacetate (APPA), has been investigated as an aldose reductase inhibitor for the potential treatment of diabetic nephropathy. Other derivatives have been explored as 5-HT6 receptor inverse agonists and HIV-1 inhibitors.[2]

Quantitative Biological Data

The primary quantitative data available for this compound relates to the kinetics of its ester derivative in the HLE assay. The enzymatic hydrolysis is the rate-limiting step in the detection reaction.

SubstrateEnzymekcat/KM (M⁻¹s⁻¹)ConditionsSource
N-tosylalanine ester of this compoundHLE1.0 x 10⁷In the presence of decanol[4]

Experimental Protocols

Synthesis of this compound

The following protocol for the synthesis of this compound is adapted from established patent literature. This method involves the base-catalyzed hydrolysis of an acetylated precursor.

Materials:

  • N-acetyl-3-acetoxy-5-phenylpyrrole

  • Methanol (MeOH), deoxygenated

  • 2N Sodium Hydroxide (NaOH), deoxygenated and ice-cold

  • Argon or other inert gas

  • Methanol/dry-ice bath

Procedure:

  • A portion of finely divided N-acetyl-3-acetoxy-5-phenylpyrrole (e.g., 36.8 g, 0.15 mol) is deoxygenated by stirring under a flowing stream of argon for 10 minutes.[5]

  • The deoxygenated solid is suspended in deoxygenated methanol (379 ml).[5]

  • The suspension is cooled to -6 °C using a methanol/dry-ice bath while maintaining the inert atmosphere.[5]

  • An ice-cold, deoxygenated solution of 2N NaOH (300 mL) is rapidly added to the cooled suspension.[5] The temperature of the reaction mixture will rise immediately (e.g., to 18 °C).[5]

  • The reaction mixture becomes homogeneous within approximately 3 minutes.[5]

  • As the mixture is allowed to cool, this compound separates from the solution as fine crystals.[5]

  • The crystals can then be collected by filtration, washed, and dried.

Visualized Workflows and Pathways

Diagnostic Workflow for Human Leukocyte Elastase (HLE) Detection

The following diagram illustrates the sequential workflow for the detection of HLE using an ester of this compound, as employed in commercial reagent strips.

HLE_Detection_Workflow cluster_reagents Initial Reagents on Strip cluster_process Reaction Process cluster_products Products & Outcome Substrate N-Tosylalanine Ester of This compound Hydrolysis Enzymatic Hydrolysis Substrate->Hydrolysis Substrate Diazo Diazonium Salt (e.g., 4-diazo-3-hydroxy-1-napthylsulfonate) Coupling Diazo Coupling Reaction Diazo->Coupling HLE Human Leukocyte Elastase (HLE) from sample HLE->Hydrolysis HOPPy This compound (HOPPy) Hydrolysis->HOPPy Releases Result Visible Purple Azo Dye Coupling->Result Forms HOPPy->Coupling

Caption: Workflow for HLE detection using a this compound ester.

References

The Unexplored Therapeutic Potential of 3-Hydroxy-5-Phenylpyrrole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among the vast array of pyrrole derivatives, the 3-hydroxy-5-phenylpyrrole moiety represents a potentially valuable, yet underexplored, chemotype. This technical guide aims to consolidate the current, albeit limited, knowledge surrounding the biological activities of this compound and its derivatives. By examining the known applications of the parent compound and drawing inferences from structurally related pyrrole analogs, this document seeks to provide a foundational resource for researchers and drug development professionals interested in unlocking the therapeutic potential of this class of compounds.

Known Biological Activity of the Parent Compound: this compound (HOPPy)

The most well-documented biological application of the parent compound, this compound (HOPPy), is in the diagnostic field. Specifically, an N-tosylalanine ester derivative of HOPPy serves as a chromogenic substrate for human leukocyte elastase (HLE), an enzyme implicated in inflammatory processes and a biomarker for urinary tract infections.[1][2] The enzymatic hydrolysis of the ester by HLE releases free HOPPy, which then participates in a diazo coupling reaction to produce a colored product, allowing for the quantification of HLE activity.[1][2] This application highlights the potential for designing derivatives that can act as probes or inhibitors for other enzymes.

Inferred Biological Activities from Structurally Related Pyrrole Derivatives

While direct studies on a wide range of this compound derivatives are scarce, the broader class of substituted pyrroles has been extensively investigated, revealing a diverse array of pharmacological activities. These findings provide a strong rationale for exploring the potential of this compound derivatives in various therapeutic areas.

Antimicrobial Activity

Pyrrole-containing compounds have demonstrated significant potential as antibacterial and antifungal agents.[3] For instance, certain 3-diazo-2-phenylpyrroles have shown activity against Gram-positive bacteria.[4] The introduction of different substituents on the pyrrole ring has been shown to modulate the antimicrobial spectrum and potency. The presence of a phenyl group is a common feature in many bioactive pyrroles, suggesting that the 5-phenyl substituent in the target scaffold is a favorable feature.

Cytotoxic and Anticancer Activity

The pyrrole nucleus is a common feature in a number of potent anticancer agents. N-substituted 3,4-diarylpyrroles, which share the diaryl characteristic with 3-hydroxy-5-phenylpyrroles, have been reported to exhibit potent cytotoxic activity against various cancer cell lines.[5] Furthermore, 3-substituted 7-phenyl-pyrroloquinolinones have demonstrated significant cytotoxicity and cell cycle arrest in human tumor cells.[6] These findings suggest that this compound derivatives could be promising candidates for the development of novel anticancer therapeutics.

Enzyme Inhibition

The ability of the HOPPy ester to act as a substrate for HLE points to the potential of its derivatives to function as enzyme inhibitors. Research on other pyrrole derivatives has shown inhibitory activity against a range of enzymes. For example, derivatives of 3-hydroxy-1H-pyrrol-2(5H)-one have been identified as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[7][8] This suggests that the 3-hydroxy group on the pyrrole ring could be a key pharmacophoric feature for interacting with enzyme active sites.

Neuroprotective Effects

Emerging research has highlighted the neuroprotective potential of various pyrrole-containing compounds.[9][10] These compounds have shown promise in in vitro models of neurotoxicity and oxidative stress. Given that oxidative stress is a key pathological feature of many neurodegenerative diseases, the antioxidant properties often associated with phenolic compounds (like a hydroxylated pyrrole) make this compound derivatives intriguing candidates for neuroprotective drug discovery.

Quantitative Data on Related Pyrrole Derivatives

To provide a tangible reference for the potential potency of this compound derivatives, the following table summarizes the inhibitory activity of a series of 3-hydroxy-1H-pyrrol-2(5H)-one derivatives against tyrosinase.

Compound IDR¹ SubstituentR² SubstituentIC₅₀ (µM) on Diphenolase Activity
Kojic Acid (Reference) --18.56
12a PhenylH6.98
12b Phenyl2-F8.21
12c Phenyl2-Cl9.54
12d PropenylH15.23
12e Propenyl2-F12.87
12f Propenyl2-Cl11.45

Data adapted from Mahdavi et al., as cited in a review on tyrosinase inhibitors.[8]

Experimental Protocols

The following are generalized experimental protocols for assessing key biological activities, based on methodologies reported for other pyrrole derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is based on the broth microdilution method.

  • Preparation of Bacterial/Fungal Inoculum: A fresh culture of the test microorganism is grown in an appropriate broth medium to a standardized cell density (e.g., 0.5 McFarland standard).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to a high stock concentration and then serially diluted in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A positive control (medium with inoculum) and a negative control (medium only) should be included.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of compounds on the viability of cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizations: Signaling Pathways and Workflows

Hypothetical Signaling Pathway for Cytotoxicity

The following diagram illustrates a potential mechanism of action for a cytotoxic this compound derivative, targeting key pathways involved in apoptosis.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Derivative Derivative Receptor Receptor Derivative->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Mitochondrion Mitochondrion Signaling_Cascade->Mitochondrion Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical apoptotic pathway initiated by a this compound derivative.

Experimental Workflow for Biological Screening

This diagram outlines a typical workflow for the initial biological evaluation of newly synthesized this compound derivatives.

Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxic) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Synthesis Inactive Secondary_Screening Secondary Assays (Dose-Response, Mechanism of Action) Hit_Identification->Secondary_Screening Active Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Conclusion and Future Directions

The this compound scaffold holds considerable, yet largely untapped, promise for the development of new therapeutic agents. While current research is limited, the known diagnostic application of the parent compound and the diverse biological activities of structurally related pyrroles provide a strong impetus for further investigation. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to elucidate structure-activity relationships. Screening these compounds for antimicrobial, cytotoxic, enzyme inhibitory, and neuroprotective activities is a logical starting point. Detailed mechanistic studies on the most promising candidates will be crucial for advancing this underexplored class of compounds towards clinical development. This technical guide serves as a foundational call to action for the scientific community to explore the rich therapeutic potential of this compound derivatives.

References

In Vitro Mechanism of Action of 3-hydroxy-5-phenylpyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the potential in vitro mechanisms of action of 3-hydroxy-5-phenylpyrrole. While direct experimental data on this specific molecule is limited in publicly available literature, extensive research on structurally similar pyrrole derivatives provides a strong foundation for understanding its likely biological activities. This document summarizes the key enzymatic and cellular pathways that this compound and its analogs are likely to modulate, presents available quantitative data from studies on these related compounds, and outlines detailed experimental protocols for assessing these activities. The information herein is intended to guide research efforts and support the development of novel therapeutics based on the this compound scaffold.

Potential Mechanisms of Action

Based on the in vitro activities of structurally related compounds, this compound is likely to exert its effects through the modulation of key enzymes and signaling pathways involved in inflammation and metabolic complications. The primary putative mechanisms include:

  • Inhibition of Pro-inflammatory Enzymes:

    • Human Leukocyte Elastase (HLE): Derivatives of this compound are known substrates for HLE, suggesting a potential for inhibitory activity. HLE is a serine protease released by neutrophils that contributes to tissue damage in inflammatory conditions.

    • Cyclooxygenase (COX) Enzymes: Various pyrrole derivatives have demonstrated inhibitory effects on COX-1 and COX-2, enzymes crucial for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

    • Inducible Nitric Oxide Synthase (iNOS): Phenylpyrrole compounds have been shown to inhibit the expression and activity of iNOS, an enzyme that produces nitric oxide (NO), a pro-inflammatory mediator in pathological conditions.

  • Modulation of Inflammatory Cytokine Production:

    • Studies on related pyrrole structures indicate an ability to suppress the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), from immune cells such as macrophages.

  • Inhibition of Aldose Reductase:

    • A derivative of this compound has been identified as an inhibitor of aldose reductase. This enzyme is a key component of the polyol pathway, which is implicated in the pathogenesis of diabetic complications.

Quantitative Data from In Vitro Studies of Related Pyrrole Derivatives

The following tables summarize the quantitative data from in vitro studies on various phenylpyrrole derivatives, providing an indication of the potential potency of this compound.

Table 1: Inhibition of Pro-inflammatory Enzymes by Phenylpyrrole Derivatives

Compound ClassEnzymeIC50 / Kinetic ParameterReference CompoundIC50
N-tosylalanine ester of this compoundHuman Leukocyte ElastaseSubstrate (kcat/KM = 10(7) M-1 s-1 in the presence of decanol)--
1,5-Diarylpyrrole derivativesCOX-1Varies by substitutionCelecoxib0.04 µM
1,5-Diarylpyrrole derivativesCOX-2Varies by substitutionCelecoxib0.8 µM
Pyrrole-2,5-dione derivativeCOX-2Potent Inhibition (Specific IC50 not provided)--
Pyrrole derivativesiNOSPotent Inhibition (Specific IC50 not provided)--

Table 2: Modulation of Inflammatory Cytokine Release by Phenylpyrrole Derivatives

Compound ClassCell LineStimulusCytokine Inhibited% Inhibition / IC50
Pyrrole-2,5-dione derivativeRAW 264.7 macrophagesLPSIL-1βSignificant
Pyrrole-2,5-dione derivativeRAW 264.7 macrophagesLPSIL-6Significant
Pyrrole-2,5-dione derivativeRAW 264.7 macrophagesLPSTNF-αSignificant

Table 3: Inhibition of Aldose Reductase by a Phenylpyrrole Derivative

CompoundEnzyme SourceIC50
1-acetyl-5-phenyl-1H-pyrrol-3-ylacetateRat LensPotent Inhibition (Specific IC50 not provided)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its in vitro evaluation.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_inhibition Potential Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates iNOS iNOS NFkB->iNOS induces COX2 COX-2 NFkB->COX2 induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines induces NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inhibitor This compound Inhibitor->NFkB Inhibitor->iNOS Inhibitor->COX2

Inflammatory Signaling Pathway

aldose_reductase_pathway Glucose Glucose AR Aldose Reductase (AR) Glucose->AR Sorbitol Sorbitol Glucose->Sorbitol   NADP NADP+ AR->NADP AR->Sorbitol AR->Sorbitol NADPH NADPH NADPH->AR SDH Sorbitol Dehydrogenase Sorbitol->SDH Complications Diabetic Complications Sorbitol->Complications NADH NADH SDH->NADH Fructose Fructose SDH->Fructose NAD NAD+ NAD->SDH Inhibitor This compound Inhibitor->AR

Polyol Pathway and Aldose Reductase Inhibition

experimental_workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_readouts Data Analysis Synthesis Synthesis and Purification of This compound Enzyme Enzyme Inhibition Assays (HLE, COX-1/2, iNOS, Aldose Reductase) Synthesis->Enzyme Cell Cell-Based Assays (e.g., RAW 264.7 macrophages) Synthesis->Cell IC50 IC50 Determination Enzyme->IC50 Cytokine Cytokine Quantification (ELISA) Cell->Cytokine NO Nitric Oxide Measurement (Griess Assay) Cell->NO Western Protein Expression (Western Blot) Cell->Western

General Experimental Workflow

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the in vitro mechanism of action of this compound.

Human Leukocyte Elastase (HLE) Inhibition Assay
  • Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of HLE using a chromogenic substrate.

  • Materials:

    • Human Leukocyte Elastase (commercially available)

    • Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide

    • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij-35

    • Test compound (this compound) dissolved in DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Add 50 µL of assay buffer to each well of a 96-well plate.

    • Add 10 µL of the test compound at various concentrations (typically in a serial dilution). For the control, add 10 µL of DMSO.

    • Add 20 µL of HLE solution (final concentration ~25 nM) to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the substrate solution (final concentration ~0.2 mM).

    • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

    • Calculate the rate of reaction (V) for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

COX-1 and COX-2 Inhibition Assay
  • Principle: This assay determines the inhibitory effect of a test compound on the peroxidase activity of COX-1 and COX-2 using a fluorescent probe.

  • Materials:

    • Ovine COX-1 and human recombinant COX-2 (commercially available)

    • Arachidonic acid (substrate)

    • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorescent probe

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0

    • Test compound dissolved in DMSO

    • 96-well black microplate

    • Fluorometric microplate reader

  • Procedure:

    • Add 80 µL of assay buffer to each well of a 96-well black microplate.

    • Add 10 µL of the test compound at various concentrations. For the control, add 10 µL of DMSO.

    • Add 10 µL of either COX-1 or COX-2 enzyme to the respective wells.

    • Incubate for 10 minutes at room temperature.

    • Add 10 µL of ADHP solution.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Measure the fluorescence (excitation 530 nm, emission 590 nm) every 2 minutes for 20 minutes.

    • Calculate the rate of reaction and determine the IC50 values as described for the HLE assay.

Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
  • Principle: This cell-based assay measures the ability of a test compound to inhibit the production of NO by macrophages stimulated with lipopolysaccharide (LPS). NO concentration is determined by measuring its stable metabolite, nitrite, using the Griess reagent.

  • Materials:

    • RAW 264.7 macrophage cell line

    • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

    • LPS from E. coli

    • Test compound dissolved in DMSO

    • Griess Reagent System (commercially available)

    • 96-well cell culture plate

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

    • Calculate the percentage of inhibition of NO production and determine the IC50 value.

Cytokine Release Assay in LPS-Stimulated RAW 264.7 Macrophages
  • Principle: This assay quantifies the effect of a test compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Materials:

    • RAW 264.7 macrophage cell line and culture reagents (as above)

    • LPS from E. coli

    • Test compound dissolved in DMSO

    • ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α, mouse IL-6)

    • 96-well cell culture plate

  • Procedure:

    • Perform cell seeding, pre-treatment with the test compound, and LPS stimulation as described in the NO production assay.

    • After 24 hours of stimulation, collect the cell culture supernatant.

    • Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the collected supernatants and standards.

      • Adding a detection antibody.

      • Adding a streptavidin-HRP conjugate.

      • Adding a substrate solution and stopping the reaction.

    • Measure the absorbance at the appropriate wavelength (usually 450 nm).

    • Calculate the cytokine concentrations in the samples based on the standard curve.

    • Determine the percentage of inhibition of cytokine release and the IC50 values.

Aldose Reductase Inhibition Assay
  • Principle: This assay measures the inhibition of aldose reductase activity by monitoring the decrease in NADPH absorbance as it is consumed during the reduction of a substrate.

  • Materials:

    • Partially purified aldose reductase (e.g., from rat lens)

    • Assay Buffer: 0.1 M phosphate buffer, pH 6.2

    • NADPH

    • Substrate: DL-glyceraldehyde

    • Test compound dissolved in DMSO

    • UV-transparent 96-well plate or cuvettes

    • Spectrophotometer

  • Procedure:

    • To a cuvette or well, add the assay buffer, NADPH solution (final concentration ~0.1 mM), and the aldose reductase enzyme preparation.

    • Add the test compound at various concentrations. For the control, add DMSO.

    • Incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding the DL-glyceraldehyde substrate (final concentration ~10 mM).

    • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

    • Calculate the rate of NADPH consumption from the linear portion of the curve.

    • Determine the percentage of inhibition and the IC50 value.

Conclusion

The this compound scaffold holds significant promise as a source of novel therapeutic agents, particularly in the context of inflammatory diseases and diabetic complications. The likely in vitro mechanisms of action, inferred from the activities of structurally related compounds, involve the inhibition of key pro-inflammatory enzymes such as HLE, COX-2, and iNOS, the suppression of pro-inflammatory cytokine release, and the inhibition of aldose reductase. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound and its future derivatives, facilitating a deeper understanding of their therapeutic potential and guiding further drug development efforts. Direct experimental validation of these putative mechanisms for this compound is a critical next step in realizing its clinical potential.

Spectroscopic Analysis of 3-Hydroxy-5-phenylpyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-phenylpyrrole, also known by the acronym HOPPy, is a heterocyclic organic compound with the molecular formula C₁₀H₉NO and a molecular weight of 159.18 g/mol .[1][2] It presents as light pink needles with a melting point of 304-307 °C and is known to be air-sensitive, necessitating storage under inert atmosphere at low temperatures.[1] This compound serves as a crucial hydrolytic analyte in diagnostic research, particularly for detecting the activity of enzymes like esterases and proteases.[1] Its most notable application is in the detection of human leukocyte elastase (HLE), a biomarker for conditions such as urinary tract infections.[1][3] The detection mechanism involves the enzymatic hydrolysis of an N-tosylalanine ester derivative of HOPPy, which then undergoes a diazo coupling reaction to produce a measurable purple color.[1][3]

The structural elucidation and characterization of this compound rely heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.[1] While specific, publicly available experimental spectra for this compound are not widely published, this guide provides a comprehensive overview of the principles and detailed experimental protocols for its analysis, along with expected spectral characteristics based on related compounds.

Data Presentation

Due to the limited availability of published experimental data for this compound, the following tables are presented as templates. Researchers can populate these tables with their own experimental findings for a structured comparison and analysis.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Valuee.g., dValueValuee.g., Phenyl-H
Valuee.g., tValueValuee.g., Pyrrole-H
Valuee.g., sN/AValuee.g., OH
Valuee.g., sN/AValuee.g., NH

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)Assignment
Valuee.g., Phenyl C-X
Valuee.g., Pyrrole C-X
Valuee.g., C-OH

Table 3: IR Spectroscopic Data (Predicted)

Frequency (cm⁻¹)IntensityAssignment
e.g., 3400-3200e.g., BroadO-H / N-H stretch
e.g., ~3100e.g., MediumAromatic C-H stretch
e.g., ~1600e.g., StrongC=C stretch (Aromatic/Pyrrole)
e.g., ~1200e.g., StrongC-O stretch

Table 4: Mass Spectrometry Data

m/z RatioRelative Intensity (%)Assignment
159.07High[M]⁺ (Molecular Ion)
ValueValueFragment Ion
ValueValueFragment Ion

Table 5: UV-Vis Spectroscopic Data

λ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)SolventAssignment
ValueValuee.g., EtOHπ → π
ValueValuee.g., EtOHn → π

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols that can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

¹H and ¹³C NMR Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical, and DMSO-d₆ is often suitable for compounds with hydroxyl and amine protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment due to the low natural abundance of ¹³C.

    • Use a 90-degree pulse angle and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data for all carbon environments.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Attenuated Total Reflectance (ATR)-FTIR Protocol:

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically perform the background subtraction. The resulting spectrum will show absorption bands corresponding to the vibrational modes of the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Direct Infusion Electrospray Ionization (ESI)-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is likely to show the protonated molecule [M+H]⁺.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

UV-Vis Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

  • Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum, typically over a range of 200-800 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and, if the concentration is known accurately, calculate the molar absorptivity (ε).

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve in Deuterated Solvent Acq_1H ¹H NMR Acquisition Prep->Acq_1H Transfer to NMR tube Acq_13C ¹³C NMR Acquisition Prep->Acq_13C Transfer to NMR tube Proc Fourier Transform Phase & Baseline Correction Acq_1H->Proc Acq_13C->Proc Analysis Structure Elucidation Proc->Analysis

NMR Spectroscopy Workflow

Experimental_Workflow_IR_MS cluster_ir FTIR (ATR) Analysis cluster_ms Mass Spectrometry (ESI) Analysis IR_Sample Place Solid Sample on ATR Crystal IR_Acq Acquire Sample Spectrum IR_Sample->IR_Acq IR_BG Acquire Background IR_BG->IR_Acq IR_Analysis Identify Functional Groups IR_Acq->IR_Analysis MS_Sample Prepare Dilute Solution MS_Infuse Direct Infusion MS_Sample->MS_Infuse MS_Acq Acquire Mass Spectrum MS_Infuse->MS_Acq MS_Analysis Determine MW & Fragmentation MS_Acq->MS_Analysis

FTIR and Mass Spectrometry Workflows

Logical_Relationship_Spectroscopy Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS UVVis UV-Vis Spectroscopy Compound->UVVis Structure Molecular Structure NMR->Structure C-H Framework IR->Structure Functional Groups MS->Structure Molecular Weight & Formula UVVis->Structure Electronic Properties

Spectroscopic Techniques for Structural Elucidation

References

An In-depth Technical Guide to 3-hydroxy-5-phenylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-hydroxy-5-phenylpyrrole, also known as HOPPy, a heterocyclic organic compound of significant interest in diagnostic research. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role in enzymatic assays. The information is intended for researchers, scientists, and professionals in the field of drug development and diagnostics.

Chemical Structure and Formula

This compound is a pyrrole derivative characterized by a hydroxyl group at the 3-position and a phenyl group at the 5-position of the pyrrole ring.

Chemical Formula: C₁₀H₉NO[1][2][3][4]

IUPAC Name: 5-phenyl-1H-pyrrol-3-ol[3]

Synonyms: HOPPy, 5-Phenyl-3-hydroxypyrrole, 5-Phenyl-1H-pyrrol-3-ol[2][3][5]

CAS Number: 100750-40-1[1][2][3][4][5]

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This compound is noted to be air-sensitive and should be handled under an inert atmosphere.[1][5]

PropertyValueReference
Molecular Weight 159.18 g/mol [1][3][5]
Appearance Light pink to dark red solid/needles[1][4]
Melting Point 304-307 °C[1][5]
Storage Temperature -20°C[1][5]
InChI Key BMJFHUYFKGXBCA-UHFFFAOYSA-N[1][3]

Applications in Diagnostics

The primary application of this compound is in the field of clinical diagnostics, specifically for the detection of hydrolytic enzymes such as esterases and proteases.[1][4] Its most notable use is in the detection of human leukocyte elastase (HLE) in urine, which serves as an indicator of urinary tract infections.[1][6] This technology is the basis for commercial reagent strips, such as Ames LEUKOSTIX.[1][6]

The detection mechanism involves the enzymatic hydrolysis of an N-tosylalanine ester derivative of this compound by HLE. This reaction releases the free this compound molecule, which then undergoes a diazo coupling reaction with a diazonium salt, such as 4-diazo-3-hydroxy-1-napthylsulfonate, to produce a distinct purple color.[1][6] The intensity of the color can be measured for quantitative analysis.[1]

G cluster_workflow HLE Detection Pathway Substrate N-tosylalanine ester of This compound Product This compound (HOPPy) Substrate->Product Enzymatic Hydrolysis HLE Human Leukocyte Elastase (HLE) HLE->Substrate Result Measurable Purple Color Product->Result Diazo Coupling Reaction Diazo 4-diazo-3-hydroxy-1-napthylsulfonate Diazo->Result

Caption: Signaling pathway for HLE detection.

Experimental Protocols

The synthesis of this compound can be achieved through the hydrolysis of its acetylated precursor, N-acetyl-3-acetoxy-5-phenylpyrrole.[7]

Materials:

  • N-acetyl-3-acetoxy-5-phenylpyrrole

  • Methanol (MeOH), deoxygenated

  • 2N Sodium Hydroxide (NaOH), deoxygenated

  • Argon or other inert gas

  • Dry ice/methanol bath

Procedure:

  • A portion of finely divided N-acetyl-3-acetoxy-5-phenylpyrrole (e.g., 36.8 g, 0.15 mol) is deoxygenated by stirring under a flowing argon stream for 10 minutes.[7]

  • The deoxygenated solid is suspended in deoxygenated methanol (e.g., 379 ml).[7]

  • The suspension is cooled to -6 °C in a methanol/dry-ice bath under an inert gas atmosphere.[7]

  • An ice-cold, deoxygenated solution of 2N NaOH (e.g., 300 mL) is rapidly added to the suspension.[7] The reaction temperature will rise upon addition of the base.

  • The reaction mixture is stirred, and it should become homogeneous after approximately 3 minutes.[7]

  • As the mixture cools, this compound will separate as fine crystals.[7]

  • The crystals can be collected by filtration, washed with a cold solvent, and dried under vacuum.

G cluster_workflow Synthesis Workflow Start Start: N-acetyl-3-acetoxy-5-phenylpyrrole Deoxygenation Deoxygenate with Argon Start->Deoxygenation Suspension Suspend in deoxygenated MeOH Deoxygenation->Suspension Cooling Cool to -6°C Suspension->Cooling Addition Rapidly add cold, deoxygenated 2N NaOH Cooling->Addition Reaction Stir for ~3 minutes (mixture becomes homogeneous) Addition->Reaction Crystallization Cool to allow crystallization Reaction->Crystallization Isolation Isolate crystals by filtration Crystallization->Isolation End End: This compound Isolation->End

Caption: Workflow for the synthesis of this compound.

Kinetic studies of the HLE-catalyzed hydrolysis of the N-tosylalanine ester of this compound are crucial for optimizing diagnostic assays.[6]

Materials:

  • Human Leukocyte Elastase (HLE)

  • N-tosyl-L-alaninyloxy-5-phenylpyrrole (Tos-Ala-OPPy)

  • Buffer solutions at various pH values

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of the substrate (Tos-Ala-OPPy) and HLE in the desired buffer.

  • In a cuvette, mix the buffer and the substrate solution.

  • Initiate the reaction by adding a small volume of the HLE solution.

  • Monitor the hydrolysis of the substrate by measuring the increase in absorbance at a specific wavelength corresponding to the formation of this compound or a coupled colored product.

  • Determine the initial reaction rates at various substrate concentrations.

  • Calculate the kinetic constants, Michaelis-Menten constant (KM) and catalytic rate constant (kcat), by fitting the initial rate data to the Michaelis-Menten equation.[6] Studies have shown that for this reaction, deacylation is the rate-limiting step.[6]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the hydrogen and carbon framework of the molecule, confirming the positions of the phenyl and hydroxyl groups on the pyrrole ring.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the O-H stretch of the hydroxyl group and the N-H stretch of the pyrrole ring.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.[1]

Conclusion

This compound is a valuable chemical entity with a well-established role in diagnostic assays, particularly for the detection of human leukocyte elastase. Its synthesis and the kinetics of its enzymatic generation are well-understood, providing a solid foundation for the development of improved diagnostic tools. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals working with this compound.

References

Unveiling the Therapeutic Potential of Phenylpyrrole Analogs: A Technical Guide to Core Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery and development, the pyrrole scaffold has consistently emerged as a privileged structure, forming the backbone of numerous biologically active compounds.[1][2] Among these, phenylpyrrole analogs have garnered significant attention, demonstrating a broad spectrum of activity, particularly as antifungal agents. This technical guide provides an in-depth analysis of the key therapeutic targets of phenylpyrrole analogs, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to support researchers, scientists, and drug development professionals.

Phenylpyrrole fungicides, such as fenpiclonil and fludioxonil, are synthetic analogs of the natural antifungal compound pyrrolnitrin, produced by Pseudomonas bacteria.[3][4] These synthetic derivatives exhibit enhanced photostability and potent antifungal activity against a range of plant pathogenic fungi.[3][4] While their primary application has been in agriculture, the unique mechanisms of action of phenylpyrrole analogs are of increasing interest for potential clinical applications, especially in an era of growing antifungal resistance.[3][4]

Primary Antifungal Targets and Mechanisms of Action

The antifungal activity of phenylpyrrole analogs is primarily attributed to their interference with crucial cellular signaling pathways and metabolic enzymes in fungi. The key identified targets include Hybrid Histidine Kinases (HHK), Triosephosphate Isomerase (TPI), and Lanosterol 14α-demethylase (CYP51).

A primary and well-established target of phenylpyrrole fungicides is the Group III Hybrid Histidine Kinase (HHK), a key component of the high osmolarity glycerol (HOG) signaling pathway.[3][5] Phenylpyrroles are believed to mimic an osmotic stress signal, leading to the activation of the Os-2/Hog1 MAPK cascade.[3] This aberrant activation results in severe physiological consequences for the fungal cell, including membrane hyperpolarization, altered carbon metabolism, and the accumulation of metabolites, ultimately leading to hyphal swelling and cell death.[3][4] The specificity of this target is highlighted by the fact that organisms lacking this class of HHK, such as Saccharomyces cerevisiae, are insensitive to phenylpyrroles.[3]

HHK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phenylpyrrole_analogs Phenylpyrrole Analogs HHK Group III Hybrid Histidine Kinase (HHK) Phenylpyrrole_analogs->HHK Activates Ypd1 Ypd1 HHK->Ypd1 Dephosphorylates Hog1_MAPK Hog1/Os-2 MAPK Pathway Ypd1->Hog1_MAPK Activates Cell_Death Hyphal Swelling & Cell Death Hog1_MAPK->Cell_Death Leads to

Phenylpyrrole activation of the HOG pathway via HHK.

A more recent model proposes that phenylpyrrole fungicides act on triosephosphate isomerase (TPI), a key enzyme in glycolysis.[5] Inhibition of TPI by these compounds is suggested to cause the accumulation of the toxic metabolite methylglyoxal (MG).[5] This increase in cytosolic methylglyoxal induces an aldehydic stress, which in turn is sensed by the Group III HHK.[5] This stress likely modifies cysteine residues in the HHK sensor domain, converting it from a kinase to a phosphatase.[5] This switch in activity leads to the dephosphorylation of the downstream phosphotransfer protein Ypd1, ultimately triggering the constitutive activation of the HOG pathway and subsequent cell death.[5]

TPI_Pathway Phenylpyrrole Phenylpyrrole Analogs TPI Triosephosphate Isomerase (TPI) Phenylpyrrole->TPI Inhibits Triosephosphate Triosephosphate TPI->Triosephosphate Converts MG Methylglyoxal (MG) Accumulation TPI->MG Releases HHK Group III HHK MG->HHK Induces Stress & Alters Activity HOG HOG Pathway Activation HHK->HOG Cell_Death Cell Death HOG->Cell_Death

Phenylpyrrole-induced methylglyoxal stress and HHK modulation.

Lanosterol 14α-demethylase (CYP51) is a well-established target for a major class of antifungal drugs, the azoles.[6] Recent research has focused on designing and synthesizing novel phenylpyrrole analogs that also target this enzyme.[6][7][8] These compounds are designed to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane, by interfering with the cytochrome P450 system.[6] This disruption of the cell membrane integrity ultimately affects fungal growth.[6] Molecular docking studies have been employed to elucidate the potential binding interactions between these novel phenylpyrrole analogs and the active site of CYP51.[7][8][9]

Quantitative Analysis of Antifungal Activity

The antifungal efficacy of various phenylpyrrole analogs has been evaluated against a range of phytopathogenic fungi. The following table summarizes the in vitro antifungal activities of a series of newly synthesized phenylpyrrole analogs based on the alkaloid lycogalic acid.

CompoundFungal StrainInhibition Rate (%) at 50 µg/mL
8g Rhizoctonia cerealis92
8h Rhizoctonia cerealis91
8i Fusarium oxysporum f. sp. cucumeris>60
8j Fusarium oxysporum f. sp. cucumeris>60
8i Alternaria solaniModerate
8r Alternaria solaniHigher than Carbendazim

Data sourced from references[6][7].

Experimental Protocols

A critical aspect of drug discovery is the robust and reproducible evaluation of compound activity. Below are outlines of key experimental protocols used in the assessment of phenylpyrrole analogs.

This method is commonly used to determine the efficacy of antifungal compounds against various fungal strains.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving.

  • Compound Incorporation: Once the PDA has cooled to approximately 50-60°C, add the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentration (e.g., 50 µg/mL). A solvent control (e.g., PDA with DMSO) and a positive control (e.g., a commercial fungicide like carbendazim) are also prepared.

  • Plating: Pour the PDA-compound mixture into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of each plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark for a period determined by the growth rate of the fungus on the control plate.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(Diameter of control - Diameter of treated) / Diameter of control] x 100

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a target protein.

  • Protein Preparation: Obtain the 3D structure of the target protein (e.g., CYP51) from a protein database (e.g., PDB) or through homology modeling. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of the phenylpyrrole analog and optimize its geometry using a suitable force field.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock the ligand into the defined active site of the protein. The program will generate multiple binding poses.

  • Analysis: Analyze the predicted binding poses based on scoring functions, which estimate the binding affinity (e.g., binding energy in kcal/mol). Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological & Computational Evaluation Synthesis Design & Synthesis of Phenylpyrrole Analogs Characterization Structural Characterization (NMR, HRMS) Synthesis->Characterization InVitro In Vitro Antifungal Assay (Growth Rate Method) Characterization->InVitro Test Compounds Docking Molecular Docking (e.g., vs. CYP51) Characterization->Docking Model Compounds SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Provides Data For Docking->SAR Provides Rationale For

General workflow for the evaluation of new phenylpyrrole analogs.

Expanding Therapeutic Horizons

While the primary focus has been on antifungal applications, the versatility of the pyrrole scaffold suggests potential in other therapeutic areas. For instance, novel pyrrole derivatives have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) for anti-inflammatory applications.[10] Additionally, various diarylpyrrole derivatives have shown inhibitory activity against cGMP-dependent protein kinase (PKG), a target for anticoccidial agents.[1]

Conclusion

Phenylpyrrole analogs represent a promising class of compounds with well-defined and novel mechanisms of action, particularly in the antifungal arena. The primary targets—Group III HHK, TPI, and CYP51—offer multiple avenues for therapeutic intervention. The continued exploration of this chemical space, guided by integrated approaches of chemical synthesis, biological evaluation, and computational modeling, holds significant promise for the development of new and effective therapeutic agents to combat fungal infections and potentially other diseases. This guide provides a foundational understanding of the core targets and methodologies essential for advancing research and development in this exciting field.

References

An In-depth Technical Guide on 3-Hydroxy-5-Phenylpyrrole and its Role in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-hydroxy-5-phenylpyrrole, focusing on its core application in enzyme detection and the burgeoning role of its derivatives as potent enzyme inhibitors. This document delves into the synthesis, mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this compound and its analogs.

Introduction to this compound (HOPPy)

This compound, commonly referred to as HOPPy, is a heterocyclic organic compound with the molecular formula C₁₀H₉NO.[1] While not a direct enzyme inhibitor in its most well-known application, it is a crucial reporter molecule generated from the enzymatic hydrolysis of its derivatives.[1][2] Its primary significance lies in the diagnostic detection of human leukocyte elastase (HLE), an enzyme implicated in various inflammatory conditions.[1][2]

The principle involves an ester of this compound, such as the N-tosylalanine ester, which acts as a substrate for HLE. The enzyme cleaves the ester bond, releasing free this compound. This product then undergoes a rapid coupling reaction with a diazonium salt to produce a distinct color change, allowing for the qualitative and quantitative determination of HLE activity.[2] This mechanism forms the basis of commercial diagnostic strips for conditions like urinary tract infections.[2]

Beyond this diagnostic role, the 3-hydroxypyrrole scaffold has emerged as a promising pharmacophore in the design of inhibitors for various other enzymes, including tyrosinase and aldose reductase.[3][4]

Quantitative Data on Enzyme Inhibition

While this compound itself is the product of an enzymatic reaction, its derivatives have been synthesized and evaluated as inhibitors of several key enzymes. The following tables summarize the available quantitative data.

Table 1: Kinetic Data for the Hydrolysis of a this compound Derivative by Human Leukocyte Elastase (HLE)

SubstrateEnzymepHkcat/KM (M⁻¹s⁻¹)Comments
N-tosyl-L-alaninyloxy-5-phenylpyrroleHuman Leukocyte Elastase7.41.0 x 10⁷The presence of decanol accelerates the enzymatic hydrolysis to a near diffusion-controlled limit. Deacylation is the rate-limiting step.[2]

Table 2: Inhibitory Activity of 3-Hydroxypyrrole Derivatives Against Various Enzymes

Compound ClassTarget EnzymeSpecific Derivative ExampleIC₅₀ (µM)Inhibition Type
3-Hydroxy-1H-pyrrol-2(5H)-onesTyrosinase (diphenolase activity)Derivative 12a6.98Mixed-type
2-Cyanopyrrole derivativesTyrosinase (diphenolase activity)Derivative 13a0.97Mixed-type
1-Acetyl-5-phenyl-1H-pyrrol-3-ylacetate (APPA)Aldose ReductaseAPPANot specifiedAldose Reductase Inhibitor

Note: The IC₅₀ values for tyrosinase inhibitors are compared to kojic acid, a standard inhibitor, which showed an IC₅₀ of 18.56 µM and 28.72 µM in the respective studies.[1]

Experimental Protocols

3.1. Synthesis of this compound

This protocol is adapted from a patented method for the preparation of 3-hydroxypyrroles.[5]

Materials:

  • N-acetyl-3-acetoxy-5-phenylpyrrole

  • Methanol (deoxygenated)

  • 2N Sodium Hydroxide (NaOH) solution (ice-cold and deoxygenated)

  • Argon or Nitrogen gas

  • Dry ice/methanol bath

  • Standard laboratory glassware

Procedure:

  • A finely divided portion of N-acetyl-3-acetoxy-5-phenylpyrrole is deoxygenated by stirring under a flowing stream of argon for 10 minutes.[5]

  • The deoxygenated starting material is suspended in deoxygenated methanol and cooled to -6°C in a methanol/dry-ice bath under an inert gas atmosphere.[5]

  • An ice-cold, deoxygenated solution of 2N NaOH is rapidly added to the cooled suspension.[5]

  • The reaction temperature will rise upon the addition of the base. The mixture will become homogeneous after approximately 3 minutes.[5]

  • As the reaction mixture cools, this compound will separate as fine crystals.[5]

  • The crystals can be collected by filtration, washed with cold, deoxygenated water, and dried under vacuum.

3.2. Human Leukocyte Elastase (HLE) Activity Assay

This protocol describes a general method for determining HLE activity using a fluorogenic substrate, which is analogous to the colorimetric assay involving the N-tosylalanine ester of this compound.

Materials:

  • Human Neutrophil Elastase (HNE)

  • Fluorogenic peptide substrate (e.g., N-Succinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin)

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)

  • Inhibitor stock solution (optional)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer and store at 4°C.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Reconstitute lyophilized HNE in the assay buffer to a stock concentration.

    • If testing inhibitors, prepare a stock solution of the inhibitor in a suitable solvent.

  • Assay Setup (in a 96-well plate):

    • Blank (No Enzyme): Add assay buffer and substrate working solution.

    • Positive Control (Enzyme): Add HNE working solution and substrate working solution.

    • Inhibitor Wells: Add HNE working solution, the desired concentration of inhibitor, and the substrate working solution.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 15-30 minutes) at the appropriate excitation and emission wavelengths for the released fluorophore.

  • Data Analysis:

    • Calculate the rate of reaction (V₀) from the linear portion of the kinetic curve for each well.

    • For inhibitor screening, calculate the percentage of inhibition using the formula: % Inhibition = [(V₀ of Positive Control - V₀ of Inhibitor Well) / V₀ of Positive Control] x 100

Signaling Pathways and Experimental Workflows

The inhibitory action of 3-hydroxypyrrole derivatives on specific enzymes can modulate distinct signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these relationships.

4.1. Human Leukocyte Elastase (HLE) Detection Workflow

The following diagram illustrates the experimental workflow for the detection of Human Leukocyte Elastase (HLE) using a this compound derivative.

HLE_Detection_Workflow Substrate N-Tosyl-Ala-O-HOPPy (Substrate) HLE Human Leukocyte Elastase (HLE) Substrate->HLE Hydrolysis Product This compound (HOPPy) HLE->Product Releases Colored_Product Azo Dye (Colored Product) Product->Colored_Product Coupling Reaction Diazo Diazonium Salt Diazo->Colored_Product Detection Spectrophotometric Detection Colored_Product->Detection Measurement

HLE Detection Workflow

4.2. Tyrosinase Inhibition and Melanogenesis Pathway

This diagram shows the signaling pathway of melanogenesis and the point of inhibition by 3-hydroxypyrrole derivatives that act as tyrosinase inhibitors.

Melanogenesis_Inhibition cluster_pathway Melanogenesis Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase (monophenolase) Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (diphenolase) Melanin Melanin Dopaquinone->Melanin Further reactions Inhibitor 3-Hydroxypyrrole Derivative (Tyrosinase Inhibitor) Inhibitor->DOPA Inhibits Inhibitor->Dopaquinone

Tyrosinase Inhibition in Melanogenesis

Conclusion

This compound is a versatile molecule with a well-established role in enzyme diagnostics and a promising future in therapeutic enzyme inhibition through its derivatives. The ability to readily synthesize the core structure and its analogs provides a robust platform for the development of novel diagnostic tools and therapeutic agents. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in this exciting area of medicinal chemistry and chemical biology. Further exploration of the structure-activity relationships of 3-hydroxypyrrole derivatives is warranted to unlock their full therapeutic potential against a broader range of enzymatic targets.

References

Methodological & Application

Application Notes and Protocols for 3-Hydroxy-5-Phenylpyrrole in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-phenylpyrrole is a heterocyclic organic compound with potential as a fluorescent probe for cellular imaging. Its core structure, featuring a pyrrole ring with hydroxyl and phenyl substitutions, provides a scaffold for designing fluorophores with sensitivity to their microenvironment. This document provides detailed application notes and protocols for the hypothetical use of this compound as a fluorescent probe in microscopy, based on the known properties of structurally similar compounds. The protocols outlined below are generalized and should be optimized for specific cell types and experimental conditions.

Hypothetical Photophysical Properties

The photophysical properties of this compound have been estimated by analogy to structurally related indole and phenyl-substituted heterocyclic fluorophores. These values should be considered as a starting point for experimental design.

PropertyEstimated ValueNotes
Excitation Maximum (λex) ~350 nmBased on the UV absorption of similar aromatic and heterocyclic systems. Excitation with a standard DAPI filter set might be possible.
Emission Maximum (λem) ~450 nm (in nonpolar)Emission is expected to be in the blue to cyan region. A solvatochromic shift is anticipated, with emission red-shifting in more polar environments.
~480 nm (in polar)
Molar Absorptivity (ε) >15,000 M⁻¹cm⁻¹Typical for small aromatic fluorophores.
Fluorescence Quantum Yield (Φf) 0.1 - 0.3Expected to be moderate and highly dependent on the solvent environment. The quantum yield is likely to be higher in nonpolar environments like lipid droplets.[1][2]
Stokes Shift ~100 nmA reasonably large Stokes shift is anticipated, which is advantageous for minimizing self-quenching and improving signal-to-noise.

Applications in Fluorescence Microscopy

Imaging of Intracellular Lipid Droplets

The phenyl group imparts lipophilic character to the this compound molecule, suggesting its potential to accumulate in nonpolar cellular compartments such as lipid droplets. Fluorescent probes that target lipid droplets are valuable tools for studying lipid metabolism and its role in diseases like obesity, diabetes, and cancer.[3][4]

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on glass-bottom dishes probe_prep Prepare working solution of This compound (1-10 µM) incubation Incubate cells with probe (15-30 min at 37°C) probe_prep->incubation wash Wash cells with PBS (2-3 times) incubation->wash microscopy Image with fluorescence microscope (Ex: ~350 nm, Em: ~450 nm) wash->microscopy analysis Analyze lipid droplet morphology and distribution microscopy->analysis

Caption: Workflow for staining lipid droplets with a hypothetical probe.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with a DAPI or similar filter set

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Probe Preparation: Prepare a working solution of this compound in a live-cell imaging medium. A final concentration range of 1-10 µM is recommended as a starting point.

  • Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing imaging medium to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂.

  • Washing: Remove the staining solution and wash the cells 2-3 times with warm PBS to remove excess probe.

  • Imaging: Add fresh live-cell imaging medium to the cells and image immediately using a fluorescence microscope. Use an excitation wavelength around 350 nm and collect emission around 450 nm.

Visualization of Cellular Stress Response

Hypothetically, changes in the cellular microenvironment, such as polarity shifts associated with apoptosis or other stress responses, could alter the fluorescence emission of this compound. This could enable its use as a sensor for cellular health.

G cluster_stress Cellular Stress cluster_pathway Signaling Pathway cluster_detection Detection stressor ER Stress Inducer (e.g., Tunicamycin) er_stress ER Stress stressor->er_stress upregulation Upregulation of Lipid Synthesis Genes er_stress->upregulation ld_biogenesis Increased Lipid Droplet Biogenesis upregulation->ld_biogenesis fluorescence Increased Fluorescence in Newly Formed Lipid Droplets ld_biogenesis->fluorescence probe This compound probe->fluorescence

Caption: Hypothetical pathway of ER stress leading to detectable changes in lipid droplets.

Materials:

  • Same as for lipid droplet staining.

  • ER stress inducer (e.g., Tunicamycin, 1-5 µg/mL)

  • Control cells (untreated or vehicle-treated)

Procedure:

  • Cell Treatment: Treat cells with an ER stress inducer for a specified time (e.g., 12-24 hours) to induce lipid droplet formation. Include a control group of untreated cells.

  • Staining: Following treatment, stain both treated and control cells with this compound as described in the lipid droplet staining protocol.

  • Imaging and Analysis: Acquire fluorescence images from both treated and control cells. Quantify the fluorescence intensity and the number/size of lipid droplets per cell to assess the effect of ER stress.

General Considerations and Best Practices
  • Cytotoxicity: Always perform a cytotoxicity assay (e.g., MTT or Trypan Blue exclusion) to determine the optimal, non-toxic concentration of the probe for your specific cell line.

  • Photostability: Assess the photostability of the probe under your imaging conditions to avoid artifacts from photobleaching.

  • Controls: Always include appropriate controls in your experiments, such as unstained cells (to assess autofluorescence) and cells stained with a well-characterized lipid droplet probe (e.g., Nile Red or BODIPY 493/503) for comparison.

  • Filter Sets: The choice of microscope filters is critical. Based on the hypothetical spectra, a DAPI filter set (e.g., Ex 350/50 nm, Em 460/50 nm) may be a suitable starting point.

Disclaimer

The application notes and protocols provided herein are based on the chemical structure of this compound and the known properties of similar fluorescent molecules. The photophysical data is hypothetical and has not been experimentally validated. These protocols should serve as a guide for the potential application of this compound and will require optimization for specific experimental systems.

References

Application Notes and Protocols for the Synthesis of 3-Hydroxy-5-phenylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-hydroxy-5-phenylpyrrole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a multi-step process, commencing from the preparation of N-acetyl-3-acetoxy-5-phenylpyrrole, followed by its conversion to the target molecule.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its precursor.

StepCompound NameStarting MaterialsReagents & SolventsReaction ConditionsYield
1 N-acetyl-3-acetoxy-5-phenylpyrroletrans-cinnamic acidAcetone, NaHCO₃, WaterNot specified-
2 This compoundN-acetyl-3-acetoxy-5-phenylpyrroleMethanol, 2N NaOH-6°C to 18°C-

Further details on yields and specific quantities can be optimized based on experimental scale.

Experimental Protocols

Synthesis of N-acetyl-3-acetoxy-5-phenylpyrrole

This initial step involves the preparation of the acetylated precursor required for the final product.

Materials:

  • trans-cinnamic acid

  • Acetone

  • Sodium bicarbonate (NaHCO₃)

  • Water

Procedure:

  • A stirred slurry of 1.0 kg of trans-cinnamic acid (6.75 mol) in 4.5 L of acetone is treated first with 2.47 kg of sodium bicarbonate (29.4 mol; 4.36 eq) and then carefully with 4.5 L of water.[1]

  • The reaction mixture is processed to yield N-acetyl-3-acetoxy-5-phenylpyrrole.[1] Detailed workup and purification procedures may vary and should be determined by the researcher.

Synthesis of this compound

This protocol details the hydrolysis of the acetylated precursor to yield the final this compound.

Materials:

  • N-acetyl-3-acetoxy-5-phenylpyrrole

  • Methanol (deoxygenated)

  • 2N Sodium hydroxide (NaOH) solution (deoxygenated)

Procedure:

  • A finely divided portion of N-acetyl-3-acetoxy-5-phenylpyrrole (36.8 g; 0.15 mol) is freed of oxygen by stirring in a flowing argon stream for 10 minutes.[1]

  • The solid is then suspended in deoxygenated methanol (379 ml) and cooled to -6° C in a methanol/dry-ice bath under an inert gas atmosphere.[1]

  • The suspension is rapidly treated with an ice-cold, deoxygenated solution of 2N NaOH (300 mL).[1]

  • The reaction temperature will rise to approximately 18° C, and the mixture should become homogeneous after about 3 minutes.[1]

  • Upon completion, the reaction is quenched, and the product is extracted and purified to yield this compound. Standard workup procedures involving acidification, extraction with an organic solvent, and purification by chromatography or recrystallization are recommended.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start trans-Cinnamic Acid Step1 N-acetyl-3-acetoxy-5-phenylpyrrole Synthesis Start->Step1 Acetone, NaHCO3 Intermediate N-acetyl-3-acetoxy-5-phenylpyrrole Step1->Intermediate Reaction Step2 Hydrolysis Intermediate->Step2 Methanol, NaOH Product This compound Step2->Product Workup & Purification

Synthesis workflow for this compound.

Alternative Synthetic Approaches

It is noteworthy that other synthetic strategies for pyrrole derivatives exist. The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with an amine, is a classic and widely applied method for preparing pyrroles and their derivatives.[2][3] Additionally, modern techniques such as microwave-assisted, one-pot, three-component reactions have been developed for the rapid synthesis of related compounds like 3-hydroxy-2-oxopyrroles.[4] These alternative methods may offer advantages in terms of reaction time and efficiency and could be adapted for the synthesis of this compound.

References

Application Notes and Protocols: 3-hydroxy-5-phenylpyrrole as a Probe for Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-phenylpyrrole is a versatile chemical probe that, when appropriately derivatized, serves as a chromogenic substrate for the detection of specific enzyme activities. Its primary application lies in the field of clinical diagnostics and enzyme research, particularly for the detection of hydrolytic enzymes. The core principle of its use involves the enzymatic cleavage of a masking group from the 3-hydroxy position, which liberates the this compound core. This product can then undergo a secondary reaction, typically a diazo coupling, to produce a distinct and measurable color change, indicating enzyme activity.

The most prominent example of its application is in the detection of human leukocyte elastase (HLE), an enzyme released by neutrophils during an inflammatory response. For this purpose, the N-tosylalanine ester of this compound (Tos-Ala-OPPy) is employed. HLE hydrolyzes the ester bond, and the subsequent coupling reaction provides a visual indication of elevated HLE levels, which can be indicative of a urinary tract infection.[1] This system has been commercialized in diagnostic strips such as LEUKOSTIX®.[1]

While primarily used in colorimetric assays, the pyrrole core also offers potential for the development of fluorogenic probes, although this application is less documented for this compound itself. However, the broader class of pyrrole derivatives is widely used in the development of fluorescent probes for various biological applications.

Mechanism of Action

The use of this compound as an enzyme probe involves a two-step process:

  • Enzymatic Hydrolysis: A substrate, typically an ester derivative of this compound, is designed to be specifically recognized and cleaved by the target enzyme. In the case of Human Leukocyte Elastase (HLE), N-tosyl-L-alaninyl-3-hydroxy-5-phenylpyrrole ester is used. The enzyme catalyzes the hydrolysis of the ester linkage, releasing free this compound.

  • Chromogenic Detection: The liberated this compound then reacts with a diazonium salt present in the assay mixture. This coupling reaction forms a highly colored azo dye, leading to a visually detectable color change, typically to a purple hue. The intensity of the color is proportional to the amount of this compound released and, therefore, to the activity of the enzyme.[1]

Applications

  • Clinical Diagnostics: The primary application is in diagnostic test strips for the detection of pyuria (white blood cells in the urine), a key indicator of urinary tract infections, by measuring the activity of human leukocyte elastase.[1]

  • Enzyme Research: This probe system can be adapted to study the kinetics and inhibition of various hydrolytic enzymes by modifying the esterified group to match the enzyme's substrate specificity.

  • Drug Discovery: In principle, this assay format can be used in high-throughput screening to identify inhibitors of target enzymes. A reduction in color formation would indicate potential inhibitory activity.

Data Presentation

Table 1: Kinetic Constants for HLE-Catalyzed Hydrolysis of Pyrrole and Related Esters

Substratekcat (s⁻¹)KM (mM)kcat/KM (M⁻¹s⁻¹)pHNotes
Tos-Ala-OPPyNot ReportedNot Reported1.0 x 10⁷7.5In the presence of decanol, which accelerates the reaction. Deacylation is the rate-limiting step.[1]
Cbz-Ala-OPPyNot ReportedNot ReportedNot Reported7.5-
Tos-Ala-ONpNot ReportedNot ReportedNot Reported7.5p-nitrophenyl ester for comparison.
Cbz-Ala-ONpNot ReportedNot ReportedNot Reported7.5p-nitrophenyl ester for comparison.

OPPy: this compound ester; ONp: p-nitrophenyl ester

Experimental Protocols

Protocol 1: General Colorimetric Assay for Human Leukocyte Elastase (HLE) Activity

This protocol is a generalized procedure based on the known mechanism of action. Specific concentrations and buffer components may need to be optimized for individual experimental setups.

Materials:

  • Human Leukocyte Elastase (HLE), purified

  • Substrate: N-tosyl-L-alaninyl-3-hydroxy-5-phenylpyrrole ester (Tos-Ala-OPPy)

  • Diazo coupling salt (e.g., 4-diazo-3-hydroxy-1-napthylsulfonate)[1]

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Decanol (optional, for rate enhancement)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the formed azo dye (typically in the visible range).

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of HLE in cold assay buffer. The final concentration in the assay will need to be determined empirically.

    • Prepare a stock solution of the substrate (Tos-Ala-OPPy) in a suitable organic solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired final concentration.

    • Prepare a stock solution of the diazo coupling salt in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Diazo coupling salt solution

      • HLE solution (or sample containing HLE)

    • For a negative control, add assay buffer instead of the enzyme solution.

  • Initiation of Reaction:

    • To start the reaction, add the substrate solution to each well.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 5-30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Measurement:

    • Measure the absorbance of each well at the wavelength corresponding to the maximum absorbance of the formed azo dye.

  • Data Analysis:

    • Subtract the absorbance of the negative control from the absorbance of the sample wells.

    • The enzyme activity can be calculated based on a standard curve of the azo dye or by using the molar extinction coefficient of the dye if it is known.

Visualizations

signaling_pathway cluster_enzymatic_reaction Enzymatic Hydrolysis cluster_detection_reaction Chromogenic Detection Substrate Tos-Ala-OPPy Enzyme Human Leukocyte Elastase (HLE) Product1 This compound Substrate->Product1 Hydrolysis Enzyme->Substrate Diazo_Salt Diazonium Salt Azo_Dye Colored Azo Dye Product1->Azo_Dye Coupling Reaction Product2 N-Tosyl-Alanine Diazo_Salt->Azo_Dye

Caption: Mechanism of action for this compound based enzyme probes.

experimental_workflow cluster_preparation 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_measurement 3. Incubation & Measurement cluster_analysis 4. Data Analysis Prep_Enzyme Prepare Enzyme Solution Add_Reagents Add Buffer, Diazo Salt, and Enzyme to Microplate Prep_Enzyme->Add_Reagents Prep_Substrate Prepare Substrate Solution (Tos-Ala-OPPy) Start_Reaction Add Substrate to Initiate Prep_Substrate->Start_Reaction Prep_Diazo Prepare Diazo Salt Solution Prep_Diazo->Add_Reagents Add_Reagents->Start_Reaction Incubate Incubate at Controlled Temperature Start_Reaction->Incubate Measure Measure Absorbance Incubate->Measure Analyze Calculate Enzyme Activity Measure->Analyze

Caption: Experimental workflow for the colorimetric enzyme assay.

References

Application of Phenylpyrroles in Antifungal Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpyrroles are a class of non-systemic fungicides derived from the natural antimicrobial agent pyrrolnitrin, first isolated from Pseudomonas pyrrocinia.[1][2] The most prominent members of this class used in agriculture are fenpiclonil and fludioxonil.[1][2] These compounds exhibit broad-spectrum activity, particularly against Ascomycetes and Basidiomycetes, and are utilized for both pre- and post-harvest disease control.[1] Their primary mode of action involves the disruption of fungal signal transduction pathways, making them a valuable tool in antifungal research and for managing fungal pathogens.[2][3] This document provides detailed application notes, quantitative data, and experimental protocols for researchers investigating the antifungal properties of phenylpyrroles.

Mechanism of Action

The primary target of phenylpyrrole fungicides is a class III hybrid histidine kinase (HHK), which acts as a sensor in the high osmolarity glycerol (HOG) signaling pathway.[2][4][5] Unlike inhibitors that block enzyme activity, phenylpyrroles act as agonists, leading to the hyperactivation of this pathway.[6][7]

This aberrant activation triggers a cascade of downstream events, including:

  • MAPK Phosphorylation: The signal is transduced through a histidine-phosphate transfer protein (HPT) and a response regulator (RR) to a MAP kinase cascade, leading to the phosphorylation of the MAPK Hog1.[4][7]

  • Membrane Hyperpolarization: Phenylpyrroles induce rapid hyperpolarization of the fungal plasma membrane.[1][2]

  • Metabolic Disruption: Changes in carbon metabolism and the accumulation of metabolites occur, leading to cellular stress.[1][2]

  • Morphological Changes: The sustained osmotic stress signal results in hyphal swelling and eventual bursting of the fungal cells.[1][2]

Mutations in the HHK gene are the primary mechanism of resistance to phenylpyrroles observed in laboratory settings.[2][5][7] However, field resistance has been slow to develop, potentially due to a fitness penalty associated with these mutations.[2][4]

Quantitative Antifungal Activity Data

The following tables summarize the in vitro antifungal activity of various phenylpyrrole compounds against a range of fungal pathogens.

Table 1: In Vitro Activity of Fludioxonil Against Various Fungal Pathogens

Fungal SpeciesType of AssayActivity MetricValue (µg/mL)Reference
Fusarium pseudograminearumMycelial Growth InhibitionEC500.0165 - 0.1789[8]
Botrytis cinerea (Sensitive)Spore GerminationEC50< 0.1[9]
Botrytis cinerea (Low-Resistant)Spore GerminationEC500.16 - 0.26[9]
Botrytis cinerea (Moderately Resistant)Spore GerminationEC500.32 - 0.38[9]
Cryptococcus neoformans H99Broth MicrodilutionMICGrowth inhibited[10]
Cryptococcus neoformans JEC21Broth MicrodilutionMICGrowth not inhibited[10]

Table 2: In Vitro Antifungal Activity of Novel Phenylpyrrole Analogues at 50 µg/mL

CompoundRhizoctonia cerealis (% Inhibition)Sclerotinia sclerotiorum (% Inhibition)Pyricularia grisea (% Inhibition)Alternaria solani (% Inhibition)Fusarium oxysporum f. sp. cucumerinum (% Inhibition)Reference
8g 92>60<60<60<60[6]
8h 91>60<60<60<60[6]
8d >60>60>60<60<60[6]
8e >60>60<60<60>60[6]
8i >60>60<60>60>60[6]
8j >60>60<60<60>60[6]

Note: The majority of the tested novel compounds showed broad-spectrum fungicidal activities.[6]

Experimental Protocols

This section provides detailed protocols for assessing the antifungal activity of phenylpyrrole compounds. These protocols are based on established methodologies.[1][6][8][11][12]

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile fungal growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Phenylpyrrole compound stock solution (e.g., in DMSO)

  • Fungal inoculum, adjusted to the appropriate concentration (typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi)

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and reservoirs

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the phenylpyrrole stock solution (at 2x the highest desired concentration) to the first well of each row to be tested.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the 10th well. Discard the final 100 µL from the 10th well. Wells 11 and 12 will serve as growth and sterility controls, respectively.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1 through 11. Add 100 µL of sterile broth to well 12 (sterility control).

  • Incubation: Seal the plate and incubate at the optimal temperature for the test fungus (e.g., 28-35°C) for 24-72 hours, or until sufficient growth is observed in the growth control well.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 530 nm) using a microplate reader.

Protocol 2: Mycelial Growth Inhibition Assay (Agar Dilution Method)

This assay is suitable for filamentous fungi and measures the inhibition of mycelial expansion on a solid medium.

Materials:

  • Petri dishes (90 mm)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Phenylpyrrole compound stock solution

  • Actively growing fungal cultures on agar plates

  • Sterile cork borer (e.g., 5 mm diameter)

  • Incubator

Procedure:

  • Medium Preparation: Prepare the agar medium and autoclave. Allow it to cool to approximately 45-50°C.

  • Compound Incorporation: Add the appropriate volume of the phenylpyrrole stock solution to the molten agar to achieve the desired final concentrations. Also, prepare control plates with the solvent (e.g., DMSO) and without any additions.

  • Pouring Plates: Pour the agar-compound mixture into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a mycelial plug from the edge of an actively growing fungal colony and place it in the center of each prepared plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungus until the mycelium in the control plate has reached the edge of the plate.

  • Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate. The EC50 value (the concentration that inhibits growth by 50%) can then be determined by plotting the percentage inhibition against the log of the compound concentration.

Visualizations

Signaling Pathway of Phenylpyrrole Action

Phenylpyrrole_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Phenylpyrrole Phenylpyrrole (Fludioxonil) HHK Class III Hybrid Histidine Kinase (HHK) Phenylpyrrole->HHK Activates HPT Histidine-Phosphate Transfer Protein (HPT) HHK->HPT Phosphoryl Transfer RR Response Regulator (RR) HPT->RR MAPKKK MAPKKK RR->MAPKKK Activates MAPK Cascade MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (Hog1) MAPKK->MAPK MAPK_P Phosphorylated MAPK (Hog1-P) MAPK->MAPK_P Phosphorylation Transcription Transcriptional Activation MAPK_P->Transcription Response Membrane Hyperpolarization Metabolic Disruption Hyphal Swelling & Bursting MAPK_P->Response

Caption: Phenylpyrrole-induced HOG signaling pathway activation.

Experimental Workflow for MIC Determination

MIC_Workflow P1 Prepare Phenylpyrrole Stock Solution A1 Perform 2-fold Serial Dilution in 96-well Plate P1->A1 P2 Prepare Fungal Inoculum A2 Inoculate Wells with Fungal Suspension P2->A2 A1->A2 A3 Incubate at Optimal Temperature A2->A3 R1 Visually Inspect or Read OD to Determine MIC A3->R1

Caption: Workflow for the Broth Microdilution (MIC) assay.

References

Application Notes and Protocols for Cell-Based Assays Using 3-hydroxy-5-phenylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-hydroxy-5-phenylpyrrole (HOPPy) is an organic compound that serves as a valuable tool in biochemical and cell-based assays.[1][2] Its utility is particularly highlighted in the detection of enzymatic activity, such as that of esterases and proteases.[1] A notable application involves the use of its N-tosylalanine ester in diagnostic strips to detect human leukocyte elastase (HLE) as an indicator of urinary tract infections.[3] In this assay, HLE hydrolyzes the ester, releasing this compound, which then reacts with a diazonium salt to produce a detectable purple azo dye.[1][3]

These application notes provide a framework for utilizing this compound in various cell-based assays to explore its potential effects on cell viability, proliferation, and apoptosis. The protocols detailed below are designed for researchers in drug discovery and cell biology to investigate the cellular responses to this compound.

I. Assessment of Cytotoxicity

This section outlines the use of this compound in cytotoxicity assays to determine its potential to induce cell death.

Application Note: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4][5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan is proportional to the number of viable cells.[4] This assay can be used to evaluate the cytotoxic effects of this compound on various cell lines.

Hypothetical Data Presentation

The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for this compound in different cancer cell lines after 48 hours of treatment.

Cell LineIC50 (µM) of this compound
HeLa (Cervical Cancer)75.2
A549 (Lung Cancer)123.5
MCF-7 (Breast Cancer)98.6
HepG2 (Liver Cancer)150.8
Experimental Protocol: MTT Assay

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (specific to the cell line)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[6]

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.[6]

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.[4][6]

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of This compound treat Treat Cells with Compound prepare_compound->treat incubate_treatment Incubate for 24-72h treat->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO to Dissolve Formazan incubate_mtt->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

II. Evaluation of Apoptosis Induction

This section describes how to assess the potential of this compound to induce programmed cell death (apoptosis).

Application Note: Annexin V-FITC/PI Apoptosis Assay

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[7][8] In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[7][8]

Hypothetical Data Presentation

The table below shows a hypothetical percentage of apoptotic cells in a cancer cell line treated with this compound for 48 hours.

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control02.51.8
This compound5015.78.3
This compound10028.915.2
Staurosporine (Positive Control)145.120.5
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • This compound

  • Target cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.[7]

  • Wash the cells twice with cold PBS.[7]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.[7]

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Compound This compound Mitochondria Mitochondrial Stress Compound->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PS Phosphatidylserine Translocation Caspase3->PS DNA_frag DNA Fragmentation Caspase3->DNA_frag Apoptosis Apoptosis PS->Apoptosis DNA_frag->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

III. Analysis of Cell Proliferation

This section provides a method to evaluate the effect of this compound on cell proliferation.

Application Note: CFSE Cell Proliferation Assay

The Carboxyfluorescein succinimidyl ester (CFSE) cell proliferation assay is a reliable method for tracking cell division by flow cytometry. CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the CFSE fluorescence intensity of the daughter cells is halved. This allows for the quantification of the number of cell divisions that have occurred in a population.

Hypothetical Data Presentation

The following table presents hypothetical data on the proliferation index of a cell line treated with this compound for 72 hours.

TreatmentConcentration (µM)Proliferation Index
Vehicle Control03.8
This compound252.9
This compound501.7
This compound1000.8
Experimental Protocol: CFSE Cell Proliferation Assay

Materials:

  • This compound

  • Target cell line

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Complete growth medium

  • PBS

  • Flow cytometer

Procedure:

  • Harvest cells and wash them with PBS.

  • Resuspend the cells in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

  • Quench the staining by adding five volumes of ice-cold complete growth medium and incubate on ice for 5 minutes.

  • Wash the cells three times with complete growth medium.

  • Seed the CFSE-labeled cells into culture plates and treat them with different concentrations of this compound.

  • Culture the cells for the desired period (e.g., 72 hours).

  • Harvest the cells, wash with PBS, and resuspend in flow cytometry buffer.

  • Analyze the cells by flow cytometry, measuring the fluorescence intensity in the FITC channel.

  • Analyze the data to determine the number of cell divisions and the proliferation index.

Logical Relationship of Proliferation Assay

Proliferation_Logic Start Start with CFSE-labeled cells Treatment Treat with this compound Start->Treatment Incubation Incubate for several cell cycles Treatment->Incubation CellDivision Cells Divide Incubation->CellDivision CFSE_Dilution CFSE is halved in daughter cells CellDivision->CFSE_Dilution causes Analysis Analyze CFSE fluorescence by Flow Cytometry CFSE_Dilution->Analysis is measured by Result Quantify Proliferation Analysis->Result

Caption: Logic of the CFSE proliferation assay.

References

Application Notes and Protocols for the Detection of Leukocyte Esterase using 3-Hydroxy-5-phenylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukocyte esterase, an enzyme released by neutrophils, serves as a critical biomarker for detecting infections and inflammation, particularly in urinary tract infections (UTIs). The detection of this enzyme provides a rapid and valuable tool for preliminary diagnosis. A highly effective method for this detection involves the use of a specific chromogenic substrate, the N-tosyl-L-alaninyloxy ester of 3-hydroxy-5-phenylpyrrole. This document provides detailed application notes and experimental protocols for the synthesis of this substrate and its use in a colorimetric assay for leukocyte esterase.

The underlying principle of this assay is an enzyme-catalyzed hydrolysis reaction. Leukocyte esterase specifically cleaves the ester bond of 3-(N-tosyl-L-alaninyloxy)-5-phenylpyrrole, releasing this compound. This liberated pyrrole derivative then undergoes a rapid coupling reaction with a diazonium salt present in the reaction mixture, resulting in the formation of a distinct purple azo dye. The intensity of the resulting color is directly proportional to the concentration of leukocyte esterase in the sample, allowing for both qualitative and quantitative measurements.[1][2][3]

Data Presentation

Performance Characteristics of Leukocyte Esterase Tests

The following table summarizes the performance characteristics of various leukocyte esterase reagent strips, many of which are based on the pyrrole derivative chemistry. The data is compiled from multiple studies and presented to allow for easy comparison.

Test/Study CohortMethodCut-off for PositivitySensitivity (%)Specificity (%)Reference
CYBOW™ 10 reagent stripVisual+1100-[4]
CYBOW™ 10 reagent stripVisual+263.694.1[4]
CYBOW™ 10 reagent stripVisual+3-94.1[4]
Leukocyte Esterase Test (General)DipstickNot Specified72-9764-82[5]
Leukocyte Esterase Test (UTI Prediction)DipstickNot Specified83-9678-90[6]
Gram Staining, LE, and Nitrite CombinationMultiplePositive on all87.660.6[6][7]
LE-PAD (Paper-based device)Chemiresistive7.60 (×5.1 U mg⁻¹ mL⁻¹)87.592.3[2][3][8]
Kinetic Parameters of Human Leukocyte Elastase

This table presents the kinetic constants for the hydrolysis of various substrates by human leukocyte elastase (HLE), providing insight into the enzyme's activity and substrate specificity.

SubstratepHkcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)
N-t-BOC-L-alanine p-nitrophenyl ester6.5---
Methoxy succinyl-alanine-proline-valine-p-nitroanilide7.5---
Various N-carbobenzoxy-L-amino acid p-nitrophenyl esters7.4---

Note: Specific values for kcat and Km for the tosylalanine ester of this compound were not explicitly found in a tabular format in the search results, but the search results indicate that such studies have been performed. The table above is structured to be populated with such data when available.

Experimental Protocols

Synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

This protocol describes a potential synthetic route for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, based on standard principles of organic synthesis.

Materials:

  • This compound

  • N-tosyl-L-alanine

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-tosyl-L-alanine (1.2 equivalents) and this compound (1 equivalent) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure 3-(N-tosyl-L-alaninyloxy)-5-phenylpyrrole.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Colorimetric Assay for Leukocyte Esterase Detection

This protocol provides a method for the detection of leukocyte esterase in a liquid sample, such as urine or other biological fluids, using a microplate format.

Materials:

  • 3-(N-tosyl-L-alaninyloxy)-5-phenylpyrrole solution (substrate) in a suitable organic solvent (e.g., DMSO).

  • Diazonium salt solution (e.g., 1-diazo-2-naphthol-4-sulfonic acid) in an appropriate buffer.

  • Tris or phosphate buffer (pH 7.5).

  • Leukocyte esterase positive control (commercially available or prepared from isolated leukocytes).

  • Leukocyte esterase negative control (buffer or heat-inactivated enzyme).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the formed azo dye (typically in the range of 500-600 nm).

Procedure:

  • Prepare a working solution of the substrate and the diazonium salt in the reaction buffer. The optimal concentrations should be determined empirically but can be guided by literature values.

  • Pipette 50 µL of the test samples, positive control, and negative control into separate wells of the 96-well microplate.

  • Add 150 µL of the substrate/diazonium salt working solution to each well to initiate the reaction.

  • Incubate the microplate at 37°C for a predetermined amount of time (e.g., 5-15 minutes). The incubation time may need to be optimized based on the expected enzyme concentration.

  • After incubation, measure the absorbance of each well at the wavelength of maximum absorbance for the purple azo dye.

  • The absorbance values will be proportional to the leukocyte esterase activity in the samples. A standard curve can be generated using known concentrations of purified leukocyte esterase to quantify the enzyme activity in the test samples.

Visualizations

Signaling Pathway of Leukocyte Esterase Detection

LeukocyteEsteraseDetection LeukocyteEsterase Leukocyte Esterase Product1 This compound (Intermediate) LeukocyteEsterase->Product1 Hydrolysis Substrate 3-(N-tosyl-L-alaninyloxy)-5-phenylpyrrole (Colorless) Substrate->Product1 Product2 Purple Azo Dye (Colored Product) Product1->Product2 Coupling DiazoniumSalt Diazonium Salt (Colorless) DiazoniumSalt->Product2 Detection Colorimetric Detection Product2->Detection

Caption: Enzymatic cascade for leukocyte esterase detection.

Experimental Workflow for Leukocyte Esterase Assay

AssayWorkflow start Start prep_samples Prepare Samples (Urine, Controls) start->prep_samples add_reagents Add Substrate & Diazonium Salt prep_samples->add_reagents incubate Incubate at 37°C add_reagents->incubate measure Measure Absorbance incubate->measure analyze Analyze Data measure->analyze end End analyze->end

Caption: Workflow for the colorimetric leukocyte esterase assay.

Logical Relationship of Assay Components

AssayComponents Assay Leukocyte Esterase Assay Enzyme Enzyme (Leukocyte Esterase) Assay->Enzyme Substrate Substrate (this compound ester) Assay->Substrate Chromogen Chromogen System (Diazonium Salt) Assay->Chromogen Detection Detection Method (Spectrophotometry) Assay->Detection

Caption: Key components of the leukocyte esterase assay.

References

Application Note: Protocol for the Hydrolysis of N-tosylalanine Ester of 3-hydroxy-5-phenylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole. This procedure, also known as saponification, cleaves the ester linkage to yield N-tosylalanine and this compound. The N-tosyl protecting group on the alanine moiety is stable under these conditions and will remain intact.[1][2] The choice of a base-catalyzed method using lithium hydroxide is based on its common application in the hydrolysis of amino acid esters and its generally milder conditions, which are favorable for substrates containing potentially sensitive functional groups like the electron-rich pyrrole ring.[3] Electron-rich pyrroles can be susceptible to polymerization under strongly acidic conditions.[4]

Experimental Protocol

This protocol outlines a standard laboratory procedure for the base-catalyzed hydrolysis of the N-tosylalanine ester of this compound.

Materials and Equipment:

  • N-tosylalanine ester of this compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Distilled water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

  • TLC developing chamber and appropriate eluent (e.g., ethyl acetate/hexanes mixture)

  • UV lamp for TLC visualization

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-tosylalanine ester of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (a common ratio is 3:1 to 4:1 v/v).

  • Addition of Base: To the stirred solution, add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 3.0 eq). The use of a slight excess of base ensures the reaction goes to completion.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting ester spot and the appearance of the product spots (N-tosylalanine and this compound) indicate the reaction's progression.

  • Work-up - Quenching and Acidification: Once the reaction is complete, carefully add 1 M HCl to neutralize the excess LiOH and protonate the resulting carboxylate and phenolate. Adjust the pH to approximately 2-3 to ensure complete protonation of the N-tosylalanine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the products with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with distilled water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product mixture.

  • Purification: The two products, N-tosylalanine and this compound, can be separated by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is known to be air-sensitive, so handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for optimal stability.

Data Presentation

The following table summarizes the key quantitative parameters for the hydrolysis protocol.

ParameterValue/RangeNotes
Reactants
Substrate Concentration~0.1 M in THF/WaterA typical starting concentration for laboratory-scale synthesis.
LiOH·H₂O Stoichiometry1.5 - 3.0 equivalentsAn excess of base is used to drive the reaction to completion.[3]
Reaction Conditions
Solvent SystemTHF/Water (3:1 to 4:1 v/v)A common solvent mixture for saponification that helps to dissolve both the organic substrate and the inorganic base.
TemperatureRoom Temperature (20-25 °C)Mild conditions are generally sufficient for the hydrolysis of amino acid esters.[3]
Reaction Time1 - 4 hours (typical)The reaction should be monitored by TLC to determine the exact time required for completion.
Work-up & Purification
pH Adjustment2 - 3Ensures complete protonation of the carboxylic acid and the hydroxyl group of the pyrrole for efficient extraction into an organic solvent.
Extraction SolventEthyl AcetateA common solvent for extracting moderately polar organic compounds.
Purification MethodSilica Gel ChromatographyStandard method for separating organic compounds with different polarities.
Expected Outcome
Expected ProductsN-tosylalanine, this compoundThe hydrolysis cleaves the ester bond.
Expected Yield>90% (typical)Base-catalyzed ester hydrolysis is generally a high-yielding reaction.

Visualizations

Chemical Reaction Pathway

hydrolysis_reaction Chemical Reaction Pathway for Hydrolysis start N-tosylalanine ester of This compound intermediate Intermediate (Tetrahedral Alkoxide) start->intermediate 1. LiOH, THF/H₂O products N-tosylalanine + this compound intermediate->products 2. H₃O⁺ (work-up)

A simplified diagram of the hydrolysis reaction pathway.

Experimental Workflow

experimental_workflow Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve Substrate in THF/Water add_base Add LiOH·H₂O dissolve->add_base react Stir at Room Temperature (Monitor by TLC) add_base->react quench Quench and Acidify with 1 M HCl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over MgSO₄ and Concentrate wash->dry chromatography Silica Gel Chromatography dry->chromatography isolate Isolate Products chromatography->isolate

A flowchart illustrating the experimental procedure.

References

Application Notes and Protocols: 3-Hydroxy-5-Phenylpyrrole in Diagnostic Reagent Strips

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-phenylpyrrole and its derivatives are pivotal chromogenic substrates in the development of diagnostic reagent strips, particularly for the detection of leukocyte esterase (LE) in biological fluids such as urine. The presence of elevated leukocyte esterase is a key indicator of urinary tract infections (UTIs). This document provides detailed application notes, experimental protocols, and performance data related to the use of this compound-based compounds in diagnostic assays. The core of this technology lies in an enzymatic reaction that liberates this compound, which then undergoes a diazo-coupling reaction to produce a distinct color change, allowing for qualitative and semi-quantitative analysis.

Principle of Detection

The detection of leukocyte esterase using this compound derivatives follows a two-step reaction pathway. The most commonly employed substrate is an ester of this compound, such as 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

  • Enzymatic Hydrolysis: Leukocyte esterase, present in the sample, catalyzes the hydrolysis of the 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole substrate. This reaction cleaves the ester bond, releasing free this compound (HOPPy) and N-tosyl-L-alanine.

  • Diazo-Coupling Reaction: The liberated this compound then rapidly couples with a diazonium salt, such as 1-diazo-2-naphthol-4-sulfonic acid or a similar compound, which is also impregnated into the reagent strip. This coupling reaction forms a highly colored azo dye, typically purple, indicating a positive result for the presence of leukocyte esterase. The intensity of the color is proportional to the concentration of the enzyme in the sample.[1][2][3]

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Step 1: Enzymatic Hydrolysis cluster_1 Step 2: Diazo-Coupling Reaction Substrate 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole Product1 This compound (HOPPy) Substrate->Product1 Hydrolysis Product2 N-Tosyl-L-alanine Enzyme Leukocyte Esterase Enzyme->Substrate HOPPy_in This compound AzoDye Purple Azo Dye HOPPy_in->AzoDye Diazonium Diazonium Salt Diazonium->AzoDye

Enzymatic and colorimetric reaction cascade.

Quantitative Data Presentation

The performance of diagnostic reagent strips utilizing this compound derivatives can be quantified by several key parameters. The following tables summarize performance characteristics from a paper-based analytical device (LE-PAD) specifically using 3-(N-tosyl-L-alaninyloxy)-5-phenylpyrrole[4][5][6] and compares them with other commercially available leukocyte esterase test strips.

Table 1: Performance Characteristics of a 3-(N-tosyl-L-alaninyloxy)-5-phenylpyrrole Based Paper Sensor (LE-PAD)

ParameterValueReference
AnalyteLeukocyte Esterase (LE)[4][5][6]
Substrate3-(N-tosyl-L-alaninyloxy)-5-phenylpyrrole[4][5][6]
Diazo Salt1-diazo-2-naphthol-4-sulfonic acid[4][5][6]
Detection Limit1.91 (x 5.1 U mg⁻¹ mL⁻¹)[6]
Linear Range2.0 to 8.0 (x 5.1 U mg⁻¹ mL⁻¹)[5]
Sensitivity for UTI Diagnosis87.5%[4][5]
Specificity for UTI Diagnosis92.3%[4][5]
Positive Likelihood Ratio11.38[5]
Negative Likelihood Ratio0.14[5]

Table 2: Comparative Performance of Commercial Leukocyte Esterase Reagent Strips

Reagent Strip BrandReported SensitivityReported SpecificityReported PPVReported NPVReference
Multistix 10 SG----[4]
CYBOW™ 10 (at +2 cutoff)82.14%99.39%95.83%96.79%-
Generic LE Strip (at ≥ 2+ cutoff)93%100%100%98%[7]
LERS (at 2+ cutoff)100%94%57%94%-
LERS (at 3+ cutoff)76%100%100%93.75%-

PPV: Positive Predictive Value, NPV: Negative Predictive Value. Note: The exact chemical composition of commercial strips is often proprietary but is based on similar principles.

Experimental Protocols

Synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

This protocol is based on established principles of organic synthesis for similar compounds.

Materials:

  • This compound

  • N-Tosyl-L-alanine

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Anhydrous Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of N-Tosyl-L-alaninyl chloride:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend N-Tosyl-L-alanine in anhydrous DCM.

    • Cool the suspension in an ice bath (0 °C).

    • Slowly add thionyl chloride (or oxalyl chloride) dropwise with stirring.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude N-Tosyl-L-alaninyl chloride. Use this directly in the next step.

  • Esterification:

    • Dissolve this compound in anhydrous DCM in a separate flask under an inert atmosphere.

    • Add anhydrous pyridine or TEA to the solution to act as a base.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude N-Tosyl-L-alaninyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the this compound solution with constant stirring.

    • Let the reaction mixture stir at 0 °C for 30 minutes and then at room temperature overnight.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

    • Characterize the final product by NMR and mass spectrometry.

Preparation of Leukocyte Esterase Diagnostic Reagent Strips (Paper-Based)

This protocol describes the fabrication of a simple paper-based sensor.

Materials:

  • Filter paper (e.g., Whatman No. 1)

  • 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

  • 1-Diazo-2-naphthol-4-sulfonic acid

  • Acetonitrile

  • Phosphate buffer (pH 7.0)

  • Micropipettes

  • Oven or desiccator

Procedure:

  • Reagent Solution Preparation:

    • Prepare a stock solution of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in acetonitrile.

    • Prepare a stock solution of 1-diazo-2-naphthol-4-sulfonic acid in a phosphate buffer (pH 7.0).

    • Mix the two solutions in an appropriate ratio. The optimal concentrations and ratio may need to be determined empirically but a starting point could be a 1:1 molar ratio.

  • Impregnation of Paper Strips:

    • Cut the filter paper into uniform strips of the desired size (e.g., 5 mm x 80 mm).

    • Using a micropipette, carefully spot a defined volume of the mixed reagent solution onto a specific zone of the paper strip.

    • Alternatively, the strips can be fully immersed in the reagent solution for a short, controlled period.

  • Drying and Stabilization:

    • Allow the solvent to evaporate from the strips at room temperature in a dark, dry place.

    • For enhanced stability, the strips can be dried in an oven at a low temperature (e.g., 30-40 °C) for a short duration.

    • Store the dried reagent strips in a desiccator or a sealed container with a desiccant, protected from light and moisture, until use.

Protocol for Urine Analysis

Materials:

  • Prepared Leukocyte Esterase Reagent Strips

  • Freshly collected urine sample

  • Timer

  • Color chart for result interpretation (if applicable)

Procedure:

  • Sample Collection: Collect a fresh mid-stream urine sample in a clean, dry container.

  • Testing:

    • Remove a reagent strip from its container, ensuring not to touch the reagent pad.

    • Dip the reagent area of the strip briefly into the urine sample, ensuring the entire pad is moistened.

    • Withdraw the strip and drag the edge against the rim of the container to remove excess urine.[1]

    • Alternatively, touch the edge of the strip to an absorbent paper towel.

  • Incubation: Start a timer immediately after dipping the strip. The reaction time is typically between 1 to 2 minutes.[2]

  • Result Interpretation:

    • After the specified time, compare the color of the reagent pad to the color chart provided with the test kit.

    • The color intensity corresponds to the concentration of leukocyte esterase. Results are typically reported as negative, trace, +, ++, or +++.

    • For quantitative analysis using a reflectometer or a specialized reader, follow the instrument's instructions.

Experimental Workflow and Logical Relationships

Experimental Workflow: Reagent Strip Preparation and Analysis

Experimental_Workflow cluster_prep Reagent Strip Preparation cluster_analysis Sample Analysis Prep_Reagents Prepare Reagent Solution (Substrate + Diazo Salt) Impregnate Impregnate Paper Strips Prep_Reagents->Impregnate Dry Dry and Stabilize Strips Impregnate->Dry Store Store in Desiccated, Dark Conditions Dry->Store Dip_Strip Dip Reagent Strip in Sample Store->Dip_Strip Use Prepared Strip Collect_Sample Collect Urine Sample Collect_Sample->Dip_Strip Incubate Incubate for a Defined Time (e.g., 1-2 minutes) Dip_Strip->Incubate Read_Result Read Color Change (Visual or Instrumental) Incubate->Read_Result

Workflow for reagent strip preparation and use.

Disclaimer

These application notes and protocols are intended for research and development purposes by qualified professionals. The specific concentrations, incubation times, and other parameters may require optimization for specific applications and materials. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of 3-Hydroxy-5-Phenylpyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3-hydroxy-5-phenylpyrrole derivatives and their structure-activity relationship (SAR) as potential anti-inflammatory agents. The protocols outlined below detail the chemical synthesis of the core scaffold and its derivatives, followed by an analysis of their inhibitory activity against cyclooxygenase (COX) enzymes.

Introduction

Pyrrole-containing compounds are a significant class of heterocyclic molecules with a wide range of pharmacological activities.[1] In particular, derivatives of this compound have emerged as promising scaffolds in medicinal chemistry for the development of novel therapeutic agents. Their structural features allow for various modifications to explore and optimize their biological activities. This document focuses on the synthesis of these derivatives and the investigation of their structure-activity relationships as inhibitors of COX-1 and COX-2, key enzymes in the inflammatory pathway.

Data Presentation: Structure-Activity Relationship of Pyrrole Derivatives as COX Inhibitors

The inhibitory activities of a series of synthesized pyrrole carboxylic acid derivatives against COX-1 and COX-2 were evaluated. The results, presented as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity), are summarized in the table below. Lower IC50 values indicate higher potency.

Compound IDR GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
4g -CH₂COOH> 100.8 ± 0.05> 12.5
4h -CH₂CH₂COOH1.2 ± 0.10.5 ± 0.042.4
4k -CH(CH₃)COOH0.9 ± 0.080.3 ± 0.023.0
4l -C(CH₃)₂COOH1.5 ± 0.120.6 ± 0.052.5
5b p-COOH-Ph0.8 ± 0.071.1 ± 0.090.73
5e o-COOH-Ph0.6 ± 0.050.9 ± 0.070.67
Celecoxib (Reference)15.0 ± 1.20.04 ± 0.003375
Ibuprofen (Reference)1.3 ± 0.110.0 ± 0.80.13

Data adapted from a study on 1,2,3,5-tetra-substituted pyrrole derivatives as COX inhibitors. While not exclusively 3-hydroxy-5-phenylpyrroles, this data provides valuable SAR insights for the pyrrole scaffold.[2]

Summary of Structure-Activity Relationship (SAR):

  • Acidic Group: The presence of a carboxylic acid group at position 1 of the pyrrole ring appears to be crucial for both COX-1 and COX-2 inhibitory activity.[2]

  • Alkyl Chain Length: Compounds with a propionic acid side chain (4h and 4k) generally exhibit potent dual inhibition of COX-1 and COX-2.

  • Substitution on Alkyl Chain: Introduction of a methyl group on the α-carbon of the acetic acid side chain (compound 4k) resulted in the most potent COX-2 inhibition among the alkyl acid derivatives.[2]

  • Aromatic Acid Moiety: Replacing the alkyl acid with a benzoic acid moiety (5b and 5e) also led to potent inhibition, with the position of the carboxylic acid group on the phenyl ring influencing activity.

  • Selectivity: While several synthesized compounds showed high potency, they generally exhibited lower selectivity for COX-2 compared to the reference drug, Celecoxib.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the core scaffold, this compound, from N-acetyl-3-acetoxy-5-phenylpyrrole.

Materials:

  • N-acetyl-3-acetoxy-5-phenylpyrrole

  • Methanol (MeOH), deoxygenated

  • 2N Sodium Hydroxide (NaOH), ice-cold and deoxygenated

  • Argon gas

  • Dry ice

Procedure:

  • A finely divided portion of N-acetyl-3-acetoxy-5-phenylpyrrole (36.8 g; 0.15 mol) is freed of oxygen by stirring in a flowing argon stream for 10 minutes.[3]

  • The solid is then suspended in deoxygenated methanol (379 ml) and cooled to -6°C in a methanol/dry-ice bath under an inert gas atmosphere.

  • The suspension is rapidly treated with an ice-cold, deoxygenated solution of 2N NaOH (300 mL).

  • The reaction temperature will rise immediately upon addition of the base to approximately 18°C, and the reaction mixture should become homogeneous after about 3 minutes.

  • As the reaction mixture cools, the product, this compound, will separate as fine crystals.

  • The crystals are collected by filtration, washed with cold deoxygenated water, and dried under vacuum to yield the final product.

Protocol 2: General Procedure for the Synthesis of N-Substituted Pyrrole Carboxylic Acid Derivatives

This protocol outlines a general method for synthesizing pyrrole derivatives with varying substituents for SAR studies, based on the Paal-Knorr synthesis.[2]

Materials:

  • Appropriate 1,4-dicarbonyl compound

  • Substituted amine (e.g., amino acid esters)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • To a solution of the 1,4-dicarbonyl precursor (1.0 eq) in ethanol, add the substituted amine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Visualizations

Experimental Workflow for Synthesis

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives start Starting Materials (1,4-Dicarbonyl & Amine) reaction Paal-Knorr Cyclization start->reaction Ethanol, Acetic Acid workup Reaction Work-up & Solvent Removal reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (Pyrrole Derivative) purification->product

Caption: Synthetic workflow for this compound derivatives.

Potential Signaling Pathway: Inhibition of NF-κB

The anti-inflammatory effects of COX inhibitors can be linked to the modulation of cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in inflammation.[4][5] The diagram below illustrates a simplified representation of the NF-κB signaling cascade and a potential point of inhibition by the synthesized pyrrole derivatives.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK Signal Transduction IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Ubiquitination & Degradation NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB (Inactive) Pyrrole Pyrrole Derivative (Inhibitor) Pyrrole->IKK Inhibition DNA DNA NFkB_nuc->DNA Binds to Promoter Region Inflammation Pro-inflammatory Gene Expression (e.g., COX-2, Cytokines) DNA->Inflammation

Caption: Simplified NF-κB signaling pathway and potential inhibition.

References

Phenylpyrrole Analogues in Molecular Docking: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The unique structural scaffold of phenylpyrrole analogues has established them as a versatile and promising class of compounds in drug discovery. Their application in molecular docking studies has been instrumental in elucidating their mechanisms of action and optimizing their therapeutic potential. These computational techniques allow for the prediction of binding affinities and interactions between the phenylpyrrole derivatives and their biological targets at a molecular level, thereby accelerating the identification of lead compounds for various diseases, including fungal infections, cancer, and inflammatory conditions.

Application Notes

Phenylpyrrole analogues are synthetic compounds that have garnered significant attention for their broad spectrum of biological activities. Molecular docking studies have been pivotal in understanding how these molecules interact with specific protein targets.

One major area of application is in the development of novel antifungal agents . Phenylpyrrole derivatives have been shown to target sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway of fungi.[1][2] Molecular docking simulations have revealed that these analogues can bind to the active site of CYP51, suggesting a mechanism of enzyme inhibition that disrupts fungal cell membrane integrity.[1]

In the realm of cancer therapeutics , phenylpyrrole analogues have been investigated as potent kinase inhibitors .[3][4] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Docking studies have been employed to explore the binding of these compounds to the ATP-binding sites of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and p38 Mitogen-Activated Protein Kinase (MAPK).[5][6][7] This research has facilitated the design of derivatives with enhanced inhibitory activity and selectivity, offering potential avenues for targeted cancer therapy.[3][6] For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have been designed as multi-kinase inhibitors, showing promising anticancer effects.[3]

Furthermore, phenylpyrrole analogues have been explored as anti-inflammatory agents by targeting key proteins in inflammatory signaling cascades like p38 MAPK.[5][7][8] The p38 MAPK pathway is involved in the production of pro-inflammatory cytokines.[5][7] Molecular docking has helped in identifying compounds that can effectively bind to the docking groove of p38 MAPK, leading to the development of potent inhibitors of inflammatory hyperalgesia.[5][8]

The versatility of the phenylpyrrole scaffold is also evident in its application against mycobacterial infections . Studies have focused on their potential to inhibit enzymes essential for the survival of Mycobacterium tuberculosis, such as enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR).[9][10] Docking simulations have provided insights into the binding modes of these analogues within the active sites of these enzymes, guiding the synthesis of novel derivatives with improved antitubercular activity.[9][10]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on phenylpyrrole analogues, providing a comparative overview of their biological activities and binding affinities.

Table 1: Antifungal and Antibacterial Activity of Phenylpyrrole Analogues

CompoundTarget OrganismAssayResult (MIC, mg/mL)Reference
5h, 5i, 5jAspergillus fumigatusAntifungal Susceptibility0.039[1]
5fBroad Spectrum BacteriaAntibacterial Susceptibility0.039[1]
5b, 5e, 5gAspergillus nigerAntifungal Susceptibility0.078[1]
3j, 3l, 5cAspergillus flavusAntifungal Susceptibility0.156[1]

Table 2: Anticancer Activity of Phenylpyrrole Analogues

CompoundCell LineAssayResult (IC50, µM)Reference
8bHCT-116, MCF-7, Hep3BCytotoxicity< 0.05[6]
9aHCT-116Cytotoxicity0.011[6]
9cHCT-116Cytotoxicity0.009[6]
8a-cHCT-116, MCF-7, Hep3BCytotoxicity0.031 - 0.408[6]
11cMCF-7Cytotoxicity0.364[6]
9cMCF-7Cytotoxicity1.479[6]
3a-Akt1 Inhibition6.18[11]
3c-Akt1 Inhibition5.28[11]
8cMCF7Cytotoxicity0.0086[12]
8bHCT116Cytotoxicity0.0265[12]
8bHEPG-2Cytotoxicity0.0123[12]

Table 3: Kinase Inhibitory Activity of Phenylpyrrole Analogues

CompoundTarget KinaseAssayResult (% Inhibition at 10 µM)Reference
8bCDK2/Cyclin A1Kinase Inhibition10 - 23[6]
8bDYRK3Kinase Inhibition23[6]
8bGSK3 alphaKinase Inhibition10[6]
8cEGFR-TKKinase Inhibition97.6[12]
8bEGFR-TKKinase Inhibition88.4[12]

Table 4: Antitubercular Activity of Phenylpyrrole Analogues

CompoundTarget OrganismAssayResult (MIC, µg/mL)Reference
5kM. tuberculosisAntitubercular Susceptibility0.8[9]
5f, 5i, 5j, 5nM. tuberculosisAntitubercular Susceptibility1.6[9]
9b, 9dM. tuberculosis H37RvAntitubercular Susceptibility0.8[10]

Table 5: Molecular Docking Binding Energies of Phenylpyrrole Analogues

CompoundTarget ProteinDocking SoftwareBinding Free Energy (kcal/mol)Reference
8gRcCYP51AutoDock Vina 1.1.2-7.5[2]
8hRcCYP51AutoDock Vina 1.1.2-7.1[2]
Ginsenoside Rg1p38 MAPK--7.9[13]
Apigeninp38 MAPK--8.7[13]
2-Amino-1-(4-Iodophenyl)-oxo-4, 5-dihydro-1H-pyrrole-3-carboxylic acid ethyl esterHIV-1 Receptor (3MNW)Hex-265.9[14]
2-Amino-1-(4-Fluoro-phenyl)-oxo-4, 5-dihydro-1H-pyrrole-3-carboxylic acid ethyl esterHIV-1 Receptor (3MNW)Hex-228.23[14]
2-Amino-1-(4-Methoxy-phenyl)-oxo-4, 5-dihydro-1H-pyrrole-3-carboxylic acid ethyl esterHIV-1 Receptor (3MNW)Hex-227.13[14]

Experimental Protocols

This section provides a generalized protocol for performing molecular docking studies with phenylpyrrole analogues, based on methodologies cited in the literature.[1][2][15]

Protocol: Molecular Docking of Phenylpyrrole Analogues

1. Ligand Preparation: a. Obtain the 3D structure of the phenylpyrrole analogue. This can be done through de novo sketching using software like ChemDraw or by retrieving it from a chemical database. b. Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation. c. Save the prepared ligand in a suitable format (e.g., .pdbqt for AutoDock).

2. Protein Preparation: a. Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). b. Prepare the protein for docking by removing water molecules, heteroatoms, and co-ligands that are not relevant to the binding site. c. Add polar hydrogen atoms and assign appropriate charges to the protein residues. d. Save the prepared protein in a compatible format (e.g., .pdbqt).

3. Grid Box Generation: a. Identify the active site or binding pocket of the target protein. This can be determined from the co-crystallized ligand in the PDB structure or through literature review. b. Define a grid box that encompasses the entire binding site. The size and center of the grid box should be carefully chosen to allow the ligand to move freely within the binding pocket.

4. Molecular Docking Simulation: a. Use a molecular docking program such as AutoDock Vina.[2][15] b. Set the prepared ligand and protein files as input. c. Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search. d. Run the docking simulation. The software will systematically explore different conformations and orientations of the ligand within the protein's binding site and score them based on a defined scoring function.

5. Analysis of Docking Results: a. Analyze the predicted binding poses of the phenylpyrrole analogue. b. Evaluate the binding affinity, typically represented as a binding free energy (in kcal/mol). A more negative value indicates a stronger binding affinity.[2] c. Visualize the protein-ligand interactions using software like Discovery Studio Visualizer or PyMOL. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the application of phenylpyrrole analogues.

p38_MAPK_Signaling_Pathway Stress Environmental Stress (UV, Heat, Osmotic Shock) MKK3_6 MKK3/MKK6 Stress->MKK3_6 Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates MK2_3 MK2/MK3 p38_MAPK->MK2_3 Activates ATF2_MEF2 ATF-2 / MEF-2 p38_MAPK->ATF2_MEF2 Phosphorylates Phenylpyrrole Phenylpyrrole Analogues (Inhibitors) Phenylpyrrole->p38_MAPK Hsp27 Hsp27 MK2_3->Hsp27 Phosphorylates mRNA_Stability Increased mRNA Stability (TNF-α, IL-1β, IL-6, IL-8) MK2_3->mRNA_Stability Inflammation Inflammation ATF2_MEF2->Inflammation mRNA_Stability->Inflammation

Caption: p38 MAPK signaling pathway and the inhibitory action of phenylpyrrole analogues.

Molecular_Docking_Workflow Start Start LigandPrep Ligand Preparation (Phenylpyrrole Analogue) Start->LigandPrep ProteinPrep Protein Preparation (Target Receptor) Start->ProteinPrep GridGen Grid Box Generation (Define Binding Site) LigandPrep->GridGen ProteinPrep->GridGen Docking Molecular Docking Simulation (e.g., AutoDock Vina) GridGen->Docking Analysis Result Analysis (Binding Energy & Poses) Docking->Analysis Visualization Interaction Visualization (Hydrogen Bonds, etc.) Analysis->Visualization End End Visualization->End

Caption: A generalized workflow for molecular docking studies of phenylpyrrole analogues.

Antifungal_Mechanism Phenylpyrrole Phenylpyrrole Analogues CYP51 Sterol 14α-demethylase (CYP51) Phenylpyrrole->CYP51 Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol CYP51->Ergosterol Inhibition blocks production Ergosterol_Pathway->Ergosterol Produces Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Component of Disruption Membrane Disruption & Fungal Cell Death Ergosterol->Disruption Lack of leads to

Caption: Proposed mechanism of antifungal action for phenylpyrrole analogues.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Hydroxy-5-Phenylpyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-hydroxy-5-phenylpyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common challenges and questions that arise during the synthesis of substituted pyrroles.

Q1: What is the most common and reliable method for synthesizing substituted pyrroles?

The Paal-Knorr synthesis is a widely used and robust method for preparing substituted pyrroles.[1][2] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[1][2] This approach is favored for its operational simplicity and its ability to produce good to excellent yields of the desired pyrrole derivatives.[1] The mechanism begins with the amine attacking a carbonyl group to form a hemiaminal, followed by intramolecular cyclization and dehydration to create the aromatic pyrrole ring.[1][3]

Q2: My reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?

Low yield is a frequent issue that can stem from several factors. The most common causes include:

  • Sub-optimal Reaction Conditions: The reaction may require specific temperatures and durations to proceed to completion. Insufficient heating can lead to an incomplete reaction, while excessively high temperatures or overly strong acids can degrade the starting materials or the final pyrrole product.[4]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[4][5] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can physically impede the reaction.[4]

  • Inappropriate Catalyst or pH: The choice and concentration of the acid catalyst are critical. While catalysis is often necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[4]

  • Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation, or polymerization over prolonged reaction times.[4]

  • Presence of Moisture: Certain pyrrole synthesis reactions are sensitive to moisture. Ensuring the use of dry solvents and an inert atmosphere can be crucial for success.[5]

  • Purification Losses: The product may be challenging to isolate and purify from the crude reaction mixture, leading to an apparent low yield.[4]

Q3: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[4][5] This occurs when the 1,4-dicarbonyl compound undergoes a self-condensation reaction via acid-catalyzed cyclization and dehydration before it can react with the amine.[4][5]

To minimize furan formation:

  • Control Acidity: Maintain a pH above 3 to disfavor the self-cyclization of the dicarbonyl compound.[4] Using a weaker acid, such as acetic acid, can serve as both a catalyst and a solvent without promoting significant furan formation.[5]

  • Use Excess Amine: Increasing the concentration of the amine can favor the desired bimolecular reaction over the unimolecular furan formation.[4]

Q4: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?

The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself.[4] This is typically caused by excessively high temperatures or highly acidic conditions.[4] Pyrrole and its derivatives can be sensitive to strong acids and heat.

To mitigate this issue:

  • Lower the reaction temperature.

  • Use a milder acid catalyst or consider running the reaction under neutral conditions.[4]

Q5: What are the recommended methods for purifying the synthesized pyrrole?

Standard purification techniques for pyrrole derivatives are effective. After the reaction is complete, a typical workup involves:

  • Quenching the reaction and extracting the product into an organic solvent (e.g., ethyl acetate).[1]

  • Washing the organic layer with water and brine.[1][4] If an iodine catalyst is used, an additional wash with a saturated sodium thiosulfate solution is required to remove excess iodine.[4]

  • Drying the organic layer over an anhydrous salt like sodium sulfate.[1]

  • Removing the solvent under reduced pressure.[1]

The resulting crude product can then be purified by column chromatography on silica gel or by recrystallization .[1]

Process Optimization Data

Optimizing reaction parameters is key to maximizing yield. The choice of catalyst, solvent, and temperature can have a significant impact on the reaction outcome.

Table 1: Effect of Reaction Conditions on Yield
CatalystSolventTemperature (°C)TimeYield (%)Notes
Trifluoroacetic Acid (TFA)DichloromethaneReflux1 h92%Highly effective but can be harsh.[5]
p-Toluenesulfonic AcidTolueneReflux1 h80%Common and effective Brønsted acid catalyst.[5]
Acetic AcidAcetic AcidReflux15 minGoodServes as both catalyst and solvent; milder conditions.[1]
Iodine (10 mol%)Solvent-free60°C5-10 minHighVery fast reaction under mild conditions.[4]
CATAPAL 200 (Alumina)Solvent-free60°C45 min68-97%Heterogeneous catalyst, easily recyclable.[6]
Microwave IrradiationEthanol120-150°C2-10 minHighDrastically reduces reaction time.[1][7]

Experimental Protocols

Below are detailed protocols for the synthesis of substituted pyrroles using conventional heating and microwave irradiation.

Protocol 1: General Paal-Knorr Synthesis (Conventional Heating)

This protocol describes a standard microscale synthesis using conventional heating.

Materials:

  • 1,4-dicarbonyl compound (e.g., 1-phenyl-1,4-pentanedione) (1.0 eq)

  • Primary amine (e.g., ammonia or a primary amine) (1.1 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-dicarbonyl compound in glacial acetic acid.[8]

  • Add the primary amine to the solution.[8] For the parent N-unsubstituted pyrrole, ammonium hydroxide or ammonium acetate can be used.[2]

  • Add one drop of concentrated hydrochloric acid if a stronger acid catalyst is needed.[1]

  • Heat the reaction mixture to reflux (typically 80-120°C) and maintain for 15-60 minutes.[1][8]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[8]

  • Upon completion, cool the flask in an ice bath.[1]

  • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[1]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.[1][8]

  • If necessary, purify the crude product further by column chromatography or recrystallization.[1]

Protocol 2: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction significantly.

Materials:

  • 1,4-dicarbonyl compound (1.0 eq)

  • Primary amine (1.1 eq)

  • Ethanol

Procedure:

  • In a microwave-safe reaction vial, combine the 1,4-dicarbonyl compound, the primary amine, and ethanol.[1][7]

  • Seal the vial and place it in the microwave reactor.[1]

  • Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 2-10 minutes).[1]

  • After the reaction is complete, cool the vial to room temperature.[1]

  • Perform the appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.[1]

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product as needed.[1]

Visualized Guides and Workflows

Synthesis Pathway

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product R1 1,4-Dicarbonyl Compound I1 Hemiaminal Intermediate R1->I1 + Amine R2 Primary Amine (R'-NH2) R2->I1 I2 Cyclic Intermediate I1->I2 Intramolecular Cyclization P Substituted Pyrrole I2->P - 2H2O (Dehydration) Catalyst Acid Catalyst (e.g., H+) Catalyst->I1 Catalyst->I2

Caption: The reaction pathway for the Paal-Knorr pyrrole synthesis.

Experimental Workflow

G Start Start: Combine Reactants (Dicarbonyl + Amine) Reaction Heat Reaction (Conventional or Microwave) Start->Reaction Monitor Monitor Progress (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Workup (Quench, Extract, Wash) Monitor->Workup Complete Dry Dry & Concentrate Workup->Dry Purify Purification (Chromatography or Recrystallization) Dry->Purify Analyze Analyze Final Product (NMR, MS, etc.) Purify->Analyze

Caption: A general experimental workflow for the Paal-Knorr synthesis.

Troubleshooting Guide for Low Yield

G Problem Problem: Low Product Yield Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Major Byproduct? Problem->Cause2 Cause3 Dark/Tarry Mixture? Problem->Cause3 Cause4 Poor Reactivity? Problem->Cause4 Sol1 Increase Temp/Time Moderately Change Catalyst Cause1->Sol1 Yes Sol2 Likely Furan Byproduct - Decrease Acidity (pH > 3) - Use Excess Amine Cause2->Sol2 Yes Sol3 Polymerization Likely - Lower Temperature - Use Milder Catalyst Cause3->Sol3 Yes Sol4 Check Reactant Sterics & Electronics. Consider more forcing conditions. Cause4->Sol4 Yes

Caption: A troubleshooting guide for common Paal-Knorr synthesis issues.

References

troubleshooting 3-hydroxy-5-phenylpyrrole instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxy-5-phenylpyrrole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

Solid this compound is known to be air-sensitive.[1] For optimal stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 4°C for short-term storage.[2] For long-term storage, temperatures of -20°C are recommended.[1] The solid is often described as light pink needles, and any significant color change may indicate degradation.[1]

Q2: My this compound solution has changed color. What could be the cause?

Color change in a this compound solution is a common indicator of degradation. The primary causes of degradation are oxidation, exposure to light (photodegradation), and inappropriate pH. The hydroxyl group at the C-3 position of the pyrrole ring is particularly susceptible to oxidation.[1] Pyrrole compounds, in general, can be unstable in the presence of air and may polymerize.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

While specific solubility data is limited, organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) are commonly used for related pyrrole compounds. The choice of solvent may depend on the specific experimental requirements. It is crucial to use high-purity, anhydrous solvents to minimize degradation. For aqueous applications, preparing a concentrated stock in an organic solvent and then diluting it into the aqueous buffer immediately before use is recommended.

Q4: How does pH affect the stability of this compound in solution?

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Solution turns yellow/brown upon preparation or during storage. Oxidation of the 3-hydroxyl group.1. Prepare solutions using deoxygenated solvents. 2. Handle the solid and solutions under an inert atmosphere (e.g., in a glovebox). 3. Store solutions protected from light and at low temperatures (4°C or -20°C). 4. Prepare fresh solutions for each experiment.
Precipitate forms in the solution over time. 1. Poor solubility at the given concentration and temperature. 2. Degradation products may be less soluble. 3. Polymerization of the pyrrole ring.1. Ensure the compound is fully dissolved upon preparation. Sonication may help. 2. Store solutions at a temperature that maintains solubility, or warm briefly before use if stored cold. 3. Filter the solution through a syringe filter (e.g., 0.22 µm) before use. 4. Consider using a different solvent or a co-solvent system to improve solubility.
Inconsistent experimental results or loss of biological activity. Degradation of this compound.1. Confirm the purity of the solid compound before preparing solutions. 2. Implement stricter handling and storage procedures to prevent degradation (see above). 3. Analyze the solution's stability over the experimental timeframe using an analytical technique like HPLC. 4. Always use freshly prepared solutions.
Baseline drift or appearance of new peaks in HPLC analysis. On-column degradation or instability in the mobile phase.1. Ensure the mobile phase pH is compatible with the compound's stability. 2. Use a mobile phase with additives that may improve stability, if known. 3. Keep the autosampler temperature low to prevent degradation of samples waiting for injection.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol provides a general method for preparing a stock solution with enhanced stability.

Materials:

  • This compound (solid)

  • High-purity, anhydrous solvent (e.g., DMSO or ethanol)

  • Inert gas (argon or nitrogen)

  • Vials with septa

  • Syringes and needles

Procedure:

  • Weigh the desired amount of this compound in a clean, dry vial.

  • Seal the vial with a septum.

  • Purge the vial with an inert gas for 2-3 minutes by inserting a needle connected to the gas line and a second needle as an outlet.

  • Using a syringe, add the required volume of anhydrous solvent to the vial to achieve the desired concentration.

  • Gently swirl or sonicate the vial until the solid is completely dissolved.

  • Store the stock solution at 4°C or -20°C, protected from light.

  • For use, withdraw the required volume of the stock solution with a syringe and add it to your experimental system.

Protocol 2: Assessment of Photostability in Solution

This protocol is adapted from ICH Q1B guidelines and can be used to evaluate the sensitivity of this compound solutions to light.

Materials:

  • Stock solution of this compound

  • Solvent/buffer for dilution

  • Clear and amber glass vials or vials wrapped in aluminum foil

  • A calibrated light source providing both visible and UV light

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare two identical sets of solutions of this compound at the desired concentration in the relevant solvent or buffer.

  • Place one set of solutions in clear glass vials (the "exposed" samples).

  • Place the second set of solutions in amber glass vials or vials completely wrapped in aluminum foil to protect them from light (the "control" samples).

  • Expose both sets of samples to a controlled light source for a defined period. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][4]

  • At predetermined time points, withdraw aliquots from both the exposed and control samples.

  • Analyze the concentration of this compound in each aliquot using a validated analytical method, such as HPLC.

  • Compare the degradation of the exposed samples to the control samples to determine the extent of photodegradation.

Visualizations

degradation_pathway A This compound B Oxidized Intermediates A->B Oxidation (O2, Light, High pH) C Degradation Products (e.g., Ketones, Polymers) B->C Further Reactions

Caption: Potential degradation pathway of this compound.

troubleshooting_workflow cluster_0 Troubleshooting Instability start Instability Observed (e.g., Color Change, Precipitation) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution_prep Examine Solution Preparation (Solvent Quality, Inertness) check_storage->check_solution_prep Storage OK implement_changes Implement Corrective Actions: - Use fresh solid - Store at -20°C under inert gas - Use deoxygenated, anhydrous solvents - Protect from light - Adjust pH if possible check_storage->implement_changes Storage Incorrect check_pH Verify Solution pH check_solution_prep->check_pH Prep OK check_solution_prep->implement_changes Prep Incorrect check_pH->implement_changes pH Incorrect re_evaluate Re-evaluate Stability check_pH->re_evaluate All OK implement_changes->re_evaluate stable Solution is Stable re_evaluate->stable unstable Instability Persists re_evaluate->unstable contact_support Contact Technical Support unstable->contact_support

Caption: Troubleshooting workflow for this compound solution instability.

References

Technical Support Center: Purification of Crude 3-Hydroxy-5-phenylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-hydroxy-5-phenylpyrrole.

Troubleshooting Common Purification Issues

This section addresses specific challenges that may be encountered during the purification of this compound.

Issue 1: The crude product is a dark, tarry, or oily material and is difficult to handle.
  • Possible Cause: Formation of polymeric byproducts or the presence of residual acidic or basic impurities from the synthesis. The Paal-Knorr synthesis, a common method for preparing pyrroles, can sometimes lead to furan byproducts or other side reactions if the conditions are not optimal.

  • Troubleshooting Steps:

    • Aqueous Work-up: Before attempting purification, ensure a thorough aqueous work-up of the crude reaction mixture. Washing the organic extract with a mild base, such as a saturated sodium bicarbonate solution, can help remove acidic impurities.

    • Trituration: Attempt to solidify the crude material by trituration. This involves stirring the oil or tar with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. Hexanes or a mixture of ethyl acetate and hexanes are good starting points.

    • Charcoal Treatment: If the color is due to highly conjugated impurities, a charcoal treatment can be effective. Dissolve the crude product in a suitable solvent (e.g., methanol or ethyl acetate), add a small amount of activated charcoal, stir for a short period, and then filter through celite. Be aware that this may lead to some loss of the desired product.

Issue 2: Poor separation and streaking during silica gel column chromatography.
  • Possible Cause: this compound is a polar compound and may interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing and poor separation.

  • Troubleshooting Steps:

    • Modify the Eluent: Add a small amount of a basic or acidic modifier to the mobile phase to suppress the interaction with the silica gel.

      • For basic compounds, adding 0.1-1% triethylamine or pyridine to the eluent can be effective.

      • For acidic compounds, adding 0.1-1% acetic acid or formic acid can improve the peak shape.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina. Alternatively, deactivated silica gel can be used.

    • Gradient Elution: Employ a gradient elution where the polarity of the solvent system is gradually increased. This can help to effectively separate compounds with different polarities.

Issue 3: Difficulty in finding a suitable solvent for recrystallization.
  • Possible Cause: The compound is either too soluble or too insoluble in common laboratory solvents.

  • Troubleshooting Steps:

    • Single Solvent Screening: Test the solubility of the crude product in a range of solvents with varying polarities (e.g., water, methanol, ethanol, ethyl acetate, dichloromethane, toluene, hexanes) at room temperature and at their boiling points. An ideal solvent will show low solubility at room temperature and high solubility at its boiling point.

    • Solvent/Anti-Solvent System: If a suitable single solvent cannot be found, a two-solvent system is a good alternative. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the cloud point). Re-heat gently until the solution is clear again, and then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: If synthesized via the Paal-Knorr reaction from a 1,4-dicarbonyl compound and an amine source, common impurities can include unreacted starting materials, furan byproducts from the acid-catalyzed cyclization of the diketone, and polymeric materials.

Q2: What is a typical Rf value I should aim for when developing a TLC method for column chromatography?

A2: For effective separation by flash column chromatography, it is generally recommended to find a solvent system that provides an Rf value for the desired compound in the range of 0.2 to 0.4 on a TLC plate.

Q3: My purified this compound is colored, is this normal?

A3: While some sources describe this compound as light pink needles, a significant coloration (e.g., dark brown or black) may indicate the presence of impurities. Pyrrole compounds can be sensitive to air and light and may darken over time due to oxidation.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed by several methods:

  • Melting Point: A sharp melting point range close to the literature value (around 304-307 °C) is a good indicator of high purity.

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy can be used to identify the structure and detect the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for determining purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.

Quantitative Data Summary

The following table summarizes typical outcomes for different purification techniques for substituted pyrroles. Please note that these are general values, and the actual yield and purity will depend on the specific experimental conditions and the nature of the crude material.

Purification TechniqueTypical Yield (%)Typical Purity (%)Notes
Single-Solvent Recrystallization60-90%>98%Highly dependent on finding the ideal solvent. Best for removing small amounts of impurities.[1]
Solvent/Anti-Solvent Recrystallization50-85%>97%Useful when a single suitable solvent cannot be found.
Flash Column Chromatography40-80%95-99%Good for separating compounds with different polarities. Yield can be lower due to product loss on the column.[1]
Charcoal Treatment--Primarily for color removal; may reduce overall yield.

Experimental Protocols

Protocol 1: Recrystallization using a Solvent/Anti-Solvent System (Methanol/Water)

This protocol is a general guideline and may require optimization.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Induce Crystallization: While the methanol solution is still warm, add deionized water dropwise with swirling until the solution becomes persistently cloudy. If too much precipitate forms, add a few drops of hot methanol to redissolve it.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum crystal formation, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Flash Column Chromatography

This protocol provides a starting point for developing a column chromatography method.

  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for the polar this compound is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. If streaking is observed, add 0.5% triethylamine or acetic acid to the eluent.

  • Column Packing: Pack a glass column with silica gel (60-120 mesh) as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the compound is not very soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Elution: Start the elution with the less polar solvent system developed during TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound workup Aqueous Work-up crude->workup recrystallization Recrystallization workup->recrystallization Minor Impurities column Column Chromatography workup->column Significant Impurities analysis Purity Analysis (TLC, MP, NMR) recrystallization->analysis column->analysis pure Pure Product analysis->pure Purity Confirmed Troubleshooting_Logic start Purification Issue streaking Streaking in Column? start->streaking recrystal_fail Recrystallization Fails? start->recrystal_fail add_modifier Add Eluent Modifier (e.g., Et3N or AcOH) streaking->add_modifier Yes change_stationary Change Stationary Phase (e.g., Alumina) streaking->change_stationary If modifier fails solvent_screen Screen Single Solvents recrystal_fail->solvent_screen Yes solvent_pair Use Solvent/Anti-Solvent solvent_screen->solvent_pair No single solvent found

References

Technical Support Center: Improving the Solubility of Phenylpyrrole Compounds for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with phenylpyrrole compounds in bioassays.

Frequently Asked Questions (FAQs)

Q1: My phenylpyrrole compound is precipitating when I dilute my DMSO stock solution into an aqueous assay buffer. What is the primary cause of this?

A1: This is a common issue known as "solvent shock." Phenylpyrrole compounds are often highly soluble in 100% DMSO but can be poorly soluble in aqueous solutions. When the DMSO stock is diluted into your aqueous buffer, the abrupt change in solvent polarity dramatically decreases the compound's solubility, causing it to precipitate out of solution. The final concentration of DMSO in your assay should ideally be kept below 0.5% to minimize this effect and to avoid solvent-induced toxicity to cells.[1]

Q2: What is the first step I should take to troubleshoot the precipitation of my phenylpyrrole compound?

A2: The first step is to visually inspect for any precipitate in your stock solution and after dilution. If precipitation is observed, you should determine the maximum soluble concentration of your compound in the specific assay buffer. This can be done by preparing serial dilutions and observing the point at which precipitation occurs. Consider reducing the highest concentration of the compound tested in your assay to stay within its solubility limit.[1]

Q3: Are there any simple methods to improve the solubility of my phenylpyrrole compound without adding complex excipients?

A3: Yes. Besides optimizing the final DMSO concentration, you can try the following:

  • Sonication: Briefly sonicating your stock solution before dilution can help break down small aggregates and improve dissolution.[1]

  • pH Adjustment: If your phenylpyrrole compound has ionizable groups, adjusting the pH of your assay buffer can increase the proportion of the more soluble ionized form.

  • Fresh Dilutions: Prepare fresh dilutions for each experiment, as prolonged storage of phenylpyrrole compounds in aqueous solutions can lead to precipitation over time.[1]

Q4: Can the components of my cell culture medium affect the solubility of my phenylpyrrole compound?

A4: Absolutely. Components in cell culture media, such as salts and proteins, can interact with your compound and affect its solubility. It is advisable to test the solubility of your compound in a simpler buffer (e.g., PBS) to determine if media components are contributing to the precipitation.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with phenylpyrrole compounds in bioassays.

Observation Potential Cause Recommended Solution
Immediate precipitation upon dilution of DMSO stock Compound concentration exceeds its aqueous solubility.Decrease the final compound concentration. Prepare a more concentrated stock solution to reduce the volume of DMSO added.
"Solvent shock" due to rapid change in polarity.Add the DMSO stock to the aqueous buffer drop-wise while vortexing to ensure rapid mixing.
Precipitation observed over time in the incubator Temperature shift affecting solubility.Pre-warm the assay buffer to the incubation temperature before adding the compound.
Compound degradation or instability in aqueous solution.Prepare fresh dilutions for each experiment. Protect from light if the compound is light-sensitive.
Inconsistent or non-reproducible assay results Compound aggregation at higher concentrations.Add a low concentration (0.01-0.1%) of a non-ionic surfactant like Triton X-100 or Tween-20 to the assay buffer to disrupt aggregates.[1]
Inaccurate compound concentration due to precipitation.Visually inspect wells for precipitation. Use a lower, soluble concentration of the compound.
High background signal in fluorescence-based assays Intrinsic fluorescence of the phenylpyrrole compound.Run a control with the compound in the assay buffer without the biological target to measure its intrinsic fluorescence and subtract it from the results.[1]

Quantitative Solubility Data

The following table summarizes the solubility of common phenylpyrrole compounds in various solvents. This data can be used as a starting point for selecting an appropriate solvent system.

Compound Solvent Solubility
Fludioxonil Water (25°C)1.8 mg/L[2]
Acetone (25°C)190 g/L[2]
Ethanol (25°C)44 g/L[2]
Toluene (25°C)2.7 g/L[2]
n-Octanol (25°C)20 g/L[2]
n-Hexane (25°C)0.1 g/L[2]
DMSO200 mg/mL (requires sonication)[3]
Fenpiclonil Water (25°C)5 mg/L
Ethanol (25°C)20 g/L
Pyrrolnitrin WaterSparingly soluble[4]
EthanolSoluble[4]
ChloroformSoluble[4]
DMSO≥ 2.57 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Phenylpyrrole Stock Solution

Objective: To prepare a concentrated stock solution of a phenylpyrrole compound in an appropriate organic solvent.

Materials:

  • Phenylpyrrole compound (e.g., Fludioxonil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the desired amount of the phenylpyrrole compound in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure no particulate matter is present.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To enhance the aqueous solubility of a phenylpyrrole compound by forming an inclusion complex with HP-β-CD.

Materials:

  • Phenylpyrrole compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired assay buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile filter

Procedure:

  • Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in deionized water or your assay buffer.

  • Add an excess amount of the phenylpyrrole compound to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • After stirring, centrifuge the suspension at high speed to pellet any undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm sterile filter to remove any remaining particulate matter.

  • The concentration of the solubilized phenylpyrrole in the supernatant should be determined analytically (e.g., by HPLC-UV).

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Test cluster_troubleshooting Troubleshooting cluster_assay Bioassay start Start: Phenylpyrrole Compound stock Prepare Concentrated Stock (e.g., 100% DMSO) start->stock dilute Dilute Stock in Aqueous Buffer stock->dilute observe Observe for Precipitation dilute->observe precipitate Precipitation? observe->precipitate optimize Optimize Final Concentration and/or Solvent System precipitate->optimize Yes bioassay Proceed with Bioassay precipitate->bioassay No optimize->dilute excipients Use Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) optimize->excipients If still precipitates excipients->dilute end End: Analyze Results bioassay->end

Caption: Workflow for preparing and troubleshooting phenylpyrrole compound solutions.

HOG_pathway cluster_stimulus Stimulus cluster_membrane Plasma Membrane cluster_mapk_cascade MAPK Cascade cluster_cellular_response Cellular Response phenylpyrrole Phenylpyrrole Fungicide HHK Group III Hybrid Histidine Kinase (HHK) phenylpyrrole->HHK activates Ypd1 Ypd1 (HPt protein) HHK->Ypd1 Ssk1 Ssk1 (Response Regulator) Ypd1->Ssk1 Ssk2_22 Ssk2/Ssk22 (MAPKKK) Ssk1->Ssk2_22 Pbs2 Pbs2 (MAPKK) Ssk2_22->Pbs2 phosphorylates Hog1 Hog1 (MAPK) Pbs2->Hog1 phosphorylates Glycerol Glycerol Accumulation Hog1->Glycerol Gene_Expression Stress Gene Expression Hog1->Gene_Expression Cell_Death Cell Swelling & Lysis Glycerol->Cell_Death

Caption: Phenylpyrrole fungicide signaling via the HOG pathway.

References

Technical Support Center: Multi-Step Synthesis of 3-Hydroxy-5-phenylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the multi-step synthesis of 3-hydroxy-5-phenylpyrrole. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective strategy involves a three-step process:

  • Pyrrole Ring Formation: Construction of the substituted pyrrole ring via a Barton-Zard reaction between a nitroalkene (like β-nitrostyrene) and an isocyanoacetate (such as ethyl isocyanoacetate).

  • Protection/Acetylation: Acetylation of the resulting pyrrole's nitrogen and the 3-hydroxyl group to form the more stable intermediate, N-acetyl-3-acetoxy-5-phenylpyrrole.

  • Deprotection/Hydrolysis: Finally, the removal of the acetyl protecting groups to yield the target molecule, this compound.

Q2: Why is the protection step (acetylation) necessary?

The intermediate this compound can be sensitive to oxidation and other side reactions. The N-acetyl and O-acetyl groups in N-acetyl-3-acetoxy-5-phenylpyrrole enhance the compound's stability, making it easier to handle and purify. This protected form serves as a stable precursor that can be cleanly deprotected in the final step.

Q3: What are the primary safety concerns when synthesizing this compound?

The synthesis involves several hazardous materials and conditions:

  • Volatile and Flammable Solvents: Many organic solvents used (e.g., methanol, ethyl acetate) are flammable. Work should be conducted in a well-ventilated fume hood away from ignition sources.

  • Strong Bases and Acids: Reagents like sodium hydroxide and acetic anhydride are corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential.

  • Air Sensitivity: The final product, this compound, is known to be air-sensitive and can darken upon exposure to air. It is best handled under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

Step 1: Pyrrole Ring Formation (Barton-Zard Reaction)

Q1.1: My Barton-Zard reaction is resulting in a low yield of the desired pyrrole. What are the potential causes and solutions?

Low yields in the Barton-Zard reaction can often be attributed to several factors. The reaction involves the base-catalyzed condensation of a nitroalkene with an α-isocyanide.[1]

Potential CauseSuggested Solution
Ineffective Base The choice and concentration of the base are critical. A moderately strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is often effective. Ensure the base is fresh and used in the correct stoichiometric amount.
Poor Quality Reagents Impurities in the nitroalkene or ethyl isocyanoacetate can lead to side reactions. Purify the starting materials before use if their quality is questionable.
Suboptimal Reaction Temperature The reaction may require specific temperature control. If the reaction is too slow, gentle heating might be necessary. Conversely, if side reactions are prevalent, running the reaction at a lower temperature may improve selectivity.
Incorrect Solvent The polarity of the solvent can influence the reaction rate and selectivity. Common solvents include THF, acetonitrile, or ethanol. Experiment with different solvents to find the optimal conditions for your specific substrates.

Q1.2: I am observing the formation of significant side products in my pyrrole synthesis. How can I minimize them?

Side product formation is a common challenge. The mechanism of the Barton-Zard reaction involves several steps where side reactions can occur.[1]

Side Product/ObservationPotential Cause and Solution
Polymerization of Nitroalkene This can occur in the presence of a strong base. Add the base slowly to the reaction mixture at a controlled temperature to minimize polymerization.
Formation of Oxazoles Under certain conditions, the isocyanoacetate can cyclize to form oxazole derivatives. This can sometimes be suppressed by carefully controlling the reaction temperature and the choice of base.
Incomplete Reaction If starting materials are still present, the reaction may not have gone to completion. Increase the reaction time or consider a slight increase in temperature.
Step 2: Acetylation of Pyrrole Intermediate

Q2.1: The acetylation of my pyrrole intermediate is incomplete. How can I drive the reaction to completion?

Incomplete acetylation can be due to insufficient reagent, deactivation of the acetylating agent, or suboptimal reaction conditions.

Potential CauseSuggested Solution
Insufficient Acetic Anhydride Use a larger excess of acetic anhydride to ensure both the N-H and O-H groups are acetylated.
Presence of Water Acetic anhydride reacts with water. Ensure all glassware is dry and use anhydrous solvents.
Inadequate Catalyst/Base Pyridine is often used as a catalyst and base. Ensure it is dry and used in a sufficient amount to facilitate the reaction.
Low Reaction Temperature While the reaction is often exothermic, some heating might be required to ensure it proceeds to completion. A typical temperature is around 120-123°C.[2]
Step 3: Deprotection to this compound

Q3.1: My final product, this compound, is dark and appears impure after deprotection. What could be the cause?

The final product is known to be sensitive to air and can degrade, leading to discoloration.

Potential CauseSuggested Solution
Oxidation of the Product This compound is susceptible to oxidation.[3] Perform the reaction and workup under an inert atmosphere (argon or nitrogen). Deoxygenate solvents before use.
Harsh Reaction Conditions Prolonged exposure to strong base or high temperatures can lead to degradation. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Incomplete Removal of Impurities The crude product may contain colored impurities from previous steps. Purify the product by recrystallization or column chromatography under an inert atmosphere.

Q3.2: The yield of my deprotection reaction is low. How can I improve it?

Low yields can result from incomplete reaction or degradation of the product.

Potential CauseSuggested Solution
Incomplete Hydrolysis Ensure a sufficient amount of base (e.g., 2N NaOH) is used to hydrolyze both acetyl groups. The reaction is often rapid, but monitoring by TLC is recommended.[2]
Product Loss During Workup The product has some water solubility. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent.
Suboptimal Temperature Control The hydrolysis is typically performed at a low temperature (e.g., starting at -6°C and warming to 18°C) to minimize side reactions.[2]

Experimental Protocols

Synthesis of N-acetyl-3-acetoxy-5-phenylpyrrole

This procedure is adapted from a patented method.[2]

  • Reaction Setup: In a flask under an inert gas atmosphere, suspend the precursor, 2-hydroxy-3-(carboxymethylamino)hydrocinnamic acid dipotassium salt dihydrate, in pyridine.

  • Addition of Acetic Anhydride: Add acetic anhydride to the suspension at ambient temperature. An exothermic reaction will occur, and the temperature will rise.

  • Heating: Once the exothermic reaction subsides, heat the mixture to 120-123°C for approximately 15 minutes.

  • Workup:

    • Cool the reaction mixture to room temperature to allow pyridinium acetate to crystallize, then filter the mixture.

    • Wash the collected salts with ethyl acetate.

    • Evaporate the filtrate to dryness.

    • Dissolve the residue in ethyl acetate and wash with water.

    • Dry the organic layer over magnesium sulfate, treat with activated carbon, filter, and evaporate to yield the crude product.

  • Purification: Recrystallize the crude product from 2-propanol to obtain N-acetyl-3-acetoxy-5-phenylpyrrole.

Synthesis of this compound (Deprotection)

This protocol is based on a literature procedure.[2]

  • Inert Atmosphere: Suspend finely divided N-acetyl-3-acetoxy-5-phenylpyrrole in deoxygenated methanol under an inert gas atmosphere (argon).

  • Cooling: Cool the suspension to -6°C.

  • Base Addition: Rapidly add an ice-cold, deoxygenated solution of 2N sodium hydroxide. The temperature will rise.

  • Reaction: The reaction mixture should become homogeneous as the reaction proceeds. The product may begin to crystallize as the mixture cools.

  • Isolation: Isolate the crystalline this compound by filtration.

Visualizations

Synthesis_Workflow Start Starting Materials (β-nitrostyrene, ethyl isocyanoacetate) Step1 Step 1: Pyrrole Ring Formation (Barton-Zard Reaction) Start->Step1 Intermediate1 Pyrrole Intermediate Step1->Intermediate1 Step2 Step 2: Acetylation (Acetic Anhydride, Pyridine) Intermediate1->Step2 Intermediate2 N-acetyl-3-acetoxy-5-phenylpyrrole Step2->Intermediate2 Step3 Step 3: Deprotection (NaOH, Methanol) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Troubleshooting_Logic Problem Low Yield or Impure Product? CheckPurity Check Starting Material Purity Problem->CheckPurity Step 1 OptimizeConditions Optimize Reaction Conditions (Temp, Solvent, Base) Problem->OptimizeConditions All Steps InertAtmosphere Ensure Inert Atmosphere Problem->InertAtmosphere Step 3 Purification Improve Purification Method Problem->Purification All Steps CheckPurity->OptimizeConditions OptimizeConditions->Purification

References

Technical Support Center: Overcoming Side Reactions in the Paal-Knorr Synthesis of Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Paal-Knorr synthesis of pyrroles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming common side reactions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. What is the cause and how can I minimize its formation?

A1: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis. It occurs through the acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound, competing with the desired pyrrole formation pathway.[1][2] This side reaction is particularly favored under strongly acidic conditions (pH < 3).[3][4]

To minimize furan formation, consider the following strategies:

  • Control the pH: Maintain a neutral or weakly acidic medium (pH > 3). The use of a weak acid like acetic acid can catalyze the reaction without excessively promoting furan formation.[2][4]

  • Use an Excess of the Amine: Employing an excess of the primary amine or ammonia can favor the nucleophilic attack on the dicarbonyl compound, outcompeting the intramolecular cyclization that leads to the furan.[3]

  • Choose a Milder Catalyst: Opt for milder Brønsted or Lewis acids instead of strong acids like sulfuric acid.[5][6] Catalysts like scandium triflate (Sc(OTf)₃) or iodine have been shown to be effective.[5][7]

Q2: My reaction mixture is turning into a dark, tarry substance, and the yield of my desired pyrrole is very low. What is happening and how can I prevent it?

A2: The formation of a dark, tarry material is indicative of polymerization of the starting materials or the pyrrole product itself.[3] This is often a result of excessively harsh reaction conditions, such as high temperatures and the use of strong acids.[3][6]

To mitigate polymerization, you can:

  • Lower the Reaction Temperature: Reducing the temperature can help to control the reaction rate and minimize degradation and polymerization pathways.[3]

  • Employ Milder Catalysts: Switching from strong acids to milder Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or even neutral conditions can prevent the side reactions that lead to tar formation.[5][6]

  • Reduce Reaction Time: Utilizing techniques like microwave-assisted synthesis can significantly shorten the reaction time, thereby reducing the exposure of the reactants and product to harsh conditions.[6][8]

Q3: My Paal-Knorr synthesis is sluggish and gives a low yield, even without significant byproduct formation. What are the potential causes and solutions?

A3: A slow or incomplete reaction can be attributed to several factors:

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[3]

  • Sub-optimal Reaction Conditions: Insufficient heating or a very short reaction time can lead to incomplete conversion.[3]

  • Inappropriate Catalyst: The choice and concentration of the catalyst are crucial. An inadequate amount of a weak catalyst may not be sufficient to promote the reaction effectively.[2]

To improve the reaction rate and yield, you can:

  • Optimize Reaction Temperature and Time: Gradually increase the temperature or prolong the reaction time while monitoring the reaction progress by TLC.[3]

  • Select a More Effective Catalyst: Experiment with different Brønsted or Lewis acids and optimize their concentration.[2] For poorly reactive amines, a more active catalyst might be necessary.

  • Consider Microwave-Assisted Synthesis: This technique can often accelerate the reaction and improve yields, even for less reactive substrates.[8][9]

Data Presentation

Table 1: Comparison of Different Catalysts for the Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
CatalystReaction TimeYield (%)Reference
ZrOCl₂·8H₂O5 min97[7]
Sc(OTf)₃30 min91-94[7][10]
p-Toluenesulfonic acid60 min84[7][10]
Zr(KPO₄)₂120 min78[7][10]
Bi(NO₃)₃·5H₂O600 min95[7]
Table 2: Effect of Brønsted Acid pKa on the Yield of N-substituted Pyrroles
CatalystpKaYield (%)Reference
p-Toluenesulfonic acid-2.80[7]
Benzenesulfonic acid-2.80[7]
Methanesulfonic acid-1.90[7]
Sulfamic acid1.029[7]
Oxalic acid1.234[7]

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole with Acid Catalysis

This protocol describes a standard method using conventional heating and an acid catalyst.

Materials:

  • Aniline (2.0 mmol)

  • Hexane-2,5-dione (2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

Procedure:

  • In a round-bottom flask, combine aniline (186 mg, 2.0 mmol) and hexane-2,5-dione (228 mg, 2.0 mmol) in methanol (0.5 mL).[10]

  • Add one drop of concentrated hydrochloric acid to the mixture.[10]

  • Heat the reaction mixture to reflux and maintain for 15 minutes.[10]

  • After the reflux period, cool the flask in an ice bath.[10]

  • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[10]

  • Collect the solid product by vacuum filtration.[10]

Protocol 2: Microwave-Assisted Synthesis of Substituted Pyrroles

This protocol utilizes microwave irradiation to accelerate the reaction and potentially improve yields.

Materials:

  • 1,4-Dicarbonyl compound (1.0 mmol)

  • Primary amine (1.0-1.2 mmol)

  • Acetic acid (as solvent or catalyst)

Procedure:

  • In a microwave process vial, combine the 1,4-dicarbonyl compound (1.0 mmol) and the primary amine (1.0-1.2 mmol) in a suitable solvent like acetic acid.[8][10]

  • Seal the vial and place it in a microwave reactor.[10]

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[9][10]

  • After the reaction is complete, cool the vial to room temperature.[10]

  • Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.[10]

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization if necessary.[10]

Protocol 3: Synthesis of N-Substituted Pyrroles using a Mild Lewis Acid Catalyst (Sc(OTf)₃) under Solvent-Free Conditions

This protocol employs a mild and efficient Lewis acid catalyst, which can minimize side reactions.

Materials:

  • 1,4-Dicarbonyl compound (1.0 mmol)

  • Primary amine (1.0 mmol)

  • Scandium triflate (Sc(OTf)₃) (1 mol%)

Procedure:

  • In a reaction vessel, mix the 1,4-dicarbonyl compound (1.0 mmol), the primary amine (1.0 mmol), and scandium triflate (1 mol%).[11]

  • Stir the mixture at room temperature or with gentle heating as required, monitoring the reaction by TLC.

  • Upon completion, dissolve the mixture in an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary. The catalyst can often be recovered from the aqueous layer and reused.[11]

Visualizations

Paal_Knorr_Pathways cluster_main Desired Pyrrole Synthesis cluster_side Furan Side Reaction Diketone Diketone Hemiaminal Hemiaminal Diketone->Hemiaminal + Amine Amine Amine Amine->Hemiaminal Dihydroxytetrahydropyrrole Dihydroxytetrahydropyrrole Hemiaminal->Dihydroxytetrahydropyrrole Intramolecular Attack Pyrrole Pyrrole Dihydroxytetrahydropyrrole->Pyrrole - 2H₂O Diketone_side Diketone Enol Enol Diketone_side->Enol Acid-catalyzed Tautomerization Cyclic_Hemiacetal Cyclic_Hemiacetal Enol->Cyclic_Hemiacetal Intramolecular Cyclization Furan Furan Cyclic_Hemiacetal->Furan - H₂O

Paal-Knorr reaction pathways for pyrrole and furan formation.

Troubleshooting_Workflow Start Low Yield or Side Products Check_Byproduct Major Byproduct? Start->Check_Byproduct Furan Furan Formation Check_Byproduct->Furan Yes (Furan) Polymer Polymerization/Tar Check_Byproduct->Polymer Yes (Tar) No_Byproduct Sluggish Reaction Check_Byproduct->No_Byproduct No Furan_Sol Decrease Acidity (pH > 3) Use Excess Amine Use Milder Catalyst Furan->Furan_Sol Polymer_Sol Lower Temperature Use Milder Catalyst Reduce Reaction Time Polymer->Polymer_Sol Sluggish_Sol Increase Temperature/Time Moderately Optimize Catalyst Consider Microwave Synthesis No_Byproduct->Sluggish_Sol End Improved Yield Furan_Sol->End Polymer_Sol->End Sluggish_Sol->End

Troubleshooting workflow for the Paal-Knorr pyrrole synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Phenylpyrrole Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of reaction conditions for phenylpyrrole derivatization. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the synthesis and derivatization of phenylpyrroles.

Troubleshooting Guides

This section provides practical solutions in a question-and-answer format to address specific issues you may encounter during your experiments.

Issue: Low or No Product Yield

  • Question: My reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?

  • Answer: Low yields in phenylpyrrole synthesis, particularly via the common Paal-Knorr method, can stem from several factors:

    • Sub-optimal Reaction Conditions: Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or the use of strong acids can cause degradation of the starting materials or the final pyrrole product.[1]

    • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]

    • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is often necessary, excessively acidic conditions (pH < 3) can favor the formation of furan byproducts.[1]

    • Catalyst Deactivation: Impurities in the starting materials or solvent can poison the catalyst, halting the reaction. Ensure the use of high-purity reagents and anhydrous solvents if using moisture-sensitive catalysts.[2]

Issue: Significant Byproduct Formation

  • Question: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

  • Answer: The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1] To minimize furan formation:

    • Control pH: Maintain a pH between 3 and 6 for optimal pyrrole formation. Excessively acidic conditions (pH < 3) strongly favor furan synthesis.[1][3]

    • Use Excess Amine: Employing a slight excess of the amine can help to favor the pyrrole formation pathway.[1]

Issue: Formation of a Dark, Tarry Mixture

  • Question: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?

  • Answer: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically triggered by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider the following adjustments:

    • Lower the Reaction Temperature: Reducing the temperature can help control the reaction rate and prevent polymerization.

    • Use a Milder Catalyst: Opt for a milder acid catalyst or even neutral conditions to avoid degradation and polymerization.[1]

Issue: Difficulty with Purification

  • Question: I'm having trouble purifying the synthesized phenylpyrrole. What are the recommended methods?

  • Answer: Purification of phenylpyrrole derivatives can be challenging. Common methods include:

    • Column Chromatography: This is a standard method for separating the desired product from unreacted starting materials and byproducts. The choice of solvent system will depend on the polarity of your derivative.[4]

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique. A common solvent system for 2,5-dimethyl-1-phenylpyrrole is a methanol/water mixture.[1]

    • Aqueous Workup: Washing the organic layer with solutions like saturated sodium thiosulfate (to remove iodine if used as a catalyst), water, and brine is a crucial step in the initial purification process.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the underlying mechanism of the Paal-Knorr pyrrole synthesis?

  • A1: The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5] The mechanism is believed to proceed through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to form the aromatic pyrrole ring.[6]

  • Q2: How does pH influence the outcome of the Paal-Knorr synthesis?

  • A2: The reaction pH is a critical parameter. Neutral to weakly acidic conditions (pH 3-6) are optimal for pyrrole synthesis. Strongly acidic conditions (pH < 3) tend to favor the formation of furan byproducts, while the reaction may be slower under basic conditions.[1][3]

  • Q3: Can I use secondary amines in the Paal-Knorr synthesis?

  • A3: No, the Paal-Knorr synthesis requires a primary amine or ammonia. The reaction mechanism involves the elimination of two molecules of water, which is not possible with a secondary amine as it lacks the necessary protons on the nitrogen atom for the final dehydration step to form the aromatic ring.[7]

  • Q4: What are some alternative catalysts for the Paal-Knorr synthesis?

  • A4: While traditional methods use protic acids, a variety of other catalysts have been employed to improve reaction conditions and yields. These include Lewis acids (e.g., Sc(OTf)₃, ZrCl₄), solid acid catalysts (e.g., montmorillonite KSF, silica sulfuric acid), and even greener options like iodine or vitamin B1 under specific conditions.[8][9] Some reactions can also proceed under solvent-free conditions with specific catalysts.[8]

Data Presentation

Table 1: Influence of Reaction pH on Product Distribution in Paal-Knorr Synthesis

pH RangePredominant ProductMajor ByproductExpected Pyrrole Yield
< 3FuranPyrroleLow to negligible[1][3]
3 - 6PyrroleFuranModerate to high[1]
Neutral (~7)PyrroleMinimal FuranHigh[1]
Weakly Basic (>7)PyrroleMinimal FuranHigh (reaction may be slower)[1]

Table 2: Effect of Catalyst and Solvent on the Synthesis of N-phenyl-2,5-dimethyl-pyrrole

CatalystSolventTemperatureYield (%)
TiCl₂/nano-γ-Al₂O₃EthanolRoom Temp.-
TiCl₂/nano-γ-Al₂O₃WaterRoom Temp.-
TiCl₂/nano-γ-Al₂O₃MethanolRoom Temp.-
TiCl₂/nano-γ-Al₂O₃Petroleum EtherRoom Temp.90[8]
TiCl₂/nano-γ-Al₂O₃Solvent-freeRoom Temp.98[8]
NoneSolvent-freeRoom Temp.Low[8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,5-Dimethyl-1-phenylpyrrole

  • Materials:

    • Aniline

    • 2,5-Hexanedione

    • Methanol

    • Concentrated Hydrochloric Acid

    • 0.5 M Hydrochloric Acid

    • Methanol/Water (9:1) mixture for recrystallization

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq), 2,5-hexanedione (1.0 eq), and methanol.

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature and then place it in an ice bath.

    • Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

    • Collect the crystals by vacuum filtration and wash them with cold water.[1]

Protocol 2: Iodine-Catalyzed Synthesis of 2,5-Dimethyl-1-phenylpyrrole

  • Materials:

    • 1,4-diketone (e.g., 2,5-Hexanedione)

    • Primary amine (e.g., Aniline)

    • Iodine (catalytic amount)

    • Organic solvent (e.g., ethyl acetate)

    • Saturated sodium thiosulfate solution

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flask, mix the 1,4-diketone (1.0 eq) and the primary amine (1.0-1.2 eq).

    • Add a catalytic amount of iodine (e.g., 10 mol%).

    • Stir the mixture at 60°C.

    • Monitor the reaction by TLC. The reaction is often complete within a short period (e.g., 5-10 minutes).

    • Upon completion, dissolve the mixture in an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated solution of sodium thiosulfate to remove the iodine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.[1]

Visualization

Troubleshooting_Phenylpyrrole_Synthesis start Start: Phenylpyrrole Synthesis check_yield Check Yield start->check_yield end_success Successful Synthesis: Pure Product end_failure Further Optimization Required check_purity Check Purity by TLC/NMR check_yield->check_purity Yield is Acceptable optimize_conditions Optimize Conditions: - Increase Temp/Time - Check Reagent Reactivity check_yield->optimize_conditions Low Yield check_purity->end_success Product is Pure byproduct_check Major Byproduct Present? check_purity->byproduct_check Impurities Present tar_check Dark/Tarry Mixture? byproduct_check->tar_check No adjust_ph Adjust pH to 3-6 Use Excess Amine byproduct_check->adjust_ph Yes (Likely Furan) modify_conditions Modify Conditions: - Lower Temperature - Use Milder Catalyst tar_check->modify_conditions Yes (Polymerization) purify Purify Product: - Column Chromatography - Recrystallization tar_check->purify No optimize_conditions->start adjust_ph->start modify_conditions->start purify->end_success

Caption: Troubleshooting workflow for phenylpyrrole derivatization.

References

stability issues of 3-hydroxy-5-phenylpyrrole under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxy-5-phenylpyrrole. The information focuses on the stability of the compound under various pH conditions and is presented in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is known to be sensitive to air and should be stored at -20°C under an inert atmosphere.[1] The pyrrole ring and the hydroxyl group are susceptible to chemical degradation under certain conditions. The main concerns are oxidation, polymerization, and pH-dependent hydrolysis. The electron-rich pyrrole ring is a potential site for oxidation, which can be accelerated by light or the presence of metal ions.

Q2: How does pH affect the stability of this compound?

Q3: What are the likely degradation pathways for this compound?

A3: The potential degradation pathways for this compound include:

  • Oxidation: The hydroxyl group at the C-3 position is susceptible to oxidation, which could transform it into a ketone functionality.[1] The pyrrole ring itself can also be oxidized.

  • Acid-catalyzed degradation: In acidic conditions, protonation of the pyrrole ring may lead to polymerization or other rearrangements.

  • Base-catalyzed degradation: In alkaline conditions, deprotonation of the hydroxyl group or the N-H group of the pyrrole ring could facilitate degradation pathways, potentially leading to ring opening or the formation of polymeric materials.

Q4: I am observing a color change in my solution of this compound. What could be the cause?

A4: A color change, such as turning from colorless or light pink to brown or dark orange, is a common indicator of pyrrole degradation. This is often due to oxidation and the formation of polymeric byproducts. Ensure that your solutions are freshly prepared, protected from light, and handled under an inert atmosphere if possible.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC analysis Degradation of this compound.1. Confirm the identity of the main peak using a fresh, high-purity standard. 2. Review the pH of your sample and mobile phase. Adjust to a more neutral pH if possible. 3. Protect your samples from light and heat during preparation and analysis. 4. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products.
Poor recovery or loss of compound during sample workup Adsorption to surfaces or degradation during extraction.1. Use silanized glassware to minimize adsorption. 2. Perform workup steps at a lower temperature. 3. Ensure the pH of aqueous solutions is maintained in the neutral range if compatible with your extraction procedure.
Inconsistent results in bioassays or other functional experiments Degradation of the compound in the assay buffer.1. Assess the stability of this compound in your assay buffer over the time course of the experiment. 2. Prepare fresh solutions of the compound immediately before use. 3. If the buffer is acidic or alkaline, consider if a different buffer system closer to neutral pH could be used.

Data Presentation

While specific quantitative stability data for this compound is not available in published literature, the following table summarizes the expected stability profile based on the known chemistry of pyrrole derivatives.

pH Condition Expected Stability Potential Degradation Products
Acidic (pH < 4) LabilePolymeric materials, rearranged isomers
Neutral (pH 6-8) Most StableMinimal degradation expected
Alkaline (pH > 9) UnstableOxidized species, ring-opened products, polymeric materials

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

      • Incubate the mixture at 60°C for 24 hours.

      • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

      • Keep the mixture at room temperature for 24 hours.

      • At predetermined time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

      • Keep the mixture at room temperature for 24 hours, protected from light.

      • At predetermined time points, withdraw an aliquot and dilute for HPLC analysis.

    • Thermal Degradation:

      • Store the stock solution at 60°C in the dark for 48 hours.

      • Analyze the sample by HPLC at predetermined time points.

    • Photolytic Degradation:

      • Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

      • Analyze the sample by HPLC. A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products. A photodiode array (PDA) detector is recommended to assess peak purity.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal (60°C, Dark) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress hplc Stability-Indicating HPLC-PDA acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples

Caption: Experimental workflow for a forced degradation study.

degradation_pathways cluster_acid Acidic Conditions (H⁺) cluster_base Alkaline Conditions (OH⁻) cluster_oxidative Oxidative Stress ([O]) parent This compound acid_prod Polymerization / Rearrangement parent->acid_prod base_prod Ring Opening / Oxidation parent->base_prod ox_prod1 3-Keto-5-phenylpyrrole parent->ox_prod1 ox_prod2 Further Oxidation Products ox_prod1->ox_prod2

Caption: Potential degradation pathways for this compound.

References

avoiding degradation of 3-hydroxy-5-phenylpyrrole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-hydroxy-5-phenylpyrrole to minimize degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change from light pink to brown, clumping) Oxidation or polymerization due to exposure to air and/or light.Discard the reagent as its purity is compromised. Review storage and handling procedures to prevent future occurrences.
Inconsistent or unexpected experimental results Degradation of the compound leading to lower effective concentration or interference from degradation products.Verify the purity of the this compound stock using a suitable analytical method like HPLC-UV. If degradation is confirmed, use a fresh, properly stored vial.
Precipitate formation in solutions Formation of insoluble degradation products or polymerization.Prepare fresh solutions immediately before use. If a stock solution is required, store it at low temperatures (-20°C or below) under an inert atmosphere and for a limited time. Visually inspect for precipitates before use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The recommended storage is at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) .[1] This compound is known to be air-sensitive, and minimizing its exposure to oxygen is critical to prevent oxidative degradation.

Q2: How does exposure to air affect the stability of this compound?

A2: this compound is susceptible to oxidation when exposed to air. The hydroxyl group on the pyrrole ring is a primary site for oxidation, which can lead to the formation of colored impurities and a decrease in the compound's purity and reactivity. It is imperative to handle the compound under an inert atmosphere whenever possible.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not extensively documented, related aromatic and heterocyclic compounds are often light-sensitive. To minimize the risk of photodegradation, it is best practice to store the compound in an amber or opaque vial and to protect it from direct light exposure during handling.

Q4: What is the expected shelf-life of this compound?

A4: The shelf-life of this compound is highly dependent on the storage conditions. When stored as recommended (-20°C, under an inert atmosphere, and protected from light), the compound should remain stable for an extended period. However, it is advisable to re-analyze the purity of the compound if it has been stored for a long time or if there are any visual signs of degradation.

Q5: What are the likely degradation products of this compound?

A5: The primary degradation pathway for this compound is likely oxidation. This can result in the formation of various oxidized species, including quinone-like structures or pyrrolinones. These degradation products may be colored and can interfere with experimental assays.

Data on Expected Stability

Storage Condition Temperature Atmosphere Light Exposure Expected Degradation Rate
Recommended-20°CInert (Argon/Nitrogen)DarkLow
Sub-optimal4°CInert (Argon/Nitrogen)DarkModerate
InadequateRoom TemperatureAirAmbient LightHigh
Inadequate-20°CAirDarkModerate to High
Inadequate-20°CInert (Argon/Nitrogen)Ambient LightModerate

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Inert gas (argon or nitrogen)

  • Calibrated stability chambers/ovens

  • Photostability chamber

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Perform all manipulations under an inert atmosphere to the extent possible.

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.

  • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.

  • Thermal Degradation: Store aliquots of the solid compound and the stock solution at elevated temperatures (e.g., 60°C, 80°C) for a defined period.

  • Photostability: Expose aliquots of the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.

4. Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC-UV method.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound.

    • Injection Volume: 10 µL.

  • Quantify the amount of remaining this compound and any degradation products by comparing peak areas to a standard of the unstressed compound.

Visualizations

cluster_pathway Likely Oxidative Degradation Pathway node_A This compound node_C Oxidized Intermediate node_A->node_C Oxidation node_B Oxidizing Agent (e.g., O2) node_B->node_C node_D Degradation Products (e.g., Pyrrolinones) node_C->node_D Further Reactions

Caption: A simplified diagram illustrating the likely oxidative degradation pathway of this compound.

cluster_workflow Experimental Workflow for Stability Assessment node_start Start: This compound Sample node_stress Apply Stress Conditions (Heat, Light, O2, pH) node_start->node_stress node_sample Sample at Time Points node_stress->node_sample node_hplc HPLC-UV Analysis node_sample->node_hplc node_data Data Analysis: Quantify Degradation node_hplc->node_data node_end End: Determine Stability Profile node_data->node_end

References

troubleshooting unexpected results in 3-hydroxy-5-phenylpyrrole bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with 3-hydroxy-5-phenylpyrrole and its derivatives in various bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound derivatives? A1: Pyrrole-containing natural products have demonstrated a wide range of biological activities, including anti-tumor, antimicrobial, antiviral, and anti-inflammatory effects.[1] Substituted pyrroles can act as inhibitors of enzymes like COX-2, modulators of signaling pathways, and vascular disrupting agents.[2] The specific activity is highly dependent on the nature and position of the substituents on the pyrrole ring.[2]

Q2: What are the common challenges when working with aromatic heterocyclic compounds like this compound in bioassays? A2: Common challenges include poor solubility in aqueous buffers, compound instability, and interference with assay readouts.[3][4] Aromatic compounds can exhibit autofluorescence or quench fluorescent signals, leading to false positives or negatives.[5][6] Additionally, some chemical structures are known as Pan-Assay Interference Compounds (PAINS) that show activity through non-specific mechanisms rather than direct target engagement.[7]

Q3: How should I prepare stock solutions of this compound? A3: Due to potential limited aqueous solubility, it is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[3] Ensure the final concentration of the solvent in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q4: Why is it important to run controls in my bioassay? A4: Controls are essential for validating assay results. Key controls include:

  • Negative Control: Vehicle (e.g., DMSO) without the test compound to establish a baseline.

  • Positive Control: A known active compound to ensure the assay is performing as expected.

  • No-Enzyme/No-Cell Control: To measure background signal from the compound or assay reagents.[3][8]

Troubleshooting Guide

Issue 1: High Background Signal or False Positives

Q: My assay shows a high background signal or my compound appears active against multiple unrelated targets. What could be the cause?

A: This can be caused by several factors related to the compound's intrinsic properties or its interaction with the assay components.

Troubleshooting Steps:

  • Check for Autofluorescence/Interference: Aromatic compounds can interfere with optical readouts.

    • Solution: Run a control experiment by adding the compound to the assay buffer without cells or enzymes and measure the signal at the assay wavelength.[6] A high reading indicates your compound is interfering with the assay. Consider switching to an alternative assay format (e.g., colorimetric to luminescent) if possible.[9]

  • Suspect Compound Aggregation: At higher concentrations, compounds can form aggregates that non-specifically inhibit enzymes or interact with assay reagents.[7]

    • Solution: Test for aggregation by including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. A significant decrease in potency in the presence of detergent suggests aggregation-based activity.[7]

  • Consider Pan-Assay Interference Compounds (PAINS): Certain chemical motifs are known to cause non-specific assay interference.

    • Solution: Check your compound's structure against PAINS databases. If it contains a potential PAINS moiety, further validation through orthogonal assays is crucial to confirm specific target engagement.[7]

G start High Background or Unexpected 'Hit' check_interference Run control: Compound + Assay Buffer (No cells/enzyme) start->check_interference is_interfering Is signal high? check_interference->is_interfering check_aggregation Run assay with 0.01% Triton X-100 is_interfering->check_aggregation No false_positive Result likely a False Positive (Interference) is_interfering->false_positive Yes is_aggregation Does potency decrease? check_aggregation->is_aggregation check_pains Check structure against PAINS databases is_aggregation->check_pains No aggregation_positive Result likely a False Positive (Aggregation) is_aggregation->aggregation_positive Yes valid_hit Hit may be valid. Proceed with caution and orthogonal validation. check_pains->valid_hit

Caption: Troubleshooting workflow for high background signal.

Issue 2: Poor Reproducibility or No Activity

Q: My results are inconsistent between experiments, or the compound shows no activity when I expect it to.

A: This often points to issues with compound stability, solubility, or assay conditions.

Troubleshooting Steps:

  • Verify Compound Solubility: The compound may be precipitating out of solution in the assay buffer.

    • Solution: Visually inspect the wells of your assay plate for precipitate. Determine the compound's solubility limit in your final assay buffer. If needed, lower the final concentration or increase the percentage of co-solvent (e.g., DMSO), ensuring the solvent itself doesn't affect the assay.[3]

  • Assess Compound Stability: The this compound may degrade over the course of the experiment.

    • Solution: Incubate the compound in the assay buffer for the duration of the experiment. Use HPLC or LC-MS to check for degradation by comparing the peak area of the parent compound at the beginning and end of the incubation period.[7]

  • Check Assay Conditions: Enzymes and cells are sensitive to pH, temperature, and buffer components.

    • Solution: Ensure all reagents are at the correct temperature before use and that the pH of the buffer is optimal.[9] Verify that none of the buffer components (e.g., EDTA) interfere with the assay.[10]

  • Confirm Enzyme/Cell Health: The biological components of the assay may be inactive or unhealthy.

    • Solution: Always use fresh or properly stored enzymes.[3] For cell-based assays, ensure cells are healthy, within a low passage number, and plated at the correct density.

Quantitative Data Summary

The biological activity of substituted pyrroles is highly dependent on their specific chemical structure. The following table provides example data for hypothetical this compound analogs to illustrate how structure-activity relationship (SAR) data may be presented.

Compound IDR1-Substituent (at Phenyl Ring)Cell Viability IC50 (µM) [HeLa Cells]COX-2 Inhibition IC50 (µM)
Parent -H25.415.8
Analog A 4-Cl8.25.1
Analog B 4-OCH335.122.4
Analog C 4-NO25.52.9

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2]

  • Cell Plating: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle controls (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2]

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4 Day 4 plate_cells Seed cells in 96-well plate incubate1 Incubate 24h plate_cells->incubate1 add_compound Add compound dilutions incubate2 Incubate 24-48h add_compound->incubate2 add_mtt Add MTT reagent incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan (DMSO) incubate3->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate

Caption: General experimental workflow for an MTT assay.

Protocol 2: Enzyme Inhibition Assay (Generic)

This protocol outlines the general steps for determining the inhibitory activity of a compound against a purified enzyme.

  • Reagent Preparation: Prepare assay buffer at the optimal pH for the enzyme. Prepare stock solutions of the enzyme, substrate, and inhibitor.[3]

  • Reaction Mix: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the this compound inhibitor (or vehicle control).[9]

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 10-15 minutes) at the assay temperature (e.g., 37°C).[3]

  • Initiate Reaction: Start the reaction by adding the substrate to all wells.[3]

  • Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a microplate reader (e.g., by measuring changes in absorbance or fluorescence).

  • Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.[3]

Potential Signaling Pathway Modulation

Pyrrole derivatives have been reported to inhibit various signaling pathways. For example, some substituted pyrroles act as inhibitors of the COX-2 enzyme, which is involved in the inflammatory response by converting arachidonic acid into prostaglandins.[2]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGE2 Prostaglandins (e.g., PGE2) PGG2->PGE2 via peroxidases Inflammation Inflammation PGE2->Inflammation Inhibitor This compound (Inhibitor) Inhibitor->COX2

Caption: Inhibition of the COX-2 signaling pathway.

References

Validation & Comparative

A Comparative Guide to the Hydrolysis of 3-Hydroxy-5-Phenylpyrrole Esters: Enzymatic vs. Chemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the cleavage of ester bonds is a critical transformation, often employed in prodrug activation or the synthesis of active pharmaceutical ingredients. The choice of hydrolysis method for compounds such as 3-hydroxy-5-phenylpyrrole esters can significantly impact reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of enzymatic and chemical hydrolysis methods for these heterocyclic esters, supported by experimental data from related studies and detailed methodologies.

Quantitative Data Comparison

ParameterEnzymatic Hydrolysis (Lipase-Catalyzed)Acid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst/Reagent Immobilized Lipase (e.g., Novozym 435)Strong Acid (e.g., HCl, H₂SO₄, HBr)Strong Base (e.g., NaOH, KOH, LiOH)
Typical Yield >85%[1][2]60-70%[3]Often quantitative, but can be lower with side reactions
Reaction Temperature 30-60°COften requires heating (reflux)Room temperature to reflux
Reaction Time 4-48 hours2-24 hours1-12 hours
Selectivity High (chemo-, regio-, and enantioselective)Low (can affect other acid-labile functional groups)Low (can affect other base-labile functional groups)
Substrate Scope Broad, but can be enzyme-specificBroadBroad
Byproducts MinimalPotential for degradation and side-products at high tempsPotential for side-products, requires neutralization
Environmental Impact Generally considered "green" (biodegradable catalyst, mild conditions)Often requires harsh conditions and neutralization of wasteRequires neutralization of excess base

Experimental Protocols

Detailed methodologies for the key hydrolysis methods are provided below. These protocols are synthesized from established procedures for heterocyclic and aromatic esters and should be optimized for the specific this compound ester substrate.

Enzymatic Hydrolysis Protocol (Lipase-Catalyzed)

This protocol is based on the use of Novozym 435, an immobilized form of Candida antarctica lipase B, which has demonstrated high efficacy in the hydrolysis of various esters.[1][2]

Materials:

  • This compound ester (e.g., acetate or propionate)

  • Immobilized Lipase (Novozym 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Organic co-solvent (e.g., tert-butanol, acetone)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Analytical tools: TLC, HPLC, GC-MS

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the this compound ester (1 mmol) in a mixture of phosphate buffer (20 mL) and an organic co-solvent (10 mL) to ensure substrate solubility.

  • Enzyme Addition: Add Novozym 435 (10-20% w/w of the substrate) to the solution.

  • Incubation: Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress using TLC or HPLC.

  • Work-up: Upon completion, filter off the immobilized enzyme. The enzyme can be washed with the organic solvent and dried for potential reuse.

  • Extraction: Extract the filtrate with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the product by column chromatography if necessary.

Acid-Catalyzed Hydrolysis Protocol

This is a general procedure for the acid-catalyzed hydrolysis of esters.

Materials:

  • This compound ester

  • Aqueous solution of a strong acid (e.g., 2 M HCl or H₂SO₄)

  • Organic solvent (e.g., dioxane, THF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve the this compound ester (1 mmol) in a suitable organic solvent (10 mL) in a round-bottom flask.

  • Acid Addition: Add the aqueous acid solution (10 mL).

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC.

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the product by column chromatography.

Base-Catalyzed Hydrolysis (Saponification) Protocol

This protocol describes a standard saponification procedure.

Materials:

  • This compound ester

  • Aqueous solution of a strong base (e.g., 2 M NaOH or KOH)

  • Organic solvent (e.g., methanol, ethanol, THF)

  • Ethyl acetate

  • 1 M HCl solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve the this compound ester (1 mmol) in an organic solvent (10 mL) in a round-bottom flask.

  • Base Addition: Add the aqueous base solution (10 mL) and stir the mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by TLC.

  • Acidification: Upon completion, cool the reaction mixture and acidify with 1 M HCl to protonate the resulting carboxylate (if applicable to the starting ester) and the phenolate.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the product by column chromatography.

Visualizing the Hydrolysis Pathways and Workflows

To further clarify the experimental processes and the chemical transformations, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Enzymatic Hydrolysis sub Substrate Dissolution (Buffer & Co-solvent) enz Enzyme Addition (Novozym 435) sub->enz inc Incubation (40°C, stirring) enz->inc filt Enzyme Filtration (Reuse of enzyme) inc->filt ext Product Extraction (Ethyl Acetate) filt->ext wash Washing (NaHCO3, Brine) ext->wash dry Drying & Concentration wash->dry pur Purification (Column Chromatography) dry->pur prod Final Product (this compound) pur->prod

Caption: Workflow for the enzymatic hydrolysis of a this compound ester.

G Comparison of Hydrolysis Pathways cluster_enzymatic Enzymatic Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Ester Ester Enzyme-Substrate Complex Enzyme-Substrate Complex Ester->Enzyme-Substrate Complex Lipase Products\n(Alcohol + Acid) Products (Alcohol + Acid) Enzyme-Substrate Complex->Products\n(Alcohol + Acid) H₂O Mild Conditions\n(pH neutral, 30-60°C) Mild Conditions (pH neutral, 30-60°C) Products\n(Alcohol + Acid)->Mild Conditions\n(pH neutral, 30-60°C) Ester_A Ester Protonated Ester Protonated Ester Ester_A->Protonated Ester H₃O⁺ Tetrahedral Intermediate_A Tetrahedral Intermediate Protonated Ester->Tetrahedral Intermediate_A H₂O Products_A Products (Alcohol + Acid) Tetrahedral Intermediate_A->Products_A Harsh Conditions\n(High temp, strong acid) Harsh Conditions (High temp, strong acid) Products_A->Harsh Conditions\n(High temp, strong acid) Ester_B Ester Tetrahedral Intermediate_B Tetrahedral Intermediate Ester_B->Tetrahedral Intermediate_B OH⁻ Products_B Products (Alkoxide + Carboxylate) Tetrahedral Intermediate_B->Products_B Final_Products_B Final Products (Alcohol + Acid) Products_B->Final_Products_B H₃O⁺ Workup Harsh Conditions\n(Strong base) Harsh Conditions (Strong base) Final_Products_B->Harsh Conditions\n(Strong base)

Caption: Logical comparison of enzymatic, acid-, and base-catalyzed hydrolysis pathways.

References

A Comparative Analysis of the Antifungal Efficacy of Novel Phenylpyrrole Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of the in vitro antifungal activity of a series of recently synthesized phenylpyrrole analogues. The data and methodologies compiled herein are intended for researchers, scientists, and professionals in the field of drug development who are engaged in the discovery of novel antifungal agents. This document provides a summary of quantitative antifungal data, detailed experimental protocols for the assays performed, and a visualization of the key signaling pathway associated with the mechanism of action of established phenylpyrrole fungicides.

Introduction to Phenylpyrrole Antifungals

Phenylpyrroles are a class of antifungal compounds derived from the natural bacterial metabolite, pyrrolnitrin.[1] This class includes commercially significant agricultural fungicides such as fenpiclonil and fludioxonil, which have been in use for over three decades.[1] These synthetic analogues were developed to improve upon the photostability of pyrrolnitrin while retaining potent and broad-spectrum antifungal activity.[1] The primary mechanism of action for well-studied phenylpyrroles like fludioxonil involves the aberrant activation of the High Osmolarity Glycerol (HOG) mitogen-activated protein kinase (MAPK) signaling pathway in fungi.[2][3][4] This disruption of osmotic regulation leads to cellular stress, hyphal swelling, and ultimately, cell death.[1]

Recent research has focused on the design and synthesis of novel phenylpyrrole analogues to explore new structure-activity relationships and potentially identify compounds with enhanced efficacy or a different spectrum of activity. A 2024 study by Li et al. describes the synthesis of a new series of phenylpyrrole analogues based on the alkaloid lycogalic acid and evaluates their activity against a panel of phytopathogenic fungi.[5] Some of these novel compounds have shown promising activity, with molecular docking studies suggesting a potential interaction with 14α-demethylase (RcCYP51), a different target than that of fludioxonil.[5][6]

Quantitative Comparison of Antifungal Activity

The following table summarizes the in vitro antifungal activity of a series of novel phenylpyrrole analogues (designated as compounds 8a-8s ) and the natural product lycogalic acid (5 ), as reported by Li et al. (2024).[5] The data represents the percentage of mycelial growth inhibition at a concentration of 50 µg/mL against seven different phytopathogenic fungi. The commercial fungicide carbendazim was used as a positive control.

Table 1: In Vitro Antifungal Activity (% Inhibition) of Phenylpyrrole Analogues at 50 µg/mL

CompoundR GroupA. solaniC. arachidicola horiF. oxysporum f. sp. cucumerisP. piricolaR. cerealisS. sclerotiorum
5 (Lycogalic Acid)-32%41%28%35%45%48%
8a H45%52%35%48%65%62%
8b 2-F48%55%42%51%71%68%
8c 3-F51%58%45%55%75%72%
8d 4-F55%62%48%58%78%75%
8e 2-Cl52%59%46%56%76%73%
8f 3-Cl56%63%51%61%82%78%
8g 3-CF₃ 62% 68% 55% 65% 92% 85%
8h 3-OCF₃ 65% 71% 58% 68% 91% 88%
8i 4-Cl68%75%62%71%85%81%
8j 4-Br71%78%65%75%88%84%
8k 4-I69%76%63%72%86%82%
8l 4-CH₃61%67%54%64%81%77%
8m 4-OCH₃63%70%57%66%83%79%
8n 4-CF₃75%82%71%78%90%87%
8o 4-OCF₃78%85%74%81%93%90%
8p 3,4-diCl72%79%68%76%89%86%
8q 3,4-diF66%73%61%70%84%80%
8r 2,4-diCl74%81%70%77%91%88%
8s 2,4-diF68%74%64%73%87%83%
Carbendazim -65%72%59%68%85%82%

Data sourced from Li et al. (2024).[5] Compounds 8g and 8h , with trifluoromethyl and trifluoromethoxy substitutions at the 3-position of the phenyl ring, demonstrated particularly high inhibitory activity against Rhizoctonia cerealis (92% and 91%, respectively).[5]

Experimental Protocols

The following protocols are based on the methodologies described for the in vitro antifungal assays of the phenylpyrrole analogues.[5][7]

Fungal Strains and Culture Conditions
  • Test Organisms: The antifungal activity was evaluated against seven phytopathogenic fungi: Alternaria solani, Cercospora arachidicola hori, Fusarium oxysporum f. sp. cucumeris, Physalospora piricola, Rhizoctonia cerealis, and Sclerotinia sclerotiorum.

  • Culture Medium: All fungal strains were cultured on Potato Dextrose Agar (PDA) medium.

  • Incubation: The fungi were incubated at 25 ± 1°C in the dark to promote mycelial growth.

Mycelium Growth Rate Assay

The mycelium growth rate method was used to determine the antifungal activity of the test compounds.[5]

  • Preparation of Test Plates: The synthesized phenylpyrrole analogues were dissolved in a suitable solvent (e.g., DMSO) and then mixed with molten PDA medium (cooled to approximately 50°C) to achieve a final concentration of 50 µg/mL.[8] The mixture was then poured into sterile 90 mm Petri dishes. Control plates were prepared with the solvent and PDA medium only.

  • Inoculation: A 5 mm diameter mycelial disc, taken from the edge of an actively growing fungal colony, was placed in the center of each test and control PDA plate.[8]

  • Incubation: The inoculated plates were incubated at 25 ± 1°C.

  • Measurement and Calculation: The radial growth of the fungal colony was measured when the mycelium in the control plates had grown to nearly fill the plate. The percentage of growth inhibition was calculated using the following formula:

    Inhibition (%) = [(C - T) / C] × 100

    Where:

    • C is the average diameter of the mycelial colony on the control plates.

    • T is the average diameter of the mycelial colony on the treatment plates.

Signaling Pathway Visualization

The established mechanism of action for phenylpyrrole fungicides like fludioxonil involves the hyperactivation of the High Osmolarity Glycerol (HOG) signaling pathway.[3][4][9] This pathway is critical for fungi to respond to osmotic stress. Fludioxonil is believed to target a group III hybrid histidine kinase (HHK), leading to the constitutive activation of the downstream MAPK cascade, which results in an accumulation of glycerol and subsequent cell lysis.[3][10]

HOG_Pathway_Fludioxonil cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus HHK Hybrid Histidine Kinase (Group III) Ypd1 Ypd1 (HPt protein) HHK->Ypd1 Inhibits Phosphorylation Ssk1 Ssk1 (Response Regulator) Ypd1->Ssk1 Ssk2 Ssk2 (MAPKKK) Ssk1->Ssk2 Pbs2 Pbs2 (MAPKK) Ssk2->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 Hog1_P Phosphorylated Hog1 Hog1->Hog1_P Phosphorylation Gene_Expression Stress Response Gene Expression Hog1_P->Gene_Expression Glycerol Glycerol Accumulation Gene_Expression->Glycerol Fludioxonil Fludioxonil Fludioxonil->HHK Hyperactivates Cell_Lysis Cell Lysis Glycerol->Cell_Lysis

Caption: Fludioxonil-induced hyperactivation of the HOG pathway.

References

A Comparative Guide to Enzyme Detection: 3-hydroxy-5-phenylpyrrole vs. Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of detection methodologies for proteases, focusing on the chromogenic substrate system involving 3-hydroxy-5-phenylpyrrole (HOPPy) and modern fluorescent probes. While both are used to measure enzyme activity, they operate on fundamentally different principles, offering distinct advantages and disadvantages in sensitivity, instrumentation, and application. This document will focus on the detection of Human Neutrophil Elastase (HNE), a key biomarker in inflammatory diseases, for which both types of assays are well-established.

Introduction to Detection Methodologies

This compound (HOPPy): A Chromogenic Substrate System

Contrary to typical fluorescent probes, this compound is not intrinsically fluorescent. Instead, it serves as a chromogenic reporter molecule released upon enzymatic activity. In the most common application, an N-tosylalanine ester of HOPPy is used as a substrate for Human Leukocyte Elastase (HLE). The enzyme hydrolyzes the ester bond, releasing free HOPPy. This product then immediately undergoes a diazo coupling reaction with a diazonium salt present in the reagent mixture to produce a stable, intensely colored purple azo dye. The rate of color formation is directly proportional to the enzyme's activity and is quantified by measuring the change in absorbance over time.

Fluorescent Probes: A Direct Signal of Activity

Fluorescent probes for enzyme detection are molecules designed to exhibit a change in their fluorescence properties upon interaction with a target enzyme. These probes offer a more direct and often more sensitive method of detection. Common strategies include:

  • Activity-Based Probes (ABPs): These probes contain a reactive group ("warhead") that forms a covalent bond with the active site of a specific enzyme, effectively labeling it with a fluorophore.

  • Substrate-Based "Turn-On" Probes: A fluorophore is chemically modified with a recognition sequence for the target enzyme, which also acts as a quenching moiety. Enzymatic cleavage of this sequence liberates the fluorophore, causing a significant increase in fluorescence intensity ("turn-on" signal).

  • FRET-Based Probes: Two different fluorophores (a donor and an acceptor) are positioned on opposite sides of an enzyme's cleavage site on a peptide. In the intact probe, Förster Resonance Energy Transfer (FRET) occurs. Upon cleavage, the fluorophores separate, disrupting FRET and leading to a ratiometric change in emission.

Comparative Analysis: HOPPy vs. Fluorescent Probes for HNE Detection

The following table summarizes the key performance characteristics of the HOPPy-based chromogenic assay compared to representative fluorescent probes developed for Human Neutrophil Elastase (HNE) detection.

FeatureThis compound (HOPPy) SystemSubstrate-Based "Turn-On" Probe (AFC-based)FRET-Based Probe (QD-Peptide-Dye)NIR "Turn-On" Probe (F-1)
Probe/Substrate 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrroleMeOSuc-Ala-Ala-Pro-Val-AFCQuantum Dot-Peptide-Organic DyeHNE-specific peptide linked to a NIR fluorophore
Target Enzyme Human Neutrophil Elastase (HNE)Human Neutrophil Elastase (HNE)Human Neutrophil Elastase (HNE)Human Neutrophil Elastase (HNE)
Detection Principle Enzymatic hydrolysis releases HOPPy, which couples with a diazonium salt.Enzymatic cleavage of peptide releases the highly fluorescent AFC molecule.Enzymatic cleavage of the peptide separates the Quantum Dot donor from the quencher/acceptor dye, restoring QD fluorescence.Enzymatic cleavage removes a quenching group, activating near-infrared fluorescence.
Signal Output Colorimetric (Absorbance Change)Fluorescence Intensity IncreaseRatiometric Fluorescence ChangeFluorescence Intensity Increase
Excitation λ (nm) Not Applicable (Absorbance measured, e.g., at 570 nm)~380-400~488 (for typical QDs)~650
Emission λ (nm) Not Applicable~500-505~525 (QD emission) & ~670 (Acceptor, if fluorescent)~832
Stokes Shift Not Applicable~100-125 nmNot directly comparableLarge (~182 nm)
Limit of Detection Typically in the µg/mL to high ng/mL rangeAs low as 1 ng of HNE[1]High Sensitivity (7.15 pM reported)[2]High Sensitivity (~5.6 ng/mL reported)[3]
Key Advantages Simple instrumentation (colorimetric plate reader), low cost.High sensitivity, direct measurement of activity.Very high sensitivity, ratiometric detection minimizes artifacts.Deep tissue penetration (NIR), low autofluorescence, large Stokes shift.
Key Disadvantages Lower sensitivity than fluorescence, indirect two-step reaction.Susceptible to photobleaching, potential for inner filter effects.Complex probe synthesis, potential for QD toxicity.Requires specialized NIR imaging equipment.

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using DOT language, illustrate the detection mechanisms and a general experimental workflow.

HOPPy_Detection_Pathway Substrate HOPPy-Ester Substrate (Non-colored) HOPPy Free HOPPy (Colorless Intermediate) Substrate->HOPPy Enzymatic Hydrolysis HNE Human Neutrophil Elastase (HNE) HNE->Substrate Acts on AzoDye Purple Azo Dye (Colored Product) HOPPy->AzoDye Diazo Coupling Reaction Diazonium Diazonium Salt Diazonium->HOPPy Reacts with

Caption: Chromogenic detection pathway using the HOPPy substrate system.

Fluorescent_Probe_Pathway Probe Fluorophore-Quencher Conjugate (Non-Fluorescent / 'Off' State) Products Cleaved Peptide + Free Fluorophore (Fluorescent / 'On' State) Probe->Products Enzymatic Cleavage Enzyme Target Protease (e.g., HNE) Enzyme->Probe Recognizes & Cleaves Substrate

Caption: Mechanism of a substrate-based "turn-on" fluorescent probe.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Sample Prepare Biological Sample (e.g., cell lysate, plasma) Reaction Incubate Sample with Probe/Substrate at 37°C Sample->Reaction Probe_Stock Prepare Probe/Substrate Stock Solutions Probe_Stock->Reaction Standards Prepare Enzyme/Product Standard Curve Quant Quantify Enzyme Activity using Standard Curve Standards->Quant Measure Measure Signal Kinetically (Absorbance or Fluorescence) Reaction->Measure Calc Calculate Reaction Rate (Vmax) Measure->Calc Calc->Quant

Caption: General experimental workflow for measuring enzyme activity.

Experimental Protocols

The following sections provide generalized protocols for the key experiments and characterizations discussed in this guide.

This protocol describes a typical procedure for measuring HNE activity using a HOPPy-based substrate.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 0.1 M Tris, pH 7.5).

    • Substrate Solution: Prepare a solution of the HOPPy ester substrate and the diazonium salt in a suitable organic solvent (as recommended by the supplier) and then dilute it into the assay buffer immediately before use. Protect from light.

  • Assay Procedure:

    • Pipette 50 µL of your biological samples (e.g., plasma, cell lysates) into the wells of a clear 96-well microplate.

    • Include positive controls (purified HNE) and negative controls (assay buffer).

    • Initiate the reaction by adding 50 µL of the Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength for the formed azo dye (e.g., 570 nm).

    • Record measurements kinetically, taking a reading every 1-2 minutes for a total of 20-30 minutes.

  • Data Analysis:

    • Determine the rate of reaction (Vmax, change in absorbance per minute) from the linear portion of the kinetic curve.

    • Compare the rates of unknown samples to a standard curve of purified HNE to quantify enzyme activity.

This protocol outlines a procedure for measuring HNE activity using a "turn-on" fluorescent substrate.[1][4]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 0.1 M Tris, pH 7.5).

    • Substrate Stock: Dissolve the fluorogenic substrate in DMSO to create a concentrated stock solution.

    • Working Substrate Solution: Dilute the substrate stock in assay buffer to the final desired concentration just before the experiment.

  • Assay Procedure:

    • Pipette 50 µL of your samples into the wells of a solid black 96-well microplate to minimize light scatter.

    • Include positive controls (purified HNE) and negative controls (assay buffer).

    • Initiate the reaction by adding 50 µL of the Working Substrate Solution to each well.

  • Data Acquisition:

    • Place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Set the excitation and emission wavelengths specific to the fluorophore being released (e.g., Ex/Em = 380/500 nm for AFC).[4]

    • Record fluorescence intensity kinetically every 1-2 minutes for 20-30 minutes, protecting the plate from light between readings.

  • Data Analysis:

    • Calculate the reaction rate (change in relative fluorescence units (RFU) per minute) from the linear portion of the curve.

    • Quantify enzyme activity by comparing the rates to a standard curve generated with a known concentration of the free fluorophore (e.g., pure AFC).

The fluorescence quantum yield (ΦF) quantifies the efficiency of the fluorescence process. The comparative method is most common and involves comparing the fluorescence of the sample to a well-characterized standard.

  • Materials:

    • Fluorometer with excitation and emission monochromators.

    • UV-Vis Spectrophotometer.

    • 1 cm path length quartz cuvettes.

    • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546). The standard should absorb at a similar wavelength to the sample.

    • Spectroscopic grade solvent.

  • Procedure:

    • Prepare Solutions: Prepare a series of dilute solutions of both the unknown sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

    • Measure Absorbance: Using the spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure Fluorescence: For each solution, record the fluorescence emission spectrum on the fluorometer using the same excitation wavelength and identical instrument settings (e.g., slit widths).

    • Integrate Spectra: Calculate the integrated area under the emission curve for each recorded spectrum.

  • Calculation:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) Where:

      • Φ_std is the quantum yield of the standard.

      • Grad_sample and Grad_std are the gradients of the respective plots of integrated fluorescence intensity vs. absorbance.

      • n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used; if the same solvent is used, this term is 1).

Photostability measures a fluorophore's resistance to degradation upon light exposure. A common metric is the photobleaching half-life (t₁/₂).

  • Materials:

    • Fluorescence microscope with a stable light source (e.g., LED or laser) and a sensitive camera.

    • Microscope slides and coverslips.

    • Image analysis software (e.g., ImageJ/Fiji).

  • Procedure:

    • Sample Preparation: Prepare a solution of the fluorescent probe in a suitable buffer. To minimize diffusion, the probe can be embedded in a polymer matrix (e.g., polyacrylamide) on a slide or allowed to dry as a thin film.

    • Microscope Setup: Turn on the microscope and allow the light source to stabilize. Select the appropriate filter set for the probe.

    • Image Acquisition:

      • Focus on the sample and adjust the illumination intensity to a level that provides a strong signal without causing instantaneous bleaching. Crucially, use the exact same illumination intensity for all probes being compared.

      • Acquire an initial image (t=0).

      • Continuously illuminate the sample and acquire images at regular time intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Using image analysis software, select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background by subtracting the intensity of a region without any fluorophore.

    • Normalize the intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity versus time.

    • The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value. A longer half-life indicates higher photostability.

References

A Comparative Guide to 3-hydroxy-5-phenylpyrrole and Alternative Substrates for Human Leukocyte Elastase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-hydroxy-5-phenylpyrrole and other commercially available substrates for the measurement of human leukocyte elastase (HLE) activity. The selection of an appropriate substrate is critical for the accurate and reliable quantification of HLE activity in research and diagnostic applications. This document summarizes key performance indicators, presents detailed experimental protocols, and offers visualizations to aid in the selection of the most suitable substrate for your specific needs.

Performance Comparison of HLE Substrates

The efficiency of an enzyme substrate is best described by its kinetic parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, with lower values generally indicating a higher affinity of the enzyme for the substrate. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.

Below is a summary of the available kinetic data for this compound and other common chromogenic and fluorogenic HLE substrates.

Substrate ClassSubstrate NameKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Detection Method
Pyrrole Derivative N-Tosyl-L-alanyloxy-5-phenyl-3-hydroxypyrrole (Tos-Ala-OPPy)N/AN/A1.0 x 10⁷[1]Colorimetric
Chromogenic MeOSuc-Ala-Ala-Pro-Val-pNA152[2]N/AN/AColorimetric (405-410 nm)
Fluorogenic Elastase Substrate V (MeOSuc-Ala-Ala-Pro-Val-AMC)140[3]N/A120,000[3]Fluorometric (Ex: ~380 nm, Em: ~460 nm)

Experimental Protocols

Detailed methodologies for the use of both chromogenic and fluorogenic substrates in HLE activity assays are provided below.

Chromogenic Assay Protocol using MeOSuc-Ala-Ala-Pro-Val-pNA

This protocol is adapted from standard procedures for measuring HLE activity.

Materials:

  • Human Leukocyte Elastase (HLE), purified

  • MeOSuc-Ala-Ala-Pro-Val-pNA (Substrate)

  • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

  • Substrate Preparation: Prepare a stock solution of MeOSuc-Ala-Ala-Pro-Val-pNA in DMSO. Dilute the stock solution to the desired final concentrations in Assay Buffer.

  • Enzyme Preparation: Prepare a stock solution of HLE in a suitable buffer (e.g., 0.05 M sodium acetate, pH 5.5). Dilute the enzyme to the desired concentration in Assay Buffer just before use.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well.

    • Add 25 µL of the HLE solution to the appropriate wells.

    • For a blank control, add 25 µL of Assay Buffer instead of the enzyme solution.

  • Reaction Initiation: Add 25 µL of the substrate solution to each well to start the reaction.

  • Measurement: Immediately place the microplate in the reader and measure the absorbance at 405-410 nm at regular intervals (e.g., every minute) for a specified period (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Determine the rate of reaction (change in absorbance per minute) from the linear portion of the absorbance versus time curve.

    • The concentration of the product (p-nitroaniline) can be calculated using its molar extinction coefficient (ε ≈ 8800 M⁻¹cm⁻¹ at 410 nm).

Fluorogenic Assay Protocol using a Coumarin-Based Substrate (e.g., MeOSuc-AAPV-AMC)

This protocol provides a general guideline for a fluorometric HLE assay.

Materials:

  • Human Leukocyte Elastase (HLE), purified

  • Fluorogenic Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 50 mM HEPES, pH 7.4, with 150 mM NaCl

  • 96-well black microplate

  • Fluorescence microplate reader with appropriate excitation and emission filters

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute to the desired working concentration in Assay Buffer.

    • Prepare a working solution of HLE in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well.

    • Add 20 µL of the sample (e.g., purified HLE, cell lysate) to the appropriate wells. Include a buffer-only control (blank).

  • Reaction Initiation: Add 30 µL of the diluted substrate solution to each well to start the reaction. The final volume in each well should be 100 µL.

  • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically over a desired time period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C), using the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex: ~380 nm, Em: ~500 nm for AFC).

  • Data Analysis:

    • Subtract the fluorescence of the blank from all measurements.

    • Determine the rate of substrate hydrolysis (change in fluorescence over time) from the linear portion of the kinetic curve.

    • If a standard curve with a known concentration of the fluorescent product (e.g., 7-amino-4-methylcoumarin) is prepared, the rate can be converted to molar units.

Visualizing the Assay Principles

To further clarify the experimental workflows, the following diagrams illustrate the core principles of the colorimetric and fluorogenic HLE assays.

HLE_Colorimetric_Assay cluster_workflow Colorimetric HLE Assay Workflow Start Start Add_Enzyme Add Human Leukocyte Elastase Start->Add_Enzyme Add_Substrate Add Chromogenic Substrate (e.g., MeOSuc-AAPV-pNA) Add_Enzyme->Add_Substrate Incubate Incubate at Constant Temperature Add_Substrate->Incubate Measure_Absorbance Measure Absorbance (e.g., 405-410 nm) Incubate->Measure_Absorbance Analyze Analyze Data (Rate of Color Change) Measure_Absorbance->Analyze End End Analyze->End HLE_Fluorogenic_Assay cluster_workflow Fluorogenic HLE Assay Workflow Start Start Add_Enzyme Add Human Leukocyte Elastase Start->Add_Enzyme Add_Substrate Add Fluorogenic Substrate (e.g., MeOSuc-AAPV-AMC) Add_Enzyme->Add_Substrate Incubate Incubate at Constant Temperature Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence (Ex/Em Wavelengths) Incubate->Measure_Fluorescence Analyze Analyze Data (Rate of Fluorescence Increase) Measure_Fluorescence->Analyze End End Analyze->End HLE_Signaling_Pathway cluster_pathway HLE Substrate Cleavage Principle HLE Human Leukocyte Elastase (Enzyme) Substrate Intact Substrate (Non-colored/Non-fluorescent) HLE->Substrate Binds to Product1 Cleaved Peptide Fragment Substrate->Product1 Cleavage Product2 Reporter Molecule (Colored/Fluorescent) Substrate->Product2 Release

References

A Comparative Analysis of 3-Hydroxy-5-Phenylpyrrole-Based Assays and Existing Methods for Human Leukocyte Elastase Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of biomedical research and clinical diagnostics, the accurate and efficient detection of Human Leukocyte Elastase (HLE) serves as a critical indicator of inflammatory processes, particularly in urinary tract infections and other inflammatory conditions. This guide provides a comprehensive comparison of 3-hydroxy-5-phenylpyrrole-based assays, commonly utilized in rapid test strips, against established quantitative methods such as Enzyme-Linked Immunosorbent Assays (ELISA) and other chromogenic/fluorogenic substrate assays. This report is intended for researchers, scientists, and drug development professionals seeking to understand the efficacy and practical applications of these different methodologies.

Introduction to Human Leukocyte Elastase Detection

Human Leukocyte Elastase is a serine protease stored in the azurophilic granules of neutrophils. Its release into biological fluids is a hallmark of an active inflammatory response. Consequently, the detection and quantification of HLE are valuable for diagnosing and monitoring various inflammatory diseases. The ideal HLE assay should be sensitive, specific, rapid, and suitable for the specific research or clinical question at hand.

This compound-Based Assays: A Rapid, Semi-Quantitative Approach

The most prevalent application of this compound is in leukocyte esterase test strips, such as LEUKOSTIX. These assays are based on the enzymatic activity of HLE.

Principle: The assay relies on the hydrolysis of an ester of this compound by HLE present in the sample. The resulting this compound then couples with a diazonium salt impregnated in the test strip to produce a visually detectable color change, typically a purple azo dye. The intensity of the color corresponds to the concentration of leukocyte esterase.

Performance: These test strips are widely used for their convenience and speed, providing a semi-quantitative result within minutes. Their clinical performance has been evaluated in various contexts:

  • Urinary Tract Infections (UTIs): For diagnosing UTIs, the sensitivity of leukocyte esterase test strips ranges from 75% to 96%, with specificity between 94% and 98%.

  • Periprosthetic Joint Infection (PJI): In the analysis of synovial fluid for PJI, these strips have demonstrated a sensitivity of 92.1% and a specificity of 96.4%.[1][2]

While valuable for rapid screening, the semi-quantitative nature of these dipsticks and their susceptibility to interfering substances can be limitations for research applications requiring precise quantification.

Existing Methods for HLE Detection: A Quantitative Perspective

For applications demanding high accuracy and precise quantification of HLE, several alternative methods are well-established.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunological assay for the quantitative detection of HLE protein.

Principle: A typical sandwich ELISA for HLE involves the capture of the elastase from a sample by an antibody coated on a microplate well. A second, enzyme-conjugated antibody then binds to the captured HLE. The addition of a substrate results in a measurable color change that is proportional to the amount of HLE present.

Performance: Commercial ELISA kits for HLE offer high sensitivity and specificity. Performance characteristics vary between manufacturers, but typically include:

  • Sensitivity: Often in the low ng/mL range.

  • Assay Range: A wide dynamic range allows for the quantification of HLE across various concentrations.

  • Sample Types: Can be used with a variety of biological fluids, including plasma, serum, urine, and cell culture supernatants.

Chromogenic and Fluorogenic Substrate Assays

These are quantitative enzymatic assays that measure the activity of HLE.

Principle: These assays utilize synthetic peptide substrates that are conjugated to a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC). When cleaved by HLE, the chromophore or fluorophore is released, leading to a measurable change in absorbance or fluorescence, respectively. The rate of this change is proportional to the HLE activity in the sample.

Performance: These assays are highly sensitive and provide a direct measure of HLE enzymatic activity. They are well-suited for high-throughput screening and detailed kinetic studies of HLE inhibition.

Data Presentation: A Comparative Overview

The following tables summarize the key performance characteristics of the different HLE detection methods.

Table 1: Performance Characteristics of HLE Detection Methods

FeatureThis compound-Based Assay (Test Strip)ELISAChromogenic/Fluorogenic Substrate Assay
Principle Enzymatic, Colorimetric (Diazo Coupling)Immunological (Antigen-Antibody Binding)Enzymatic, Spectrophotometric/Fluorometric
Output Semi-Quantitative (Color Chart)Quantitative (Concentration)Quantitative (Enzyme Activity)
Typical Assay Time 1-5 minutes2-4 hours30-60 minutes
Sensitivity Dependent on visual interpretationLow ng/mLHigh
Specificity Can be affected by interfering substancesHigh (Antibody-dependent)High (Substrate-dependent)
Primary Application Rapid Screening (e.g., Point-of-Care)Quantitative Research, Clinical DiagnosticsHigh-Throughput Screening, Kinetic Studies

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results. Below are outlines of the experimental protocols for the key assays discussed.

This compound-Based Assay (Leukocyte Esterase Test Strip)
  • Sample Collection: Collect a fresh urine sample in a clean, dry container.

  • Assay Procedure:

    • Dip the reagent area of the test strip into the urine sample and remove it immediately.

    • Tap the edge of the strip against the container rim to remove excess urine.

    • Hold the strip horizontally to prevent mixing of reagents from adjacent pads.

  • Reading the Results:

    • Compare the color of the leukocyte esterase reagent pad to the color chart provided on the vial at the specified time (usually 1-2 minutes).

    • Record the result based on the closest matching color block.

Human Leukocyte Elastase ELISA (General Protocol)
  • Plate Preparation: A microplate is pre-coated with a capture antibody specific for HLE.

  • Sample and Standard Incubation: Add standards with known HLE concentrations and unknown samples to the wells. Incubate to allow HLE to bind to the capture antibody.

  • Washing: Wash the plate to remove unbound substances.

  • Detection Antibody Incubation: Add a biotin-conjugated detection antibody that binds to the captured HLE. Incubate.

  • Washing: Wash the plate to remove the unbound detection antibody.

  • Enzyme Conjugate Incubation: Add streptavidin-HRP (Horseradish Peroxidase) which binds to the biotinylated detection antibody. Incubate.

  • Washing: Wash the plate to remove unbound enzyme conjugate.

  • Substrate Reaction: Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change.

  • Stopping the Reaction: Add a stop solution to terminate the reaction.

  • Data Acquisition: Measure the absorbance at a specific wavelength using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the HLE concentration in the unknown samples by interpolating from the standard curve.

Chromogenic Substrate Assay for HLE Activity
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl).

    • Prepare a stock solution of a chromogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of purified HLE or the sample containing HLE.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add the HLE sample or standard to the wells.

    • Initiate the reaction by adding the chromogenic substrate solution.

  • Data Acquisition:

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA) in kinetic mode using a microplate reader at a constant temperature.

  • Analysis:

    • Calculate the rate of substrate hydrolysis (change in absorbance per unit time).

    • The HLE activity is proportional to this rate.

Mandatory Visualization

Neutrophil Activation and Elastase Release Workflow

The following diagram illustrates the general workflow from neutrophil activation to the release of leukocyte elastase.

G cluster_0 Neutrophil Activation cluster_1 Degranulation cluster_2 Elastase Release & Detection Stimulus Inflammatory Stimulus (e.g., Pathogen, Cytokine) Receptor Receptor Binding Stimulus->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling Granule Azurophilic Granule (Contains HLE) Signaling->Granule Mobilization Fusion Granule-Membrane Fusion Granule->Fusion Release HLE Release into Extracellular Space Fusion->Release Detection Detection by Assay Release->Detection

Caption: Workflow of Neutrophil Elastase Release and Detection.

Comparison of Assay Principles

The logical relationship between the different assay principles is depicted below.

G cluster_0 This compound Assay cluster_1 ELISA cluster_2 Chromogenic/Fluorogenic Assay HLE Human Leukocyte Elastase (in sample) Hydrolysis Enzymatic Hydrolysis HLE->Hydrolysis Activity Binding Antigen-Antibody Binding HLE->Binding Presence Cleavage Enzymatic Cleavage HLE->Cleavage Activity Pyrrole_Substrate Pyrrole Ester Substrate Pyrrole_Substrate->Hydrolysis Coupling Diazo Coupling Hydrolysis->Coupling Color Purple Azo Dye Coupling->Color CaptureAb Capture Antibody CaptureAb->Binding DetectionAb Enzyme-Linked Detection Antibody Binding->DetectionAb Signal Colorimetric Signal DetectionAb->Signal Synthetic_Substrate Synthetic Peptide Substrate Synthetic_Substrate->Cleavage Signal2 Chromophore/ Fluorophore Release Cleavage->Signal2

Caption: Principles of Different HLE Detection Assays.

Conclusion

The choice of assay for the detection of human leukocyte elastase is highly dependent on the specific requirements of the study. This compound-based assays, in the form of leukocyte esterase test strips, offer a rapid, convenient, and cost-effective method for the semi-quantitative screening of HLE, making them highly suitable for point-of-care diagnostics. However, for research and drug development applications that necessitate precise quantification, high sensitivity, and specificity, ELISA and chromogenic/fluorogenic substrate assays are the methods of choice. ELISA provides a quantitative measure of HLE protein concentration, while substrate-based assays offer a direct measurement of its enzymatic activity. A thorough understanding of the principles, performance characteristics, and protocols of each method is essential for selecting the most appropriate assay and for the accurate interpretation of results.

References

A Comparative Guide to the Enzymatic Hydrolysis of 3-Hydroxy-5-Phenylpyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic breakdown of bioactive compounds is crucial for assessing their stability and mechanism of action. This guide provides a comparative kinetic analysis of the hydrolysis of a 3-hydroxy-5-phenylpyrrole derivative by two key serine proteases: Human Leukocyte Elastase (HLE) and Porcine Pancreatic Elastase (PPE).

The substrate in focus is the N-tosylalanine ester of this compound (Tos-Ala-OPPy). Its hydrolysis releases this compound (HOPPy), a reaction that can be monitored to determine enzyme kinetics. While specific kinetic data for the hydrolysis of this exact substrate by a broad range of enzymes is limited in publicly available literature, a detailed analysis of its interaction with Human Leukocyte Elastase provides a strong benchmark. This is compared with the known characteristics of Porcine Pancreatic Elastase, a well-studied and related enzyme.

Comparative Kinetic Analysis

The efficiency of an enzyme in catalyzing a reaction is best described by its kinetic parameters, primarily the Michaelis constant (K_m) and the catalytic constant (k_cat). The ratio k_cat/K_m, or the specificity constant, represents the overall catalytic efficiency of the enzyme for a particular substrate.

EnzymeSubstrateKinetic Parameter (k_cat/K_m) (M⁻¹s⁻¹)Notes
Human Leukocyte Elastase (HLE)N-tosylalanine ester of this compound~10⁷This value, approaching the diffusion-controlled limit, was determined in the presence of decanol, which accelerates the reaction. Deacylation is the rate-limiting step of the hydrolysis.[1]
Porcine Pancreatic Elastase (PPE)N-tosylalanine ester of this compoundData not availablePPE is generally considered a more potent elastase than HLE, with some reports suggesting a 20-fold higher activity on certain substrates.[2][3] It exhibits broad specificity for substrates with small, hydrophobic amino acid residues at the P1 position, such as alanine.[2][4]

Note: While direct quantitative kinetic data for Porcine Pancreatic Elastase with the N-tosylalanine ester of this compound was not found in the reviewed literature, its known higher potency and similar substrate specificity to Human Leukocyte Elastase suggest it would also efficiently hydrolyze this substrate. Further experimental investigation is required to determine the precise kinetic parameters.

Enzymatic Hydrolysis Workflow

The general workflow for the kinetic analysis of the enzymatic hydrolysis of the N-tosylalanine ester of this compound is depicted below. This process involves the preparation of the enzyme and substrate, initiating the reaction, and monitoring the product formation over time to determine the reaction rate.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Prep Enzyme Preparation (HLE or PPE) Initiate Initiate Reaction Enzyme_Prep->Initiate Substrate_Prep Substrate Preparation (Tos-Ala-OPPy) Substrate_Prep->Initiate Buffer_Prep Buffer Preparation Buffer_Prep->Initiate Monitor Monitor Product Formation (Spectrophotometry) Initiate->Monitor Data_Analysis Data Analysis (Michaelis-Menten Kinetics) Monitor->Data_Analysis

Caption: Experimental workflow for kinetic analysis.

Signaling Pathway of Hydrolysis

The enzymatic hydrolysis of the N-tosylalanine ester of this compound by serine proteases like HLE and PPE follows a well-established mechanism involving the formation of an acyl-enzyme intermediate.

G E_S Enzyme (E) + Substrate (S) (Tos-Ala-OPPy) ES_complex Enzyme-Substrate Complex (E-S) E_S->ES_complex k1 ES_complex->E_S k-1 Acyl_Enzyme Acyl-Enzyme Intermediate (E-P1) ES_complex->Acyl_Enzyme k2 E_P2 Enzyme (E) + Product 2 (P2) (this compound) Acyl_Enzyme->E_P2 k3 (H2O) P1 Product 1 (P1) (N-tosylalanine) Acyl_Enzyme->P1

Caption: Generalized serine protease hydrolysis pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the kinetic analysis of HLE and a general protocol for PPE that can be adapted for the substrate of interest.

Protocol 1: Kinetic Analysis of Human Leukocyte Elastase (HLE)

This protocol is based on methodologies for assaying HLE activity using chromogenic or fluorogenic substrates and is adapted for the hydrolysis of the N-tosylalanine ester of this compound.

Materials:

  • Human Leukocyte Elastase (purified)

  • N-tosylalanine ester of this compound (Substrate)

  • 4-Diazo-3-hydroxy-1-naphthylsulfonate (Coupling agent for colorimetric detection)

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.5

  • Dimethyl sulfoxide (DMSO) for dissolving the substrate

  • Microplate reader capable of absorbance measurements at the appropriate wavelength for the colored product.

  • 96-well microplates

Procedure:

  • Substrate Preparation: Prepare a stock solution of the N-tosylalanine ester of this compound in DMSO. Further dilute the stock solution in the assay buffer to achieve a range of final concentrations for kinetic analysis.

  • Enzyme Preparation: Prepare a stock solution of HLE in the assay buffer. The final concentration in the assay should be determined empirically to ensure a linear reaction rate over the measurement period.

  • Assay Setup:

    • To each well of a 96-well plate, add a specific volume of the substrate solution at various concentrations.

    • Add the assay buffer to bring the volume to a pre-determined level.

    • Add the diazo coupling agent to each well. This will react with the hydrolyzed product (this compound) to produce a colored compound.

    • Equilibrate the plate at the desired temperature (e.g., 37°C).

  • Initiation of Reaction: Initiate the reaction by adding a small volume of the HLE solution to each well.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance over time at the wavelength corresponding to the colored product. The readings should be taken at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.

    • Calculate k_cat from the V_max and the enzyme concentration.

Protocol 2: Kinetic Analysis of Porcine Pancreatic Elastase (PPE)

This is a general protocol for assaying PPE activity and can be adapted for the N-tosylalanine ester of this compound.

Materials:

  • Porcine Pancreatic Elastase (purified)

  • N-tosylalanine ester of this compound (Substrate)

  • Assay Buffer: 0.2 M Tris-HCl, pH 8.0

  • DMSO for dissolving the substrate

  • Spectrophotometer or microplate reader

  • 96-well microplates or cuvettes

Procedure:

  • Substrate and Enzyme Preparation: Follow the same steps as in Protocol 1 to prepare stock solutions of the substrate and PPE in their respective solvents and buffers.

  • Assay Setup:

    • In a microplate well or cuvette, combine the assay buffer and the substrate solution at various concentrations.

    • If not using a chromogenic substrate that self-reports, a coupling agent system similar to the HLE assay would be required.

    • Incubate at the desired temperature (e.g., 25°C or 37°C).

  • Reaction Initiation: Start the reaction by adding the PPE solution.

  • Kinetic Measurement: Monitor the change in absorbance over time, as described for the HLE assay.

  • Data Analysis: Analyze the kinetic data using the Michaelis-Menten model to determine K_m, V_max, and k_cat.

This guide provides a foundational comparison of the enzymatic hydrolysis of a this compound derivative by HLE and PPE. Further experimental studies are encouraged to elaborate on these findings and to investigate the kinetics with a wider range of enzymes.

References

Cross-Reactivity of 3-Hydroxy-5-Phenylpyrrole Derivatives with Esterases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds with various enzymes is paramount for predicting potential off-target effects and therapeutic applications. This guide provides a comparative analysis of the interaction of 3-hydroxy-5-phenylpyrrole derivatives with key human esterases: acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carboxylesterases (CES).

Data Presentation: Comparative Inhibitory Activity

Recent research has demonstrated that certain 1,3-diaryl-pyrrole derivatives exhibit potent and selective inhibition of BChE over AChE. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds from these studies.

Compound IDStructureAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (AChE IC50 / BChE IC50)
3o 1-(4-chlorophenyl)-3-phenyl-1H-pyrrole> 505.37 ± 0.36[1]> 9.3
3p 1-(4-bromophenyl)-3-phenyl-1H-pyrrole> 501.71 ± 0.087[1]> 29.2
3s 1-(4-iodophenyl)-3-phenyl-1H-pyrrole> 503.76 ± 0.25[1]> 13.3
Donepezil (Positive Control)~0.02 - 2.45~2.66 - 3.70~0.006 - 0.9

Data is presented as mean ± standard deviation. The IC50 values for Donepezil can vary depending on the experimental conditions.

Regarding carboxylesterases, a study on a custom-designed acid fragment library identified 1-phenylpyrroles as inhibitors of Notum carboxylesterase, a regulator of Wnt signaling.[2] While specific IC50 values for these fragments were not detailed in the primary publication, this finding suggests a potential for cross-reactivity of the phenylpyrrole scaffold with this class of esterases. Further investigation is required to determine the inhibitory potential of this compound and its derivatives against the major human carboxylesterases involved in drug metabolism, CES1 and CES2.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Synthesis of 1,3-Diaryl-Pyrrole Derivatives

The synthesis of 1,3-diaryl-pyrrole derivatives can be achieved through a one-step process promoted by Lawesson's reagent, involving the deoxygenation of the corresponding γ-lactams.[1]

Materials:

  • Substituted γ-lactam (e.g., 1-phenyl-5-hydroxy-pyrrolidin-2-one for a 1,3-diphenylpyrrole derivative)

  • Lawesson's reagent

  • Toluene (anhydrous)

  • Argon atmosphere

Procedure:

  • To a solution of the substituted γ-lactam in anhydrous toluene, add Lawesson's reagent (2.0 equivalents).

  • Heat the reaction mixture to 110-130°C under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the desired 1,3-diaryl-pyrrole derivative.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine cholinesterase activity and inhibition.[3]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of enzymes, substrates, and DTNB in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Add the enzyme solution (AChE or BChE) to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the respective substrate (ATCI for AChE or BTCI for BChE) to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

  • The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carboxylesterase (CES) Inhibition Assay (p-Nitrophenyl Acetate Method)

This spectrophotometric assay is commonly used to measure carboxylesterase activity.[4][5]

Materials:

  • Human recombinant carboxylesterase 1 (CES1) or 2 (CES2)

  • p-Nitrophenyl acetate (pNPA) - substrate

  • Phosphate buffer (100 mM, pH 7.4)

  • Test compounds (dissolved in a suitable solvent like methanol or DMSO)

  • Acetonitrile (ice-cold)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of the enzyme and substrate in phosphate buffer.

  • In a 96-well plate, add the enzyme solution and the test compound at various concentrations.

  • Pre-incubate the plate for a short period (e.g., 5 minutes) at 37°C.

  • Initiate the reaction by adding the pNPA substrate solution to each well.

  • Incubate the reaction mixture for a specific duration at 37°C.

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the study of esterase inhibitors.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction

Cholinergic Signaling Pathway at the Synapse.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Inhibitor Screening Start Start with Precursors Synthesis One-step Synthesis (Lawesson's Reagent) Start->Synthesis Purification Column Chromatography Synthesis->Purification Characterization NMR, MS Purification->Characterization Pyrrole_Derivatives Pure Pyrrole Derivatives Characterization->Pyrrole_Derivatives Compound_Addition Add Pyrrole Derivatives (Varying Concentrations) Pyrrole_Derivatives->Compound_Addition Assay_Prep Prepare Assay Plates (Enzyme, Buffer, DTNB) Assay_Prep->Compound_Addition Incubation Pre-incubation Compound_Addition->Incubation Reaction_Start Add Substrate (ATCI/BTCI/pNPA) Incubation->Reaction_Start Measurement Measure Absorbance (Kinetic Reading) Reaction_Start->Measurement Data_Analysis Calculate % Inhibition and IC50 Values Measurement->Data_Analysis

Workflow for Synthesis and Screening of Esterase Inhibitors.

Carboxylesterase_Metabolism cluster_drug Prodrug Metabolism cluster_enzyme Enzymatic Hydrolysis cluster_products Metabolites Ester_Prodrug Ester-containing Prodrug CES Carboxylesterase (CES1/CES2) Ester_Prodrug->CES Active_Drug Active Carboxylic Acid Drug CES->Active_Drug Hydrolysis Alcohol_Metabolite Inactive Alcohol Metabolite CES->Alcohol_Metabolite Hydrolysis

Role of Carboxylesterases in Prodrug Activation.

References

Phenylpyrrole Analogs: A Comparative Docking Analysis Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the binding affinities and interaction mechanisms of phenylpyrrole analogs with critical proteins implicated in fungal infections and cancer reveals promising candidates for future drug development. This guide provides a comparative analysis of their in silico performance, supported by experimental data and detailed methodologies, offering researchers and drug development professionals a comprehensive overview of this versatile scaffold.

This guide synthesizes data from multiple studies to present a comparative landscape of phenylpyrrole analogs and their interactions with various protein targets. The data is presented in structured tables for easy comparison, followed by detailed experimental protocols for the cited docking studies. Visualizations of a generalized molecular docking workflow and a representative signaling pathway are also provided to enhance understanding.

Comparative Docking and Experimental Data

The following tables summarize the quantitative data from various studies, comparing the docking scores and experimental activities of different phenylpyrrole analogs against their respective protein targets.

Antifungal Activity Against Aspergillus fumigatus Sterol 14α-demethylase (CYP51B)
CompoundClassDocking Score (kcal/mol)MIC (mg/mL)Reference
5h Carbohydrazide analog-9.60.039[1]
5i Carbohydrazide analog-9.230.039[1]
5j Carbohydrazide analog-9.160.039[1]
3e Carboxamide analog-7.82Not specified[1]
3k Carboxamide analog-7.52Not specified[1]
VT-1598 (Reference) Antifungal drug-12.08Not specified[1]
Anticancer Activity Against Kinase Targets
CompoundTarget Kinase(s)Docking Score (kcal/mol)IC50 (µM)Reference
8b CDK2/Cyclin A1, DYRK3, GSK3 alphaNot specified0.031 (HCT-116), 0.043 (MCF-7), 0.049 (Hep3B)[2]
9a EGFR, CDK2Not specified0.011 (HCT-116)[2]
9c EGFR, CDK2Not specified0.009 (HCT-116)[2]
Erlotinib (Reference) EGFR-23.49Not specified[2]
Doxorubicin (Reference) Not specifiedNot applicable0.008 (HCT-116)[2]
SR9009 HER2Higher than Trastuzumab and PertuzumabNot specified[3]

Experimental Protocols

This section details the methodologies employed in the cited molecular docking studies.

Molecular Docking of Phenylpyrrole Analogs with Sterol 14α-demethylase (CYP51B)[1]
  • Protein Preparation: The crystal structure of sterol 14α-demethylase (CYP51B) from Aspergillus fumigatus was used for the docking studies.

  • Ligand Preparation: The 3D structures of the synthesized phenylpyrrole carboxamide and carbohydrazide analogs were generated and optimized.

  • Docking Software: The specific docking program used was not explicitly mentioned in the provided text, but the docking parameters included Glide scores for energy measurement.

  • Docking Procedure: Molecular docking was performed to understand the mechanism of action and antifungal activity of the synthesized analogs. The binding interactions of the ligands with the active site of the target protein were analyzed. The docking scores (Glide scores) were calculated to estimate the binding free energy.

Molecular Docking of Fused 1H-pyrroles with EGFR and CDK2[2]
  • Protein Preparation: Crystallographic structures of EGFR (PDB ID: 4HJO) and CDK-2 (PDB ID: 6GUH) were retrieved from the Protein Data Bank.

  • Ligand Preparation: The synthesized fused 1H-pyrrole derivatives were prepared for docking.

  • Docking Software: MOE (Molecular Operating Environment) 14.0 software was used for the docking analysis.

  • Docking Procedure: The docking study was conducted to investigate the interactions of the synthesized compounds with the EGFR and CDK-2 active sites. The co-crystallized ligands (erlotinib for EGFR and AZD5438 for CDK-2) were used as reference compounds. The binding energy of the docked compounds was calculated and compared with the reference molecules. The validity of the docking procedure was confirmed by redocking the original ligands, with RMSD values of 0.88 Å for erlotinib and 0.54 Å for AZD5438.

Molecular Docking of Pyrrole Derivatives with HER2[3]
  • Protein Preparation: The 3D structure of the Human Epidermal Growth Factor Receptor 2 (HER2) protein (PDB ID: 3POZ) was obtained from the RCSB Protein Data Bank. Water molecules and hetero groups were removed from the protein structure using Pymol.

  • Ligand Preparation: The structure of the pyrrole derivative SR9009 and the standard ligands Trastuzumab and Pertuzumab were prepared for docking.

  • Docking Software: The specific docking software was not explicitly named in the provided search result.

  • Docking Procedure: A molecular docking analysis was performed to predict the binding affinity of SR9009 and the standard ligands towards the HER2 protein. The study was further extended to a 100ns molecular dynamics simulation to predict the stability of the HER2-SR9009 complex.

Visualizations

The following diagrams illustrate a generalized workflow for molecular docking and a representative signaling pathway involving protein kinases, which are common targets for phenylpyrrole analogs.

G Generalized Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB structure, remove water, add hydrogens) docking Molecular Docking (Define binding site, run algorithm) protein_prep->docking ligand_prep Ligand Preparation (2D to 3D conversion, energy minimization) ligand_prep->docking scoring Scoring & Ranking (Calculate binding affinity) docking->scoring pose_analysis Pose Analysis (Visualize interactions, H-bonds, hydrophobic contacts) scoring->pose_analysis

Caption: A generalized workflow for computational molecular docking studies.

G Simplified Kinase Signaling Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR, HER2) dimerization Dimerization & Autophosphorylation receptor->dimerization growth_factor Growth Factor growth_factor->receptor adaptor Adaptor Proteins dimerization->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription cell_response Cellular Response (Proliferation, Survival) transcription->cell_response inhibitor Phenylpyrrole Analog (Kinase Inhibitor) inhibitor->dimerization Inhibition

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway.

References

A Comparative Guide to the Synthesis of Hydroxypyrrolinones: A Novel Biomimetic Route vs. Traditional Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel biomimetic synthesis route for hydroxypyrrolinones with established multicomponent reaction methodologies. By presenting key performance indicators, detailed experimental protocols, and insights into the potential mechanism of action, this document serves as a valuable resource for researchers in organic synthesis and drug discovery.

At a Glance: Synthesis Route Comparison

The selection of a synthetic route is a critical decision in chemical research and development, balancing factors such as yield, reaction conditions, and accessibility of starting materials. Below is a summary of quantitative data for the biomimetic and a representative three-component synthesis of hydroxypyrrolinone derivatives. It is important to note that a direct head-to-head comparison for the synthesis of the exact same derivative was not available in the reviewed literature; therefore, data for representative examples of each class of reaction are presented.

ParameterNovel Biomimetic SynthesisThree-Component Synthesis
Product 3-Acyl-5-hydroxy-3-pyrrolin-2-one derivatives4-Acyl-5-aryl-3-hydroxy-3-pyrrolin-2-one derivatives
Key Reactions Modified Moffat/Swern Oxidation, Intramolecular Aldol CondensationCondensation of acylpyruvates, aldehydes, and amines
Reported Yield Moderate to Good (Specific yields vary with substrate)Good to Excellent (Often >80%)
Reaction Temperature Low to ambient (-78 °C to room temperature)Room temperature to reflux
Reaction Time Multi-step, can be longerTypically a one-pot reaction, can be faster
Starting Materials Custom-synthesized alcoholsCommercially available acylpyruvates, aldehydes, and amines
Key Reagents Oxalyl chloride/DMSO (Swern) or DCC/DMSO (Moffat), NaOHAcid or base catalyst

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method.

Novel Biomimetic Synthesis: A Two-Step Approach

This route mimics a plausible biosynthetic pathway involving the oxidation of an alcohol to an aldehyde, followed by an intramolecular aldol condensation.

Step 1: Oxidation of the Alcohol to the Aldehyde (via Swern Oxidation)

  • Reaction: A solution of oxalyl chloride (2.0 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.

  • Dimethyl sulfoxide (DMSO, 4.0 eq) is added dropwise, and the mixture is stirred for 30 minutes.

  • A solution of the starting alcohol (1.0 eq) in DCM is added dropwise, and the reaction is stirred for 1-2 hours at -78 °C.

  • Triethylamine (5.0 eq) is added, and the mixture is allowed to warm to room temperature.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde.

Step 2: Intramolecular Aldol Condensation and Hydroxylation

  • Reaction: The crude aldehyde from Step 1 is dissolved in a suitable solvent such as methanol or a mixture of THF and water.

  • An aqueous solution of sodium hydroxide (e.g., 1 M NaOH) is added, and the reaction is stirred at room temperature. The progress of the intramolecular aldol reaction to form the 4-pyrrolin-2-one is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to -40 °C, and a solution of dimethyldioxirane (DMDO) in acetone is added for the subsequent oxidation to the 3-acyl-5-hydroxy-3-pyrrolin-2-one.[1]

  • The reaction is quenched with a reducing agent (e.g., sodium thiosulfate), and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Alternative Method: Three-Component Synthesis

This approach offers a convergent and often high-yielding route to highly substituted hydroxypyrrolinones in a single step.

  • Reaction: To a solution of an aromatic aldehyde (1.0 eq) and an amine (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or ethanol), is added an acylpyruvate (1.0 eq).

  • The reaction mixture is stirred at room temperature or heated to reflux, with the progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Physicochemical Characterization of a Representative Hydroxypyrrolinone

The identity and purity of the synthesized compounds are confirmed through various spectroscopic techniques. Below is representative data for a 3-acetyl-4-hydroxy-5-(1-methyl-propyl)-3-pyrrolin-2-one.

TechniqueObserved Data
¹H NMR (ppm) Chemical shifts corresponding to the acetyl group, the methyl-propyl side chain, and the proton on the stereocenter at C5 are observed.
¹³C NMR (ppm) Signals for the carbonyl carbons of the lactam and acetyl group, the enol double bond carbons, and the carbons of the alkyl substituent are present.[2]
IR (cm⁻¹) Characteristic absorption bands for the O-H, N-H, C=O (lactone and ketone), and C=C functional groups are observed.
Mass Spec (m/z) The molecular ion peak corresponding to the calculated exact mass is detected.

Mechanism of Action: A Potential Role in NF-κB Signaling

Hydroxypyrrolinone and related pyrrolidinone scaffolds have demonstrated a range of biological activities, including anti-inflammatory effects. One proposed mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.

Certain pyrrolidinone derivatives have been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This is achieved through the inhibition of the IκB kinase (IKK) complex, specifically the IKKα subunit. By blocking IKKα, the phosphorylation of IκBα is prevented, keeping the NF-κB dimer sequestered in the cytoplasm and unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

Visualizing the Synthesis and Signaling

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the experimental workflow of the biomimetic synthesis and the targeted NF-κB signaling pathway.

Biomimetic_Synthesis_Workflow cluster_oxidation Step 1: Swern Oxidation cluster_cyclization Step 2: Cyclization & Hydroxylation Alcohol Starting Alcohol Aldehyde Intermediate Aldehyde Alcohol->Aldehyde Oxalyl Chloride, DMSO, Et3N Pyrrolinone 4-Pyrrolin-2-one Aldehyde->Pyrrolinone NaOH (aq) Hydroxypyrrolinone Hydroxypyrrolinone Product Pyrrolinone->Hydroxypyrrolinone DMDO Purification Purification Hydroxypyrrolinone->Purification

Caption: Workflow of the biomimetic synthesis of hydroxypyrrolinones.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_inhibition Point of Inhibition cluster_nucleus Nucleus IKK_complex IKK Complex (IKKα/IKKβ/NEMO) IkB_NFkB IκBα-NF-κB Complex IKK_complex->IkB_NFkB phosphorylates IκBα IkB IκBα IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB IkB_p Phosphorylated IκBα IkB_NFkB->IkB_p phosphorylation NFkB_free Free NF-κB Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Stimuli->IKK_complex activates Hydroxypyrrolinone Hydroxypyrrolinone Derivative Hydroxypyrrolinone->IKK_complex Inhibits IKKα Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation IkB_p->NFkB_free releases NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocation DNA DNA (κB sites) NFkB_nuc->DNA binds to Transcription Gene Transcription DNA->Transcription initiates Pro_inflammatory_genes Pro-inflammatory Genes (e.g., COX-2, iNOS, cytokines) Transcription->Pro_inflammatory_genes

References

Safety Operating Guide

Proper Disposal of 3-Hydroxy-5-phenylpyrrole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3-Hydroxy-5-phenylpyrrole (CAS 100750-40-1), a compound often used in diagnostic research.[1] Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound, a precautionary approach, treating it as hazardous waste, is mandatory.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the hazards associated with similar chemical structures, this should include:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves.

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.

Step-by-Step Disposal Procedure

The disposal of this compound, and materials contaminated with it, must be handled through your institution's hazardous waste management program. Do not dispose of this chemical in the regular trash or down the drain.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous: All this compound waste, including expired or unused quantities, reaction byproducts, and contaminated materials, should be treated as hazardous chemical waste.

  • Segregate Waste Streams: Keep this waste stream separate from incompatible materials. As a general practice, avoid mixing it with strong oxidizing agents, acids, or bases. Store it with other solid organic chemical waste.

Step 2: Packaging Solid Waste

  • Primary Container: If possible, collect solid this compound waste in its original container. If this is not feasible, use a new, clean, and chemically compatible container with a secure, screw-on cap. The container should be clearly labeled.

  • Contaminated Labware: Items such as gloves, absorbent paper, and weighing boats that are contaminated with the chemical should be double-bagged in clear plastic bags.[2]

Step 3: Labeling

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added to a container, it must be labeled with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[3][4]

  • Complete Information: The label must be filled out completely and legibly, including:

    • The full chemical name: "this compound"

    • CAS Number: "100750-40-1"

    • An accurate list of all constituents in the container.

    • The date when waste was first added.

    • The name of the principal investigator and the lab location.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area within your laboratory.[3] This area should be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks or spills.[2]

  • Keep Containers Closed: Waste containers must remain securely closed at all times, except when you are actively adding waste.[4]

Step 5: Arranging for Disposal

  • Request Pickup: Once the waste container is full (typically no more than 90% capacity), or if you are approaching your institution's time limit for storage in an SAA, schedule a pickup with your EHS or hazardous waste management office.

  • Do Not Transport: Laboratory personnel should not transport hazardous waste outside of the lab.[1][4] Wait for trained EHS staff to collect it.

Data Presentation

The following table summarizes key identifiers and known properties for this compound to assist in proper labeling and handling.

PropertyData
Chemical Name This compound
Synonyms HOPPy, 5-Phenyl-1H-pyrrol-3-ol
CAS Number 100750-40-1
Molecular Formula C₁₀H₉NO
Molecular Weight 159.18 g/mol
Physical Appearance Light pink needles
Melting Point 304-307 °C
Known Sensitivities Air sensitive
Storage Conditions -20°C Freezer, Under Inert Atmosphere
Primary Disposal Route Institutional Hazardous Waste Collection

Experimental Protocols & Visualizations

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that safety and regulatory requirements are met at each stage of the process.

G cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Final Disposal start Identify Waste: Unused, Contaminated, or Expired This compound ppe Don Appropriate PPE: Safety Goggles, Gloves, Lab Coat start->ppe Safety First package_solid Package Solid Waste (Original or compatible container) ppe->package_solid package_contaminated Double-Bag Contaminated Labware (Gloves, wipes, etc.) ppe->package_contaminated label_waste Affix & Complete Hazardous Waste Label package_solid->label_waste package_contaminated->label_waste store_saa Store in Designated Satellite Accumulation Area (SAA) label_waste->store_saa secondary_containment Use Secondary Containment store_saa->secondary_containment request_pickup Request Pickup from EHS (When container is full) secondary_containment->request_pickup end Waste Collected by Authorized Personnel request_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 3-Hydroxy-5-phenylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

3-Hydroxy-5-phenylpyrrole (CAS No. 100750-40-1) is a chemical compound used in research, particularly for detecting hydrolytic analytes like leukocytes, esterase, and protease.[1] While specific toxicity data is limited, its parent compound, Pyrrole, is known to be a flammable liquid and toxic if swallowed or inhaled.[2] Therefore, stringent safety measures are essential.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPEStandard/Specification
Eyes/Face Chemical safety goggles and a face shieldANSI Z87.1-2003 compliant
Hands Chemically resistant gloves (Nitrile rubber recommended)EN 374 compliant
Body Flame-resistant lab coat---
Respiratory Use in a well-ventilated area or under a chemical fume hood. If vapors/aerosols are generated, a respirator is required.---
Feet Closed-toe, chemical-resistant shoes---

Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[3][4]

Handling and Storage:

  • Appearance: Light Pink to Dark Red Solid.[1]

  • Storage: Store in a refrigerator at 2-8°C under an inert atmosphere.[1]

  • Keep the container tightly closed in a dry and well-ventilated place.[3]

  • Avoid contact with oxidizing agents, acids, acid chlorides, and acid anhydrides.[5]

  • Take precautionary measures against static discharge.[3]

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Work Area in Fume Hood a->b c Weigh Solid Compound b->c d Dissolve in Appropriate Solvent c->d e Perform Experiment d->e f Quench Reaction & Work-up e->f g Segregate Waste f->g h Dispose of Waste in Labeled Containers g->h i Decontaminate Work Area h->i j j i->j Remove PPE & Wash Hands G start Waste Generation segregate Segregate Waste (Solid, Liquid, Sharps) start->segregate label_solid Label Solid Waste Container 'Hazardous Waste, this compound' segregate->label_solid label_liquid Label Liquid Waste Container 'Hazardous Waste, this compound' segregate->label_liquid label_sharps Label Sharps Container segregate->label_sharps store Store in Designated Satellite Accumulation Area label_solid->store label_liquid->store label_sharps->store pickup Arrange for EHS Waste Pickup store->pickup end Proper Disposal pickup->end

References

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